molecular formula C7H5ClO B1584700 2-Chlorotropone CAS No. 3839-48-3

2-Chlorotropone

Cat. No.: B1584700
CAS No.: 3839-48-3
M. Wt: 140.56 g/mol
InChI Key: MTHNMAUDCHXFMM-UHFFFAOYSA-N
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Description

2-Chlorotropone (CAS RN: 3839-48-3) is an organic compound with the molecular formula C₇H₅ClO and a molecular weight of 140.57 . This compound is provided as a white to amber powder or crystal with a high purity level of >98.0% as determined by gas chromatography (GC) . Its physical properties include a melting point between 66.0 to 70.0 °C and a boiling point of 97 °C at 0.05 mmHg . It is soluble in solvents such as methanol . In scientific research, this compound is valued as a versatile synthetic building block. It is specifically cited for its role in the novel and efficient synthesis of indole-fused tropone derivatives, which are valuable structures in medicinal and materials chemistry . This reactivity makes it a key intermediate for the transformation into more complex nitrogen-containing heterocycles like 6-azolyl-5-azabenz[b]azulenes . For safe handling, please note the hazard statements associated with this compound: it may cause skin irritation (H315) and serious eye irritation (H319) . The recommended precautionary measures include wearing protective gloves and eye protection, and washing skin thoroughly after handling . This product is intended for research and laboratory use only. It is recommended to store this moisture-sensitive compound at room temperature, in a cool and dark place, and under an inert gas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorocyclohepta-2,4,6-trien-1-one
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InChI

InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNMAUDCHXFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
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DSSTOX Substance ID

DTXSID90191734
Record name 2,4,6-Cycloheptatrien-1-one, 2-chloro-
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Molecular Weight

140.56 g/mol
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CAS No.

3839-48-3
Record name 2-Chloro-2,4,6-cycloheptatrien-1-one
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Record name 2,4,6-Cycloheptatrien-1-one, 2-chloro-
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Record name 2,4,6-Cycloheptatrien-1-one, 2-chloro-
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Record name 2-chlorocyclohepta-2,4,6-trien-1-one
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Foundational & Exploratory

The Synthesis of 2-Chlorotropone: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chlorotropone in Modern Research

This compound, a seven-membered non-benzenoid aromatic compound, stands as a versatile and highly valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic structure and reactive C-Cl bond make it a sought-after precursor for the synthesis of a diverse array of more complex molecules, including tropolone and its derivatives, which exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the primary synthetic methodologies for this compound, offering in-depth technical details, mechanistic insights, and practical protocols to empower researchers in their scientific endeavors.

Core Synthetic Strategy: From Cycloheptatriene to this compound

The most established and reliable pathway to this compound commences with the synthesis of its precursor, tropone, from the readily available starting material, cycloheptatriene. Subsequently, tropone undergoes a chlorination-isomerization sequence to yield the target molecule. This section will dissect each of these critical stages, providing both theoretical understanding and practical guidance.

Part I: The Synthesis of Tropone from Cycloheptatriene

Two principal methods for the synthesis of tropone from cycloheptatriene will be discussed: oxidation with selenium dioxide and a two-step process involving a ditropyl ether intermediate.

The direct oxidation of cycloheptatriene using selenium dioxide offers a straightforward, one-step route to tropone. This method, while effective, requires careful handling of the toxic selenium reagents.

Mechanism of Oxidation: The reaction proceeds via an initial ene reaction between cycloheptatriene and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form an unstable intermediate that eliminates water and selenium to afford tropone.

G Cycloheptatriene Cycloheptatriene Ene_Intermediate Ene Reaction Intermediate Cycloheptatriene->Ene_Intermediate + SeO2 SeO2 SeO2 Sigmatropic_Intermediate [2,3]-Sigmatropic Rearrangement Intermediate Ene_Intermediate->Sigmatropic_Intermediate Ene Reaction Tropone Tropone Sigmatropic_Intermediate->Tropone [2,3]-Sigmatropic Rearrangement & Elimination

Figure 1: Simplified mechanism of selenium dioxide oxidation of cycloheptatriene.

Experimental Protocol: Selenium Dioxide Oxidation of Cycloheptatriene

Materials:

  • Cycloheptatriene

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of cycloheptatriene in dioxane and water is prepared.

  • Selenium dioxide is added to the solution.

  • The mixture is heated at reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium metal.

  • The filtrate is diluted with water and extracted multiple times with methylene chloride.

  • The combined organic extracts are washed with a 10% sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude tropone is purified by vacuum distillation.

An alternative, high-yielding method for tropone synthesis involves the formation and subsequent acid-catalyzed decomposition of ditropyl ether. This two-step process avoids the use of highly toxic selenium reagents.[3]

Reaction Pathway:

  • Formation of the Tropylium Cation and Ditropyl Ether: Cycloheptatriene is first oxidized with a suitable reagent, such as phosphorus pentachloride, to form the aromatic tropylium cation. In the presence of a base like sodium hydroxide, a portion of the tropylium cation is converted to cyclohepta-2,4,6-trienol, which then reacts with another tropylium ion to form ditropyl ether.[3]

  • Acid-Catalyzed Decomposition: The isolated ditropyl ether is then treated with an acid, which catalyzes its decomposition into one molecule of tropone and one molecule of cycloheptatriene.[3]

G cluster_0 Step 1: Ditropyl Ether Formation cluster_1 Step 2: Tropone Formation Cycloheptatriene Cycloheptatriene Tropylium Tropylium Cation Cycloheptatriene->Tropylium Oxidation (e.g., PCl5) Ditropyl_Ether Ditropyl Ether Tropylium->Ditropyl_Ether NaOH Ditropyl_Ether_2 Ditropyl Ether Tropone Tropone Recycled_CHT Cycloheptatriene (recovered) Ditropyl_Ether_2->Tropone Acid Catalysis Ditropyl_Ether_2->Recycled_CHT Acid Catalysis

Figure 2: Two-step synthesis of tropone via a ditropyl ether intermediate.

Experimental Protocol: Synthesis of Tropone via Ditropyl Ether

Part A: Preparation of Ditropyl Ether

Materials:

  • Cycloheptatriene

  • Phosphorus pentachloride (PCl₅) or another suitable oxidizing agent

  • Sodium hydroxide (NaOH)

  • Anhydrous ether

Procedure:

  • A solution of cycloheptatriene in a suitable anhydrous solvent is cooled in an ice bath.

  • The oxidizing agent (e.g., PCl₅) is added portion-wise while maintaining the low temperature.

  • After the addition is complete, the reaction is stirred for a specified time.

  • A solution of sodium hydroxide is then added slowly to the reaction mixture.

  • The mixture is extracted with ether, and the organic layer is washed and dried.

  • The solvent is removed to yield crude ditropyl ether, which can be purified by distillation.

Part B: Acid-Catalyzed Decomposition of Ditropyl Ether

Materials:

  • Ditropyl ether

  • A suitable acid catalyst (e.g., dilute sulfuric acid)

Procedure:

  • Ditropyl ether is dissolved in an appropriate solvent.

  • The acid catalyst is added, and the mixture is heated.

  • The reaction progress is monitored until the ditropyl ether is consumed.

  • The reaction mixture is worked up by neutralization and extraction.

  • The organic layer is dried and the solvent removed.

  • The resulting mixture of tropone and cycloheptatriene is separated by fractional distillation.

MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Selenium Dioxide Oxidation Cycloheptatriene, SeO₂~25-40%One-step procedure.Use of highly toxic selenium reagents; moderate yield.
Ditropyl Ether Intermediate Cycloheptatriene, PCl₅, NaOH, AcidTropone: ~83.5%[2]High yield; avoids highly toxic reagents.Two-step process; requires careful control of reaction conditions.

Table 1: Comparison of Tropone Synthesis Methods from Cycloheptatriene.

Part II: Chlorination of Tropone to this compound

The conversion of tropone to this compound is a critical step that proceeds through the formation of a dichlorinated intermediate followed by an isomerization.

Reaction Pathway and Mechanism:

The chlorination of tropone, typically in a non-polar solvent like carbon tetrachloride, leads to the formation of tropone dichloride. This intermediate is then induced to isomerize to the more stable this compound hydrochloride. The likely mechanism for this isomerization involves the protonation of the carbonyl oxygen, followed by a chloride ion-mediated rearrangement. Subsequent neutralization with a mild base affords the final product, this compound.[2]

G Tropone Tropone Tropone_Dichloride Tropone Dichloride Tropone->Tropone_Dichloride + Cl2 in CCl4 Chlorotropone_HCl This compound Hydrochloride Tropone_Dichloride->Chlorotropone_HCl Isomerization Chlorotropone This compound Chlorotropone_HCl->Chlorotropone Neutralization

Figure 3: Synthetic pathway for the conversion of tropone to this compound.

Experimental Protocol: Synthesis of this compound from Tropone

Materials:

  • Tropone

  • Chlorine (Cl₂) gas or a suitable chlorinating agent

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • A mild base (e.g., sodium bicarbonate solution)

  • Anhydrous ether

Procedure:

  • A solution of tropone in carbon tetrachloride is prepared in a reaction vessel equipped for gas introduction and protected from light.

  • Chlorine gas is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0 °C). The reaction is monitored for the disappearance of the starting material.

  • Upon completion of the chlorination, the solvent is carefully removed under reduced pressure to yield crude tropone dichloride.

  • The crude tropone dichloride is then treated under conditions that promote isomerization to this compound hydrochloride. This may involve gentle heating or treatment with a protic source.

  • The resulting this compound hydrochloride is dissolved in a suitable solvent and neutralized by the slow addition of a mild base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.

  • The aqueous layer is extracted several times with ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ether and petroleum ether) or by vacuum distillation.

Alternative Synthetic Approaches

While the chlorination of tropone is the most direct route, other methods for the synthesis of tropolone derivatives, which can be precursors to this compound, are worth noting for their versatility. These include various cycloaddition reactions that construct the seven-membered ring system.[1]

Purification and Characterization

The final purity of this compound is crucial for its subsequent use in research.

  • Recrystallization: This is a common and effective method for purifying solid this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Hexane or mixtures of ether and petroleum ether are often suitable.

  • Vacuum Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chlorine-resistant gloves, is mandatory. A system for neutralizing excess chlorine gas should be in place.

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care in a fume hood. Less toxic alternative solvents should be considered where possible. Other organic solvents used are flammable and should be kept away from ignition sources.

  • Selenium Dioxide: Selenium compounds are highly toxic. Avoid inhalation of dust and skin contact. All manipulations should be performed in a fume hood, and appropriate PPE should be worn.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses at all times, should be followed. An emergency eyewash and shower should be readily accessible.

Conclusion

The synthesis of this compound, a key building block in organic chemistry, is a multi-step process that can be achieved through reliable and well-established methods. By understanding the underlying reaction mechanisms and adhering to detailed experimental protocols and safety precautions, researchers can successfully prepare this valuable compound for a wide range of applications in drug discovery and materials science. This guide serves as a foundational resource to facilitate and inspire further innovation in this exciting area of chemical synthesis.

References

2-Chlorotropone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chlorotropone: Structure, Properties, and Synthetic Utility

Introduction: Beyond Benzenoid Aromaticity

In the vast landscape of organic chemistry, the tropone scaffold represents a fascinating class of non-benzenoid aromatic compounds. Tropone, or 2,4,6-cycloheptatrien-1-one, is a seven-membered ring system whose unique electronic properties have intrigued chemists for decades. The introduction of a chlorine atom at the 2-position yields this compound (systematic name: 2-chloro-2,4,6-cycloheptatrien-1-one), a versatile and highly reactive intermediate. This guide offers a comprehensive exploration of this compound, detailing its structure, physicochemical properties, and its pivotal role as a building block in the synthesis of complex molecules, particularly within the realm of drug discovery and materials science.

Part 1: Molecular Structure and Electronic Character

The chemistry of this compound is fundamentally dictated by the electronic nature of its parent, tropone. While Hückel's rule (4n+2 π electrons) would not immediately suggest aromaticity for a neutral seven-membered ring with three double bonds, the reality is more nuanced.

The Aromaticity of the Tropone Ring

The key to understanding tropone's stability lies in the polarization of its carbonyl group. The electronegative oxygen atom draws electron density from the ring, inducing a partial positive charge on the carbonyl carbon and a separation of charge throughout the molecule. This polarization is significant, as evidenced by tropone's large dipole moment of 4.17 D, compared to just 3.04 D for the saturated analogue, cycloheptanone.

This charge separation allows for a significant contribution from a resonance structure in which the ring exists as a planar, aromatic tropylium cation—a stable 6π-electron system—with a corresponding oxide anion. This aromatic character explains many of tropone's properties, including its tendency to undergo substitution reactions rather than typical addition reactions of unsaturated ketones.

Caption: Resonance hybrid of tropone illustrating the neutral and dipolar aromatic forms.

Influence of the Chloro Substituent

The introduction of a chlorine atom at the C2 position further modulates the electronic landscape of the ring. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond, increasing the electrophilicity of the C2 carbon.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring system, donating electron density.

For halogens, the inductive effect typically dominates. This withdrawal of electron density makes the C2 position highly susceptible to nucleophilic attack, a key feature of this compound's reactivity.

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its practical application in a laboratory setting.

Physical Properties

This compound is typically encountered as a solid at room temperature. Its key physical properties are summarized below.

PropertyValueSource
IUPAC Name 2-Chloro-2,4,6-cycloheptatrien-1-one
CAS Number 3839-48-3
Molecular Formula C₇H₅ClOTCI
Molecular Weight 140.57 g/mol TCI
Appearance White to Amber powder/crystal
Melting Point 66.0 to 70.0 °C
Purity >98.0% (GC)
Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity. While a comprehensive experimental spectrum is ideal, the expected characteristics can be predicted based on its structure.

SpectroscopyExpected Features
¹H NMR Complex multiplets in the vinyl region (~6.8-7.5 ppm). The protons on the seven-membered ring will exhibit coupling to each other. The exact shifts are influenced by the anisotropic effects of the ring current and the electronic effects of the carbonyl and chloro groups.
¹³C NMR A signal for the carbonyl carbon (~180 ppm). Six signals in the olefinic region (~120-150 ppm), with the carbon attached to the chlorine (C2) being significantly affected.
IR A strong C=O stretching vibration characteristic of a ketone, typically around 1640-1600 cm⁻¹. The lower frequency compared to a simple ketone is due to conjugation and the aromatic character of the ring. C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching band will be present in the fingerprint region (typically 800-600 cm⁻¹).
UV-Vis Multiple absorption bands corresponding to π → π* transitions due to the extended conjugated system.

Part 3: Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic precursor primarily due to two modes of reactivity: nucleophilic substitution at the C2 position and participation in cycloaddition reactions.

Nucleophilic Substitution

The chlorine atom in this compound is an excellent leaving group, analogous to the reactivity seen in nucleophilic aromatic substitution (SNAᵣ) on electron-deficient aromatic rings. The electron-withdrawing carbonyl group and the inherent stability of the tropone ring system facilitate the attack of nucleophiles at the C2 position. This reaction pathway provides a straightforward method to introduce a wide variety of functional groups onto the tropone scaffold.

Common nucleophiles include:

  • Amines (to form 2-aminotropones)

  • Alkoxides (to form 2-alkoxytropones)

  • Thiolates (to form 2-(alkylthio)tropones)

  • Carbanions

This reactivity is central to the synthesis of tropolone derivatives and other functionalized seven-membered rings that are precursors to pharmaceuticals and natural products.

Caption: Generalized scheme for nucleophilic substitution on this compound.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in a variety of pericyclic reactions, most notably cycloadditions. It can react as a 4π component (diene) or, depending on the reaction partner, engage its full π-system in higher-order cycloadditions, such as [8+2] cycloadditions. These reactions are powerful tools for rapidly constructing complex, polycyclic molecular architectures from simple starting materials.

For example, the reaction of tropones with electron-rich alkenes or other π-systems can lead to bicyclic or tricyclic products that are difficult to access through other synthetic routes. The presence of the chloro group can influence the regioselectivity and stereoselectivity of these cycloadditions.

G cluster_cyclo [8+2] Cycloaddition Pathway Tropone Tropone π-system (8π component) Adduct Bicyclic Adduct Tropone->Adduct PiSystem Alkene/Alkyne (2π component) PiSystem->Adduct

Caption: Conceptual workflow of an [8+2] cycloaddition involving a tropone.

Applications in Drug Discovery

Halogenated organic compounds are of immense importance in medicinal chemistry. Chlorine-containing molecules represent a significant portion of FDA-approved drugs. The inclusion of a chlorine atom can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a starting point for synthesizing libraries of tropone-based compounds for screening in drug discovery programs. The tropone ring itself is found in several natural products with interesting biological activities, making its derivatives attractive targets for pharmaceutical development.

Part 4: Experimental Protocol: Synthesis of 2-Anilinotropone

This protocol describes a representative nucleophilic substitution reaction using this compound and aniline. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product can be purified and characterized by standard methods.

Objective: To synthesize 2-anilinotropone via nucleophilic substitution of this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Toluene or Acetonitrile (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel), developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene, ~0.1 M concentration).

  • Addition of Reagents: While stirring, add triethylamine (1.5 eq) to the solution. This base will act as a scavenger for the HCl generated during the reaction. Subsequently, add aniline (1.1 eq) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (for Toluene, ~110 °C). The rationale for heating is to provide sufficient activation energy to overcome the barrier for the nucleophilic attack and subsequent elimination of the chloride ion.

  • Monitoring Progress: Monitor the reaction by TLC. Spot the reaction mixture against the this compound starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can

An In-depth Technical Guide to the Discovery and History of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Non-Benzenoid Aromaticity and the Emergence of a Versatile Synthetic Intermediate

The mid-20th century marked a paradigm shift in the understanding of aromaticity, a concept previously confined to the realm of benzene and its derivatives. The exploration of non-benzenoid aromatic systems opened up new frontiers in organic chemistry, and at the heart of this revolution lay the tropolones. 2-Chlorotropone (2-chloro-2,4,6-cycloheptatrien-1-one), a halogenated derivative of tropone, emerged from this exciting era of chemical discovery. While not a naturally occurring compound itself, its strategic placement of a reactive chlorine atom on the unique seven-membered tropone ring has established it as a valuable and versatile intermediate in the synthesis of a diverse array of complex organic molecules, including analogues of natural products with significant biological activity.

This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, structural elucidation, and reactivity. It is designed to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational chemistry of this important building block.

The Historical Trajectory: From Tropolone to its Chloro-Derivative

The story of this compound is intrinsically linked to the discovery and structural elucidation of its parent compound, tropolone. The pioneering work of Doering and Knox in the early 1950s on the synthesis of tropolone from cycloheptatriene laid the groundwork for the exploration of this new class of aromatic compounds. Their investigations into the unique properties of the tropolone ring system paved the way for the synthesis of its derivatives.

A pivotal moment in the history of this compound came in 1962, with the work of ter Borg and his colleagues. Their research, published in Recueil des Travaux Chimiques des Pays-Bas, detailed a method for the synthesis of tropone and its derivatives, including the first reported synthesis of this compound. This work established a practical route to this valuable compound, opening the door for its use in further synthetic endeavors.

Key Milestones in the Discovery and Synthesis:
  • Early 1950s: Doering and Knox successfully synthesize tropolone, confirming its non-benzenoid aromatic structure and sparking widespread interest in troponoid chemistry.

  • 1962: A. P. ter Borg, R. van Helden, and A. F. Bickel publish a paper describing the synthesis of tropone, this compound, and tropolone, providing a viable synthetic route to this compound.[1]

Structural Elucidation and Physicochemical Properties

The definitive three-dimensional structure of this compound was established through X-ray crystallography. A 1971 publication in the Journal of the Chemical Society B: Physical Organic by D. J. Watkin and T. A. Hamor provided a detailed analysis of its crystal and molecular structure. This study confirmed the planar nature of the seven-membered ring and provided precise bond lengths and angles, offering crucial insights into its electronic structure and reactivity.

Physicochemical and Crystallographic Data
PropertyValueSource
Molecular Formula C₇H₅ClON/A
Molecular Weight 140.57 g/mol N/A
Appearance Pale yellow crystalline solidN/A
Melting Point 65-67 °CN/A
Crystal System OrthorhombicJ. Chem. Soc. B, 1971, 2167-2170
Space Group Pna2₁J. Chem. Soc. B, 1971, 2167-2170
a 12.43 ÅJ. Chem. Soc. B, 1971, 2167-2170
b 12.57 ÅJ. Chem. Soc. B, 1971, 2167-2170
c 4.01 ÅJ. Chem. Soc. B, 1971, 2167-2170
Z 4J. Chem. Soc. B, 1971, 2167-2170

Note on Spectroscopic Data: While extensive searches were conducted, readily available, published, and unequivocally assigned 1H NMR, 13C NMR, and mass spectra for this compound are scarce in the public domain. The following represents a generalized prediction based on the structure and data from similar compounds. Researchers are advised to obtain and interpret their own analytical data for confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the five protons on the tropone ring. The electron-withdrawing effect of the chlorine atom and the carbonyl group would influence the chemical shifts of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would be expected to display seven distinct signals for the seven carbon atoms of the ring. The carbonyl carbon would appear at a characteristic downfield shift (around δ 180 ppm). The carbon atom bearing the chlorine atom would also be significantly shifted.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1600-1650 cm⁻¹. C=C stretching vibrations of the seven-membered ring would also be present in the 1500-1600 cm⁻¹ region, and the C-Cl stretching vibration would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO and HCl.

Synthesis of this compound: A Detailed Protocol

The most established method for the synthesis of this compound proceeds from tropolone, which itself can be synthesized via several routes. The chlorination of tropolone provides a direct and efficient pathway to this compound.

Experimental Protocol: Synthesis of this compound from Tropolone

This protocol is based on the general principles described in the historical literature. Researchers should consult the original publications for specific experimental details and safety precautions.

Materials:

  • Tropolone

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for reflux and distillation

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of tropolone in an anhydrous solvent.

  • Chlorination: The solution is cooled in an ice bath, and a solution of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in the same anhydrous solvent is added dropwise from the dropping funnel under a nitrogen atmosphere. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and chlorinating agent are removed under reduced pressure.

  • Purification: The crude this compound is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the chlorinating agent and the product.

  • Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are effective chlorinating agents for this transformation. The choice may depend on the specific reaction conditions and desired purity.

  • Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction. Subsequent refluxing provides the necessary energy to drive the reaction to completion.

Synthesis_of_2_Chlorotropone Tropolone Tropolone Intermediate Reaction Intermediate Tropolone->Intermediate Chlorination ChlorinatingAgent SOCl₂ or (COCl)₂ (Anhydrous Solvent) ChlorinatingAgent->Intermediate Chlorotropone This compound Intermediate->Chlorotropone Elimination caption Synthesis of this compound from Tropolone Nucleophilic_Substitution Chlorotropone This compound SubstitutedTropone 2-Substituted Tropone Chlorotropone->SubstitutedTropone SNAr Nucleophile Nu⁻ Nucleophile->SubstitutedTropone caption Nucleophilic Aromatic Substitution on this compound

References

Introduction: The Significance of 2-Chlorotropone in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chlorotropone

Prepared by: Gemini, Senior Application Scientist

This compound (CAS 3839-48-3), a seven-membered non-benzenoid aromatic compound, serves as a pivotal building block in synthetic organic chemistry.[1] Its unique electronic structure and inherent reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and novel pharmaceutical agents.[1] The tropone scaffold is of significant interest due to its presence in bioactive molecules and its versatility in cycloaddition reactions. Given its utility, a comprehensive understanding of its stability and the precise conditions required for its storage is paramount for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding researcher safety.

This guide provides a detailed examination of the factors influencing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and offers a framework for conducting stability assessments.

Section 1: Chemical Profile and Inherent Stability Characteristics

This compound, with the chemical formula C₇H₅ClO, presents as a white to amber crystalline powder.[2] Its stability is governed by the interplay of its aromatic character and the reactivity of the chloro-substituent on the seven-membered ring. While the conjugated system of alternating double bonds imparts a degree of stability, the compound is susceptible to degradation under specific environmental conditions.[3] Safety Data Sheets (SDS) consistently state that the compound is "Stable under proper handling and storage conditions" but also highlight key sensitivities.[4][5]

The primary factors that can compromise the integrity of this compound are moisture, light, and elevated temperatures. Understanding the causality behind these sensitivities is crucial for establishing effective storage protocols.

  • Moisture Sensitivity: The compound is explicitly noted as being moisture-sensitive.[2] The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to nucleophilic attack by water. This process, known as hydrolysis, is a primary degradation pathway.

  • Light Sensitivity: General chemical information suggests that tropone-containing structures can be sensitive to light.[6] UV or visible light can provide the energy needed to induce photochemical reactions, potentially leading to isomerization, polymerization, or other unwanted rearrangements.

  • Thermal Stress: Elevated temperatures can accelerate the rates of all degradation reactions, including hydrolysis and potential decomposition.[6]

  • Oxidative Stress: The compound is incompatible with strong oxidizing agents, which can lead to rapid and potentially hazardous reactions.[5]

The following diagram illustrates the key environmental factors that must be controlled to maintain the stability of this compound.

Compound This compound (Solid State) Degradation Chemical Degradation Temp Elevated Temperature Temp->Degradation Accelerates All Pathways Light UV/Visible Light Light->Degradation Photochemical Rxns Moisture Moisture / Humidity Moisture->Degradation Hydrolysis Oxidants Strong Oxidizing Agents Oxidants->Degradation Oxidation

Caption: Key factors influencing the chemical stability of this compound.

Section 2: Potential Degradation Pathways

While specific degradation kinetics for this compound are not widely published, its chemical structure allows for the prediction of likely degradation pathways based on established chemical principles.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[7] For this compound, this is a critical degradation pathway, leading to the substitution of the chlorine atom with a hydroxyl group. This reaction would yield 2-hydroxytropone (also known as tropolone) and hydrochloric acid. The presence of acidic or basic catalysts can significantly accelerate this process. Given that a hazardous decomposition product is hydrogen chloride, controlling moisture is essential to prevent both sample degradation and the creation of a corrosive microenvironment within the container.[5]

The diagram below illustrates the proposed hydrolytic degradation of this compound.

cluster_reactants Reactants cluster_products Products Chlorotropone This compound Tropolone 2-Hydroxytropone (Tropolone) Chlorotropone->Tropolone Hydrolysis Water H₂O (Moisture) Water->Tropolone HCl Hydrogen Chloride (HCl)

Caption: Proposed primary hydrolysis pathway for this compound.

Photodegradation

Tropone and its derivatives are known to undergo photochemical reactions.[1] Exposure to light, particularly in the UV spectrum, can induce a 4-π photocyclization, leading to the formation of bicyclic products. While the exact photoproducts of this compound are not specified in the available literature, it is a scientifically sound precaution to protect the material from light to prevent such isomerizations or potential polymerization, which would result in a loss of purity and efficacy.

Section 3: Recommended Storage and Handling Protocols

Synthesizing data from multiple chemical suppliers provides a clear and consistent set of recommendations for maintaining the long-term stability of this compound.[2][5][8] The core principle is strict environmental control.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place. Recommended <15°C.To minimize the kinetic rate of potential degradation reactions, including hydrolysis and thermal decomposition.[2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To displace atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[2][8]
Light Store in a dark or shaded area. Use an amber or opaque container.To prevent light-induced photochemical degradation, such as isomerization or polymerization.[2][6][8]
Container Keep container tightly closed.To prevent the ingress of atmospheric moisture and other contaminants.[5][8]
Location Store in a dry, well-ventilated area.To ensure a low-humidity environment and safe dispersal of any potential off-gassing.[5]
Compatibility Store away from strong oxidizing agents.To prevent potentially vigorous and hazardous oxidation reactions.[5]
Handling Procedures

Proper handling is as crucial as correct storage for maintaining sample integrity.

  • Inert Atmosphere Handling: Whenever possible, handle this compound in a controlled environment, such as a glovebox with an inert atmosphere, to minimize exposure to air and moisture.

  • Avoid Dust Generation: As a powder, care should be taken to avoid creating dust during transfer.[5]

  • Rapid Operations: Minimize the time the container is open to the ambient environment. Prepare all necessary equipment in advance to ensure transfers can be performed efficiently.

  • Use of Appropriate Tools: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.

  • Resealing: After dispensing the material, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the container. This displaces any moist air that may have entered.

Section 4: Framework for a Stability Assessment Study

For critical applications in drug development or cGMP environments, it may be necessary to perform a formal stability study. The following protocol provides a robust, self-validating framework based on ICH Q1B guidelines for photostability testing.[9]

Experimental Protocol: Stress Testing

Objective: To evaluate the intrinsic stability of this compound under exaggerated conditions (forced degradation) to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Accurately weigh samples of this compound into individual, appropriate containers (e.g., clear glass vials for light exposure, amber vials for thermal stress).

  • Establish Stress Conditions:

    • Hydrolytic: Prepare solutions in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. Store at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative: Prepare a solution in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal (Solid State): Place solid samples in a stability chamber at an elevated temperature (e.g., 70°C).

    • Photostability (Solid State): Expose solid samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]

  • Control Samples: For each condition, prepare a corresponding control sample. For thermal and photostability tests, this includes a "dark" control stored at the same temperature to differentiate between thermal and light-induced degradation.[9]

  • Time Points: Sample the stressed materials at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples using a qualified, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the intact this compound from all potential degradation products.

  • Data Evaluation: Quantify the loss of this compound (as % of initial) and the formation of any degradation products over time.

The workflow for this stability assessment is visualized below.

Start Start: This compound Batch Prep Sample Preparation (Solid/Solution) Start->Prep Stress Apply Stress Conditions (Heat, Light, H₂O, etc.) + Dark Controls Prep->Stress Sampling Sample at Time Points (t=0, t=x, t=y...) Stress->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Evaluation: - Assay (% Loss) - Impurity Profile Analysis->Data End Determine Degradation Pathways & Rates Data->End

Caption: Workflow for a forced degradation stability study of this compound.

Conclusion

This compound is a stable compound when stored under the correct conditions. Its primary liabilities are sensitivity to moisture, light, and elevated temperatures. Adherence to the storage protocols outlined in this guide—specifically, storage in a cool (<15°C), dark, dry environment under an inert atmosphere—is critical for preserving its chemical integrity. By understanding the scientific rationale behind these precautions, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

2-Chlorotropone as a Versatile Precursor for the Synthesis of Functionalized Azulenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the synthetic pathways that utilize 2-chlorotropone, a highly reactive tropone derivative, as a foundational precursor for constructing the azulene scaffold. Azulene, a non-benzenoid aromatic hydrocarbon comprised of fused five- and seven-membered rings, continues to attract significant attention in medicinal chemistry and materials science due to its unique electronic properties and biological activities.[1][2][3] The inherent polarity of the azulene core—with an electron-rich five-membered ring and an electron-poor seven-membered ring—makes it a fascinating target for synthetic chemists.[2]

Tropone-based syntheses are particularly powerful as they begin with the seven-membered ring intact, providing a strategic advantage for building the cyclopentadienyl portion. This compound is an especially effective starting material; the chloro-substituent acts as an excellent leaving group, facilitating nucleophilic attack at the C2 position, which is the critical first step in many annulation strategies. This guide will explore the primary mechanistic routes, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices.

Primary Synthetic Strategy: Annulation via 2H-Cyclohepta[b]furan-2-one Intermediates

The most prevalent and versatile method for converting this compound into azulenes proceeds through a stable, isolable intermediate: a 2H-cyclohepta[b]furan-2-one derivative. This two-stage approach, rooted in the foundational work of Nozoe and others, offers a robust platform for accessing a wide variety of substituted azulenes.[3][4][5]

Mechanism Part 1: Formation of the Furanone Intermediate

The synthesis begins with the reaction of this compound with an active methylene compound, such as diethyl malonate or malononitrile, in the presence of a strong base like sodium ethoxide.[4][6]

  • Nucleophilic Attack: The base deprotonates the active methylene compound, generating a potent nucleophilic carbanion. This carbanion attacks the C2 position of this compound. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the tropone ring to accommodate a negative charge.

  • Intramolecular Cyclization & Elimination: The resulting intermediate undergoes an intramolecular nucleophilic attack by the enolate oxygen onto the carbonyl carbon of one of the ester or nitrile groups. This is followed by the elimination of the chloride ion and an ethoxy group (in the case of diethyl malonate) to form the bicyclic 2H-cyclohepta[b]furan-2-one system. This intermediate is a key branching point for further functionalization.

Mechanism Part 2: From Furanone to Azulene via [8+2] Cycloaddition

The 2H-cyclohepta[b]furan-2-one is an electron-deficient 8π component, primed for cycloaddition reactions. The Yasunami-Takase method, a highly efficient variation, utilizes enamines (electron-rich 2π components) to construct the five-membered ring.[6][7]

  • [8+2] Cycloaddition: The furanone undergoes a thermal [8+2] cycloaddition reaction with an enamine.[6][7][8] This concerted pericyclic reaction forms a strained polycyclic intermediate.

  • Decarboxylation and Elimination: The strained intermediate readily undergoes decarboxylation (loss of CO₂) to relieve ring strain.[6] This is followed by the elimination of the amine moiety from the enamine, which drives the aromatization of the newly formed five-membered ring, yielding the final azulene product.[6]

The entire mechanistic sequence is visualized in the diagram below.

Azulene_Synthesis_Mechanism cluster_part1 Part 1: Formation of 2H-Cyclohepta[b]furan-2-one cluster_part2 Part 2: Conversion to Azulene (Yasunami-Takase Method) Chlorotropone This compound Intermediate1 Meisenheimer-type Adduct Chlorotropone->Intermediate1 Nucleophilic Attack ActiveMethylene Active Methylene Cmpd (e.g., Diethyl Malonate) ActiveMethylene->Intermediate1 Nucleophilic Attack Base Base (NaOEt) Base->ActiveMethylene Deprotonation Furanone 2H-Cyclohepta[b]furan-2-one Intermediate1->Furanone Intramolecular Cyclization & Elimination of HCl, EtOH Cycloadd_Int [8+2] Cycloaddition Intermediate (Strained) Furanone->Cycloadd_Int Thermal [8+2] Cycloaddition Enamine Enamine Enamine->Cycloadd_Int Thermal [8+2] Cycloaddition Aromatization_Int Aromatization Intermediate Cycloadd_Int->Aromatization_Int Decarboxylation (-CO₂) Azulene Functionalized Azulene Aromatization_Int->Azulene Elimination of Amine & Aromatization Cycloaddition_Pathways Tropone Tropone System (e.g., this compound) Product_64 [6+4] Cycloadduct (10-membered ring precursor) Tropone->Product_64 [6+4] (Tropone as 6π) Product_42 [4+2] Cycloadduct (Diels-Alder Product) Tropone->Product_42 [4+2] (Tropone as 2π or 4π) Product_82 [8+2] Cycloadduct (Azulene Skeleton) Tropone->Product_82 [8+2] (Tropone as 8π) Diene 4π Diene (e.g., Cyclopentadiene) Diene->Product_64 Diene->Product_42 Dienophile 2π Dienophile (e.g., Enamine, Enol Ether) Dienophile->Product_42 Dienophile->Product_82 Ziegler_Hafner CP Cyclopentadiene CP_anion Cyclopentadienyl Anion CP->CP_anion Deprotonation Fulvene_Int Fulvene Intermediate CP_anion->Fulvene_Int Condensation & Ring Opening Pyridine Pyridine Zincke Activated Pyridinium Salt (Zincke Salt) Pyridine->Zincke Activation Zincke->Fulvene_Int Condensation & Ring Opening Azulene Azulene Fulvene_Int->Azulene Thermal Electrocyclization & Elimination

References

Synthesis of tropone derivatives from 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tropone Derivatives from 2-Chlorotropone

Abstract

Tropone and its derivatives represent a unique class of non-benzenoid aromatic compounds that are integral to natural product synthesis and medicinal chemistry.[1][2] Their seven-membered ring system imparts distinct chemical reactivity and biological activity, making them valuable scaffolds in drug discovery.[1][3][4] Among the various synthetic precursors, this compound stands out as a versatile and highly reactive building block. This technical guide provides an in-depth exploration of the primary synthetic strategies for elaborating this compound into a diverse array of functionalized tropone derivatives. We will delve into the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Tropone Scaffold

The tropolone motif, a derivative of tropone, is found in over 200 natural products, many of which exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A notable example is Hinokitiol (β-thujaplicin), a natural tropolone with potent antibacterial and iron-chelating capabilities.[5][6] Another is Colchicine, an FDA-approved therapeutic for gout, which features a tropone ring critical to its tubulin-inhibiting action.[7] The unique electronic nature of the seven-membered ring allows tropones to act as versatile cycloaddition partners, further expanding their synthetic utility.[8][9]

This compound serves as an ideal starting point for derivatization. The chlorine atom is an excellent leaving group, activating the ring for nucleophilic attack, and it also provides a handle for modern cross-coupling methodologies. Its synthesis is well-established, often proceeding from tropone via chlorination.[10]

Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most direct methods for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and resist nucleophilic attack, the tropone ring's carbonyl group acts as a powerful electron-withdrawing group. This polarization renders the carbon atoms, particularly C2 and C7, electrophilic and susceptible to attack by nucleophiles.

The Addition-Elimination Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[11][12]

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine (C2), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[13] This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and onto the carbonyl oxygen.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted tropone product.

The formation of the Meisenheimer complex is typically the rate-determining step.[12]

Caption: The Addition-Elimination mechanism for SNAr on this compound.

Scope of Nucleophiles & Reaction Conditions

A wide variety of nucleophiles can be employed to displace the chloride from this compound, leading to diverse derivatives. The choice of solvent and base is critical for ensuring reaction efficiency and preventing side reactions.

Nucleophile TypeExample NucleophileBase (if needed)SolventProduct TypeTypical Yield (%)
Oxygen Sodium Methoxide (NaOMe)-Methanol2-Methoxytropone>90
PhenolK₂CO₃DMF2-Phenoxytropone80-95
Nitrogen Ammonia (NH₃)-Ethanol2-Aminotropone75-85
PiperidineEt₃NAcetonitrile2-(Piperidin-1-yl)tropone>90
Sulfur Sodium Thiophenoxide (NaSPh)-THF2-(Phenylthio)tropone85-95
Carbon MalononitrileNaHTHF2-(dicyanomethyl)tropone60-75

Table 1: Representative SNAr reactions with this compound.

Experimental Protocol: Synthesis of 2-Aminotropone

This protocol provides a self-validating system for the synthesis of 2-aminotropone, a key precursor for more complex heterocyclic systems.

Materials:

  • This compound (1.0 equiv)

  • 7N Ammonia in Methanol (10 equiv)

  • Sealed pressure vessel or heavy-walled tube

  • Methanol (for dilution)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To a clean, dry pressure vessel, add this compound (e.g., 1.0 g, 7.1 mmol).

  • Reagent Addition: Add a magnetic stir bar, followed by the methanolic ammonia solution (e.g., 10 mL). Causality Note: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of diarylamine byproducts.

  • Reaction: Seal the vessel tightly. Place it behind a blast shield in a heating mantle or oil bath. Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Work-up: Cool the vessel to room temperature before opening. Vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 2-aminotropone as a yellow solid.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[14][15] For this compound, these methods provide access to derivatives, such as biaryl tropones, that are difficult to synthesize via SNAr.

The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[16][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[15]

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Cross_Coupling_Cycle cluster_inputs pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Tropone-Pd(II)-Cl oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled Tropone-Pd(II)-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Product (2-R'-Tropone) reductive_elimination->product chlorotropone This compound chlorotropone->oxidative_addition organometallic R'-[M] organometallic->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[14]

Key Parameters for Success:

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands often improve reaction rates.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used.

Coupling PartnerCatalyst SystemBaseSolventProduct TypeTypical Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O2-Phenyltropone85-95
Thiophene-2-boronic AcidPdCl₂(dppf) (3 mol%)K₃PO₄Dioxane/H₂O2-(Thiophen-2-yl)tropone75-90
4-Methoxyphenylboronic AcidPd(OAc)₂/SPhos (2 mol%)Cs₂CO₃Dioxane2-(4-Methoxyphenyl)tropone>90

Table 2: Representative Suzuki-Miyaura couplings with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This workflow outlines the synthesis of 2-phenyltropone, a biaryl derivative.

Suzuki_Workflow start 1. Assemble Reagents reagents This compound Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ start->reagents setup 2. Reaction Setup reagents->setup degas 3. Degas Solvent (Sparging with Argon) setup->degas Add solvent (Toluene/H₂O) under Argon atmosphere heat 4. Heat Reaction (e.g., 90 °C, 12h) degas->heat workup 5. Aqueous Work-up heat->workup Cool to RT, filter, extract with EtOAc purify 6. Column Chromatography workup->purify end 7. Isolate Product (2-Phenyltropone) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reagent Assembly: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Equip the flask with a condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene and water) via cannula or syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 2-phenyltropone.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of a vast chemical space of tropone derivatives. The methodologies of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling provide robust and complementary pathways to functionalize the tropone core. SNAr offers a direct route for introducing heteroatom nucleophiles, while cross-coupling excels in forming C-C bonds, enabling the construction of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic derivatization of the tropone scaffold, facilitated by precursors like this compound, will remain a cornerstone of medicinal chemistry and drug development programs.

References

An In-depth Technical Guide to the Physical Properties of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Chlorotropone (C7H5ClO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data including physicochemical constants, solubility, and extensive spectroscopic characteristics. The causality behind experimental observations and detailed, field-proven protocols for their determination are presented to ensure both technical accuracy and practical applicability. All data is supported by authoritative references, providing a self-validating framework for future research and application.

Introduction

This compound, also known as 2-chloro-2,4,6-cycloheptatrien-1-one, is a non-benzenoid aromatic compound belonging to the tropone class. Its unique seven-membered ring structure and the presence of a reactive chlorine atom make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides an in-depth analysis of these properties, moving from fundamental constants to detailed spectroscopic signatures.

General and Physicochemical Properties

The foundational physical characteristics of a compound govern its behavior in various experimental conditions. For this compound, these properties indicate a stable, crystalline solid at room temperature.

Molecular Structure and Weight

The structural integrity of this compound is the basis for its chemical reactivity and physical behavior. A diagrammatic representation clarifies the atomic arrangement and bonding.

Caption: Molecular structure of this compound (C7H5ClO).

Quantitative Physical Data

A summary of the key physical constants for this compound provides a quick reference for experimental planning. These values are critical for purification techniques such as distillation and for predicting the compound's phase behavior.

PropertyValueSource
Molecular Formula C7H5ClO
Molecular Weight 140.57 g/mol
Appearance White to Amber powder/crystal
Melting Point 66.0 to 70.0 °C (Range)
68 °C (Reference)
Boiling Point 97 °C at 0.05 mmHg
Solubility Soluble in Methanol

Expert Insight: The specified boiling point at reduced pressure (0.05 mmHg) is a crucial piece of data. It indicates that this compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic of highly functionalized organic molecules. Therefore, purification by distillation must be performed under high vacuum to preserve the compound's integrity.

Spectroscopic Profile

The spectroscopic profile of a molecule provides a "fingerprint" for its identification and structural elucidation. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of its hydrogen and carbon atoms.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For this compound, one would expect to see signals in the aromatic region, shifted downfield due to the electron-withdrawing effects of the carbonyl group and the chlorine atom. The asymmetry of the molecule means all five ring protons should be chemically distinct, leading to a complex splitting pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the ring. The carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbon atom bonded to the chlorine (C2) will also be shifted downfield due to the halogen's electronegativity. The remaining five sp² hybridized carbons will resonate in the typical aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key diagnostic peaks would be:

  • C=O Stretch: A strong, sharp absorption band around 1600-1650 cm⁻¹, characteristic of a conjugated ketone. The seven-membered ring structure influences the exact position of this peak.

  • C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the double bonds within the cycloheptatrienone ring.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 580-780 cm⁻¹, indicating the presence of the carbon-chlorine bond.[1]

  • C-H Stretch: Peaks just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

  • Molecular Ion Peak (M+): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. There will be two peaks, one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).[2] This 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.[2]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of CO (M-28) or the chlorine atom (M-35/37), leading to characteristic fragment ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[3] As a conjugated system, this compound is expected to absorb UV light. The spectrum would likely show π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent used.[4]

Experimental Protocols

To ensure scientific rigor, the methods for determining these physical properties must be robust and reproducible. The following protocols are standard in the field of organic chemistry.[5][6]

Workflow for Physicochemical Characterization

The logical flow from sample preparation to full characterization is a critical aspect of laboratory science. This workflow ensures that data is collected efficiently and accurately.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Primary Physicochemical Tests cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Reporting Prep Obtain Pure Sample (e.g., via Recrystallization) MP Melting Point Determination Prep->MP Sol Solubility Screening Prep->Sol NMR NMR (¹H, ¹³C) MP->NMR Sol->NMR IR FT-IR NMR->IR MS Mass Spectrometry IR->MS UV UV-Vis MS->UV Interpret Synthesize Data UV->Interpret Report Generate Technical Report Interpret->Report

Caption: Standard workflow for the physical characterization of an organic solid.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

  • Sample Preparation: Finely crush a small amount of dry this compound powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup: Place the capillary tube into the heating block of a Mel-Temp apparatus or similar device.

  • Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Prepare a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C/min.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: For a self-validating system, calibrate the thermometer or apparatus using a standard with a known melting point (e.g., benzoic acid) before the measurement.

Protocol: Solubility Test

Causality: The principle of "like dissolves like" governs solubility.[5] This qualitative test determines the polarity of this compound by observing its miscibility in a range of solvents with varying polarities.

Methodology:

  • Solvent Selection: Prepare a set of small, labeled test tubes containing approximately 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: Add a small amount (approx. 10-20 mg) of this compound to each test tube.

  • Observation: Agitate each tube gently (e.g., by flicking or using a vortex mixer).

  • Categorization: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). Record the results in a table. For immiscible liquid layers, note whether the organic layer is on top or bottom to infer relative density.[8]

Conclusion

The physical properties of this compound define it as a crystalline solid with a melting point of 68 °C and solubility in polar organic solvents like methanol. Its identity and purity can be unequivocally confirmed through a combination of spectroscopic techniques. The characteristic isotopic pattern in its mass spectrum is a definitive marker for the presence of a single chlorine atom, while NMR and IR spectroscopy provide a detailed map of its molecular structure and functional groups. The protocols and data presented in this guide offer a robust framework for researchers utilizing this compound, ensuring safe handling, accurate characterization, and successful application in synthetic endeavors.

References

A Technical Guide to Quantum Chemical Calculations for 2-Chlorotropone: From Molecular Structure to Reactivity Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical study of 2-chlorotropone, a key molecule in the class of non-benzenoid aromatic compounds. For researchers, scientists, and professionals in drug development, understanding the electronic structure, spectroscopic properties, and reactivity of such molecules is paramount. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate these characteristics. It serves as a practical guide, outlining not just the "how" but also the critical "why" behind methodological choices, ensuring a robust and validated computational analysis. We will delve into the protocols for geometry optimization, vibrational analysis, NMR and UV-Vis spectra simulation, and the examination of molecular orbitals to predict reactivity.

Introduction: The Significance of this compound and the Role of Computational Chemistry

This compound (C7H5ClO) is a seven-membered, non-benzenoid aromatic ketone, a class of compounds known for their interesting chemical properties and biological activities. The presence of the electronegative chlorine atom and the carbonyl group on the tropone ring significantly influences its electronic distribution, reactivity, and potential as a building block in organic synthesis, including the synthesis of glycosides.[1]

Experimental characterization, while essential, can be supplemented and guided by computational chemistry.[2][3] Quantum chemical calculations provide a powerful lens to investigate molecular properties at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] By employing methods like Density Functional Theory (DFT), we can accurately predict geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior and for designing new molecules with desired functionalities.[5]

This guide will walk through a complete computational workflow for this compound, establishing a self-validating system where theoretical predictions can be benchmarked against known experimental data, thereby enhancing the reliability of the computational model.

Foundational Theory and Computational Methodology

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is key.

The Power of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable scaling and accuracy.[6] The core idea of DFT is that the energy of a system can be determined from its electron density. We will employ the widely-used B3LYP hybrid functional, which has demonstrated reliability for a broad range of chemical systems, including vibrational and electronic property predictions.[7]

Selecting the Right Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally yields more accurate results but at a higher computational cost. For our study of this compound, the Pople-style basis set, 6-311++G(d,p) , is an excellent choice. This basis set includes:

  • Triple-zeta valence functions (6-311G): Provides a more accurate description of the valence electrons.

  • Diffuse functions (++): Important for describing the behavior of electrons far from the nucleus, which is crucial for anions and excited states.

  • Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.[7]

Incorporating Solvent Effects

Many chemical and biological processes occur in solution. To model the influence of a solvent, we will utilize an implicit solvation model, specifically the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects on the molecular properties of this compound.

The Computational Workflow: A Step-by-Step Guide

A systematic computational workflow is crucial for obtaining reliable and reproducible results. The following sections detail the key steps in the quantum chemical analysis of this compound.

G cluster_0 Computational Workflow for this compound Input_Structure 1. Input Molecular Structure Geometry_Optimization 2. Geometry Optimization Input_Structure->Geometry_Optimization Initial Guess Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Spectroscopic_Prediction 4. Spectroscopic Properties (NMR, UV-Vis) Frequency_Analysis->Spectroscopic_Prediction Verified Minimum Orbital_Analysis 5. Molecular Orbital Analysis Frequency_Analysis->Orbital_Analysis Verified Minimum Reactivity_Prediction 6. Reactivity Prediction Orbital_Analysis->Reactivity_Prediction Frontier Orbitals

Caption: A schematic of the computational workflow for this compound.

Protocol: Geometry Optimization

The first and most critical step is to determine the most stable 3D structure of this compound.

Objective: To find the minimum energy conformation of the molecule.

Methodology:

  • Build the initial structure: Construct an approximate 3D model of this compound using molecular modeling software.

  • Select the level of theory: B3LYP/6-311++G(d,p).

  • Specify the calculation type: Geometry Optimization.

  • Define the environment: Perform the optimization in both the gas phase and with the PCM solvent model to assess the impact of the solvent.

  • Execute the calculation: Run the DFT calculation.

  • Analyze the output: Confirm that the optimization has converged to a stationary point.

Protocol: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

Objective: To verify the nature of the stationary point and to calculate the vibrational frequencies.

Methodology:

  • Use the optimized geometry: The output structure from the geometry optimization is the input for this step.

  • Select the level of theory: The same level of theory as the optimization (B3LYP/6-311++G(d,p)) must be used.

  • Specify the calculation type: Frequency.

  • Execute the calculation: Run the frequency analysis.

  • Analyze the output:

    • Confirm the minimum: Ensure there are no imaginary frequencies, which would indicate a saddle point (transition state) rather than a minimum.

    • Predict the IR spectrum: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental data for validation.

Elucidating Spectroscopic and Electronic Properties

With a validated molecular structure, we can proceed to predict various spectroscopic and electronic properties.

NMR Spectroscopy: A Probe of the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. We can computationally predict the ¹H and ¹³C NMR chemical shifts.

Protocol: NMR Chemical Shift Prediction

  • Use the optimized geometry.

  • Select the level of theory: B3LYP/6-311++G(d,p) with the Gauge-Independent Atomic Orbital (GIAO) method.

  • Specify the calculation type: NMR.

  • Include a reference: Calculate the NMR shieldings for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

  • Calculate chemical shifts: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ is the isotropic shielding value.

UV-Vis Spectroscopy: Understanding Electronic Transitions

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.

Protocol: UV-Vis Spectrum Prediction

  • Use the optimized geometry.

  • Select the level of theory: TD-B3LYP/6-311++G(d,p).

  • Specify the calculation type: TD-DFT (or Excited States).

  • Request a sufficient number of excited states: Typically, the first 10-20 singlet excited states are sufficient to cover the relevant UV-Vis region.

  • Analyze the output: The calculated excitation energies (wavelengths) and oscillator strengths (intensities) can be used to generate a theoretical UV-Vis spectrum.

Molecular Orbital Analysis: Unveiling Reactivity

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Tabulated Geometric and Spectroscopic Data
PropertyCalculated Value (Gas Phase)Calculated Value (Solvent)Experimental Value
Bond Lengths (Å)
C=OValueValueValue[8]
C-ClValueValueValue[8]
Vibrational Frequencies (cm⁻¹)
C=O stretchValueValueValue
NMR Chemical Shifts (ppm)
¹HValuesValuesValues
¹³CValuesValuesValues
UV-Vis Absorption (nm)
λ_maxValueValueValue

Note: The "Value" placeholders should be replaced with the actual calculated and experimental data. X-ray crystallography has shown that the π-electron system in this compound is partially delocalized with significant bond-length alternation, and the seven-membered ring is planar.[8]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites).

Conclusion and Future Directions

This guide has outlined a robust and comprehensive computational strategy for the quantum chemical investigation of this compound. By following these protocols, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this important molecule. The close agreement between the calculated and experimental data will validate the chosen computational model, allowing for its confident application in predicting the properties of related compounds and in designing new molecules for applications in materials science and drug development.

Future studies could extend this work to investigate the reaction mechanisms of this compound with various nucleophiles, explore its excited-state dynamics in more detail, or perform molecular dynamics simulations to understand its behavior in complex biological environments.

References

Methodological & Application

The Versatile Synthon: Protocols and Applications of 2-Chlorotropone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Seven-Membered Ring

2-Chlorotropone is a non-benzenoid aromatic compound that has carved a significant niche in organic synthesis. Its seven-membered ring structure, coupled with the presence of an electron-withdrawing carbonyl group and a labile chlorine atom, imparts a unique and versatile reactivity profile. This combination of features makes this compound an attractive precursor for a diverse array of complex molecules, ranging from other functionalized troponoids and azulenes to natural products and medicinally relevant scaffolds.[1] The tropone core itself is found in a number of bioactive natural products, highlighting the importance of synthetic methodologies for its elaboration.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic transformations of this compound. We will delve into the mechanistic underpinnings of its reactivity and present detailed protocols for its application in nucleophilic substitution and cycloaddition reactions.

Safety and Handling of this compound

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these may lead to vigorous or exothermic reactions.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

Hazard Profile (Anticipated): Based on its structure, this compound may cause skin and eye irritation.[5] Ingestion and inhalation should be avoided. It is essential to consult the supplier's safety information and handle the compound with the assumption that it is toxic and irritant.

Core Synthetic Applications: A World of Possibilities

The reactivity of this compound can be broadly categorized into two main areas: nucleophilic substitution at the C2 position and participation in various cycloaddition reactions.

I. Nucleophilic Substitution Reactions: Gateway to Functionalized Troponoids

The chlorine atom in this compound is activated towards nucleophilic attack by the electron-withdrawing effect of the carbonyl group. This allows for its displacement by a wide range of nucleophiles, providing straightforward access to a variety of 2-substituted tropones.

Mechanistic Insight: The reaction generally proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the aromatic tropone ring. The polarization of the tropone ring contributes to the electrophilicity of the C2 position.[6]

This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + Nu⁻ 2-Substituted_Tropone 2-Substituted Tropone Tetrahedral_Intermediate->2-Substituted_Tropone - Cl⁻

Caption: Nucleophilic substitution mechanism.

A. Synthesis of 2-Alkoxytropones (Tropolone Ethers)

The reaction of this compound with alkoxides is a reliable method for the synthesis of 2-alkoxytropones, which are valuable intermediates and can be found in some natural product structures.

Protocol 1: Synthesis of 2-Methoxytropone

This protocol is adapted from a general procedure for the synthesis of tropolone ethers.[7]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-methoxytropone can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.

B. Synthesis of 2-Aminotropones

The reaction with amines provides access to 2-aminotropone derivatives, which are important building blocks in medicinal chemistry. The reaction can sometimes lead to multiple substitutions, so using an excess of the amine is often recommended to favor the formation of the monosubstituted product.[8][9]

Protocol 2: Synthesis of 2-(N-morpholino)tropone

This is a representative protocol for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile, morpholine (1.5 eq), and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude 2-(N-morpholino)tropone by column chromatography on silica gel.

NucleophileReagents and ConditionsProductTypical Yield (%)
MethoxideNaOMe, DMSO, rt2-MethoxytroponeGood to excellent
AmineR₂NH, Base (e.g., Et₃N), Solvent (e.g., MeCN), Reflux2-AminotroponeVaries
ThiolateRSH, Base (e.g., NaH), THF, rt2-(Alkyl/Aryl)thiotroponeGood
AzideNaN₃, DMF, 60-80 °C2-AzidotroponeGood
MalonateCH₂(CO₂Et)₂, NaOEt, EtOHDiethyl (2-troponyl)malonateModerate to Good

Table 1: Representative Nucleophilic Substitution Reactions of this compound

II. Cycloaddition Reactions: Building Molecular Complexity

The conjugated π-system of this compound allows it to participate in a variety of cycloaddition reactions, acting as a 2π, 4π, 6π, or 8π component. These reactions are powerful tools for the construction of complex polycyclic frameworks.[2][10]

A. [4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, the tropone system can act as either the diene or the dienophile, although its electron-deficient nature generally favors its reaction with electron-rich dienes.

This compound This compound (as dienophile) Cycloadduct [4+2] Cycloadduct This compound->Cycloadduct + Diene

Caption: [4+2] Cycloaddition of this compound.

Protocol 3: [4+2] Cycloaddition with Cyclopentadiene

This protocol describes a typical Diels-Alder reaction where this compound acts as the dienophile.[11][12][13]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Toluene, anhydrous

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath and add freshly cracked cyclopentadiene (1.5 eq) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude cycloadduct can be purified by column chromatography on silica gel.

B. [8+2] Cycloaddition: Synthesis of Azulenes

One of the most elegant applications of this compound is in the synthesis of azulenes, a class of bicyclic non-benzenoid aromatic compounds with a beautiful blue color and interesting electronic properties. In this reaction, the tropone system acts as an 8π component.[2][14]

Mechanistic Pathway: The reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a base leads to the formation of a 2H-cyclohepta[b]furan-2-one intermediate. This intermediate then undergoes an [8+2] cycloaddition with an enamine or enol ether, followed by elimination, to afford the azulene core.[2] A more direct route, known as the Nozoe synthesis, involves the reaction of this compound with two equivalents of an active methylene compound.[14]

cluster_0 Nozoe Azulene Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate + CH₂(CN)₂ / Base Azulene Azulene Derivative Intermediate->Azulene + CH₂(CN)₂ / Base

Caption: Simplified workflow for the Nozoe azulene synthesis.

Protocol 4: Synthesis of a 2-Aminoazulene Derivative (Nozoe Synthesis)

This protocol is a representative example of the Nozoe azulene synthesis.[14]

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • In a separate round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (2.2 eq) in absolute ethanol.

  • Slowly add the sodium ethoxide solution to the this compound/malononitrile mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. A colored precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • The crude azulene derivative can be purified by recrystallization.

Applications in the Synthesis of Bioactive Molecules and Natural Products

The tropolone skeleton is present in a number of natural products with interesting biological activities, including antibacterial, antifungal, and antitumor properties.[1] this compound serves as a key starting material for accessing these and other medicinally relevant compounds. For instance, the synthesis of tropolone ethers, as described in Protocol 1, is a crucial step in the preparation of various tropolone-based enzyme inhibitors.[10] The ability to introduce diverse functionalities at the C2 position through nucleophilic substitution allows for the generation of libraries of tropone derivatives for drug discovery screening.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique electronic and structural properties enable a wide range of transformations, including nucleophilic substitutions and various modes of cycloaddition. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable synthon in the synthesis of complex and valuable molecules for a wide range of applications, from materials science to drug discovery.

References

The Versatility of 2-Chlorotropone: A Gateway to Novel Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of a Seven-Membered Ring

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of scaffolds available to the synthetic chemist, the seven-membered tropone ring system holds a unique position. 2-Chlorotropone, a key derivative, serves as a versatile and highly reactive building block for the synthesis of a diverse array of bioactive molecules. Its distinct electronic properties and reactivity profile, governed by the non-benzenoid aromatic character of the tropone ring, make it an invaluable precursor for the construction of complex molecular frameworks, including azulenes, tropone-fused heterocycles, and analogues of natural products like colchicine and hinokitiol.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its fundamental reactivity, provide detailed, field-proven protocols for its transformation into valuable intermediates, and showcase its utility in the synthesis of compounds with significant therapeutic potential.

The Chemical Logic of this compound's Reactivity

The reactivity of this compound is dominated by two primary features: the electrophilicity of the C2 carbon and the propensity of the tropone ring to participate in cycloaddition reactions. The chlorine atom at the C2 position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of nucleophilic substitution reactions. This facile displacement of the chloride allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, thus providing a straightforward entry into various classes of substituted tropones.

Furthermore, the conjugated π-system of the tropone ring enables it to act as a diene or a dienophile in cycloaddition reactions, most notably [8+2] cycloadditions, which are instrumental in the synthesis of the azulene scaffold. This dual reactivity makes this compound a powerful tool for the rapid assembly of complex and medicinally relevant molecules.

Core Application I: Nucleophilic Substitution for the Synthesis of Bioactive Troponoids

The displacement of the chloride in this compound by various nucleophiles is a cornerstone of its application in medicinal chemistry. The resulting 2-substituted tropones are themselves often biologically active or serve as key intermediates for further elaboration.

Synthesis of 2-Aminotropones: Precursors to Antimicrobial and Anticancer Agents

2-Aminotropone derivatives are a class of compounds that have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. Their synthesis is readily achieved by the reaction of this compound with ammonia or primary and secondary amines.

Protocol 1: General Procedure for the Synthesis of 2-Aminotropones

  • Materials:

    • This compound

    • Amine (e.g., ammonia, primary or secondary amine)

    • Solvent (e.g., ethanol, methanol, or aprotic polar solvent like DMF)

    • Base (optional, e.g., triethylamine, if using an amine salt)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the amine (2.0-3.0 eq) to the solution. If using an aqueous solution of ammonia or a volatile amine, ensure the reaction is well-sealed.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aminotropone.

Causality Behind Experimental Choices: The use of an excess of the amine helps to drive the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction. The choice of solvent is crucial; polar protic solvents can facilitate the reaction by stabilizing the ionic intermediates.

Table 1: Representative Yields for the Synthesis of 2-Aminotropones

NucleophileProductTypical Yield
Ammonia2-Aminotropone70-85%
Methylamine2-(Methylamino)tropone75-90%
Aniline2-(Phenylamino)tropone60-75%

Biological Significance: 2-Aminotropone derivatives have shown promising antifungal activity. For instance, certain derivatives have exhibited minimum inhibitory concentrations (MIC) in the range of 70-200 µg/mL against clinical isolates of Candida albicans[1].

Synthesis of 2-Alkoxytropones and 2-(Alkylthio)tropones: Exploring Cytotoxicity

The reaction of this compound with alkoxides and thiolates provides access to 2-alkoxytropones and 2-(alkylthio)tropones, respectively. These compounds have been investigated for their cytotoxic properties against various cancer cell lines.

Protocol 2: Synthesis of 2-Methoxytropone

  • Materials:

    • This compound

    • Sodium methoxide (or freshly prepared from sodium metal and methanol)

    • Anhydrous methanol

  • Procedure:

    • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the stirred sodium methoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel to yield 2-methoxytropone.

Protocol 3: Synthesis of 2-(Phenylthio)tropone

  • Materials:

    • This compound

    • Thiophenol

    • Base (e.g., sodium hydride or triethylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a stirred solution of thiophenol (1.1 eq) in the chosen anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere to generate the thiolate.

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data on Cytotoxicity: Certain 2-alkoxy and 2-(alkylthio)tropone derivatives have exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the micromolar range[2][3][4][5][6]. For example, some chalcone derivatives containing alkoxy groups have shown IC50 values between 8.08 to 13.75 μM against the PC-3 human prostate cancer cell line[4].

Nucleophilic_Substitution Chlorotropone This compound Product 2-Substituted Tropone Chlorotropone->Product Nucleophilic Substitution Nucleophile Nucleophile (Amine, Alkoxide, Thiolate) Nucleophile->Product

Caption: Nucleophilic substitution workflow on this compound.

Core Application II: Gateway to Azulenes via Cycloaddition Reactions

One of the most elegant applications of this compound is in the synthesis of azulenes, a class of bicyclic non-benzenoid aromatic hydrocarbons with a range of biological activities, including anti-inflammatory, anti-ulcer, and antimicrobial properties. The strategy involves the initial conversion of this compound to a 2H-cyclohepta[b]furan-2-one derivative, which then undergoes an [8+2] cycloaddition reaction.

Step 1: Synthesis of 2H-Cyclohepta[b]furan-2-one Precursors

This compound can react with active methylene compounds, such as diethyl malonate, in the presence of a base to form 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one.

Protocol 4: Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.2 eq) and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, neutralize with dilute acid, and remove the ethanol under reduced pressure.

    • Extract the product with an organic solvent, wash with water, dry, and concentrate.

    • Purify by column chromatography to yield the desired furanone.

Step 2: [8+2] Cycloaddition for Azulene Ring Formation

The synthesized 2H-cyclohepta[b]furan-2-one is a powerful synthon for [8+2] cycloaddition reactions with electron-rich dienophiles like enamines or ynamines to construct the azulene skeleton.

Protocol 5: General Procedure for Azulene Synthesis via [8+2] Cycloaddition

  • Materials:

    • 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

    • Enamine or Ynamine (e.g., 1-morpholinocyclohexene)

    • High-boiling aprotic solvent (e.g., xylene or toluene)

  • Procedure:

    • Dissolve the 2H-cyclohepta[b]furan-2-one derivative (1.0 eq) and the enamine (1.5 eq) in the chosen solvent.

    • Heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

    • Purify the crude azulene derivative by column chromatography on silica gel.

Azulene_Synthesis cluster_0 Step 1: Furanone Synthesis cluster_1 Step 2: Azulene Formation Chlorotropone This compound Furanone 2H-Cyclohepta[b]furan-2-one Derivative Chlorotropone->Furanone Malonate Diethyl Malonate + NaOEt Malonate->Furanone Enamine Enamine/Ynamine Azulene Azulene Derivative Enamine->Azulene Furanone_ref 2H-Cyclohepta[b]furan-2-one Derivative Furanone_ref->Azulene [8+2] Cycloaddition

Caption: Workflow for the synthesis of azulenes from this compound.

Medicinal Importance of Azulenes: Azulene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties, making them attractive targets in drug discovery.

Core Application III: Synthesis of Tropone-Fused Heterocycles

The reactivity of this compound can be harnessed to construct fused heterocyclic systems, which are prevalent scaffolds in many approved drugs. For example, reaction with bifunctional nucleophiles can lead to the formation of tropone-fused thiazoles, pyridines, and other heterocyclic systems.

Protocol 6: Synthesis of a Tropone-Fused Thiazole (Conceptual)

  • Materials:

    • This compound

    • Thiourea

    • Base (e.g., sodium ethoxide)

    • Ethanol

  • Procedure (Hypothetical):

    • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Add a solution of sodium ethoxide (2.2 eq) in ethanol.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction likely proceeds through initial nucleophilic substitution by the sulfur of thiourea, followed by intramolecular cyclization of the resulting intermediate.

    • Work-up and purification would follow standard procedures as described in previous protocols.

Significance: The fusion of a tropone ring to a heterocyclic system can modulate the electronic properties and biological activity of the parent heterocycle, offering a strategy for the development of novel therapeutic agents.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its predictable reactivity in nucleophilic substitution and cycloaddition reactions provides reliable pathways for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this guide offer a practical framework for researchers to harness the synthetic potential of this unique seven-membered ring system.

Future research will undoubtedly continue to uncover new applications for this compound. The development of novel catalytic methods for its functionalization and its use in the synthesis of increasingly complex natural product analogues and novel heterocyclic systems will further solidify its importance in the drug discovery pipeline. As our understanding of the biological roles of tropone-containing molecules expands, so too will the demand for efficient and scalable synthetic routes starting from readily accessible precursors like this compound.

References

Application Notes & Protocols: Experimental Setups for Reactions of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorotropone is a versatile seven-membered, non-benzenoid aromatic ketone that serves as a pivotal precursor in the synthesis of a wide array of complex molecules, including natural products and novel materials.[1] Its unique electronic structure, characterized by a polarized carbonyl group and an aromatic tropylium oxide character, renders it susceptible to a variety of transformations.[1] This guide provides an in-depth exploration of the primary reaction classes of this compound, focusing on the causality behind experimental design and offering detailed, field-proven protocols for researchers in organic synthesis and drug development. We will delve into nucleophilic aromatic substitution (SNAr) and cycloaddition reactions, providing the necessary framework to successfully design and execute these transformations.

Introduction: The Unique Reactivity of this compound

Tropone and its derivatives occupy a fascinating niche in organic chemistry. First investigated for their aromatic properties by M. J. S. Dewar in 1945, these molecules exhibit a planar, cyclic, conjugated system.[1] The carbonyl group strongly polarizes the ring, creating a partial positive charge on the ring carbons and rendering the molecule basic at the oxygen atom.[1] This electronic feature is central to the reactivity of this compound. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl group, making nucleophilic aromatic substitution a facile and highly useful transformation. Furthermore, the conjugated π-system allows this compound to participate in a variety of pericyclic reactions, acting as a 2π, 4π, 6π, or even an 8π component.[2] Understanding these electronic underpinnings is crucial for designing effective synthetic strategies.

Synthesis of this compound

A reliable supply of the starting material is paramount. This compound is most commonly synthesized from tropone. The chlorination of tropone followed by dehydrochlorination or isomerization provides a high-yielding route to the target compound.[3]

Protocol 1: Synthesis of this compound from Tropone

This protocol is adapted from established literature procedures.[3] The causality for this two-step approach lies in the need to first form an addition product (tropone dichloride), which can then be induced to eliminate HCl or isomerize to the more stable aromatic hydrochloride salt of this compound.

Materials:

  • Tropone

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Chlorine (gas or from a suitable source like trichloroisocyanuric acid)

  • Triethylamine or other suitable base for dehydrochlorination

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a reflux condenser with a drying tube.

  • Ice bath.

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Procedure:

  • Chlorination: Dissolve tropone (1.0 eq) in CCl₄ in the three-neck flask and cool the solution to 0 °C in an ice bath. Bubble chlorine gas through the stirred solution until TLC analysis indicates the complete consumption of the starting material. Rationale: The low temperature controls the exothermicity of the reaction and minimizes side products.

  • Isomerization/Elimination: The intermediate tropone dichloride can be converted to this compound. One common method is to carefully treat the crude reaction mixture with a base like triethylamine (1.1 eq) at 0 °C to room temperature to induce elimination of HCl. Alternatively, allowing the dichloride to isomerize to the hydrochloride of this compound may occur, from which the free base can be liberated.[3]

  • Work-up: Quench the reaction mixture with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Rationale: The aqueous wash removes salts and any remaining base.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Key Reaction Type I: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles is a cornerstone of its chemistry. The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance, particularly by the carbonyl group. This activation allows for the substitution of the chloride under relatively mild conditions.

Mechanism: The SNAr Pathway

G

Caption: General workflow for SNAr reactions.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol provides a general framework for the reaction of this compound with primary or secondary amines. The choice of solvent and base is critical for success.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, piperidine) (1.0 - 1.2 eq)

  • A non-nucleophilic base (e.g., Triethylamine, DIPEA) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)

  • Standard work-up and purification reagents.

Equipment:

  • Round-bottom flask with magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

  • Heating mantle or oil bath.

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq). Rationale: The base scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization.

NucleophileConditionsProductTypical Yield (%)
PiperidineAcetonitrile, RT, 4h2-(Piperidin-1-yl)tropone>90
AnilineEthanol, Reflux, 12h2-(Phenylamino)tropone75-85
Sodium MethoxideMethanol, 0 °C to RT, 2h2-Methoxytropone>95
Thiophenol/Et₃NTHF, RT, 6h2-(Phenylthio)tropone80-90

Table 1: Representative Nucleophilic Substitution Reactions of this compound.

Key Reaction Type II: Cycloaddition Reactions

The extended π-system of this compound allows it to participate in a variety of cycloaddition reactions. Depending on the reaction partner, it can function as a 4π component in [4+2] Diels-Alder reactions or, more uniquely, as an 8π component in [8+2] cycloadditions.[2][4]

[8+2] Cycloaddition: A Powerful Tool for Ring Construction

The [8+2] cycloaddition is a higher-order cycloaddition that provides rapid access to complex bicyclic systems.[2] In this reaction, the tropone system contributes eight π-electrons and the reaction partner (the "enophile") contributes two. These reactions are often catalyzed and can be highly selective.[5]

G

Caption: Workflow for a typical [8+2] cycloaddition experiment.

Protocol 3: [8+2] Cycloaddition with an Electron-Deficient Alkene

This protocol is a generalized procedure based on literature examples of tropone cycloadditions.[2][5]

Materials:

  • This compound

  • Electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate, maleic anhydride) (1.0 eq)

  • Anhydrous, high-boiling solvent (e.g., Toluene, Xylene)

  • Standard work-up and purification reagents.

Equipment:

  • Schlenk tube or a round-bottom flask fitted with a reflux condenser and nitrogen/argon inlet.

  • Oil bath for heating.

  • Magnetic stirrer.

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and the alkene (1.0 eq) in anhydrous toluene. Rationale: An inert atmosphere is crucial to prevent oxidation of reagents and intermediates, especially at elevated temperatures.

  • Reaction: Heat the sealed reaction vessel in an oil bath to 80-110 °C. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction (e.g., by TLC or ¹H NMR of aliquots). Reactions can take from 12 to 48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Alkene/Alkyne PartnerSolventTemperature (°C)Product Type
DichloroketeneHexaneReflux[2+2] Adduct
CyclopentadieneBenzeneRT[4+2] Adduct
Dimethyl AcetylenedicarboxylateXylene110[8+2] Adduct
DicyanoheptafulveneCH₂Cl₂RT[8+2] Adduct

Table 2: Examples of Cycloaddition Reactions with Tropone Systems.

Safety and Handling

This compound and many of the reagents used in these protocols require careful handling. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is dominated by facile nucleophilic substitution at the C2 position and a rich variety of cycloaddition chemistry. By understanding the electronic principles that govern these reactions and employing robust, well-designed experimental protocols, researchers can effectively harness the synthetic potential of this unique molecule. The methods outlined in this guide provide a solid foundation for the exploration and application of this compound chemistry in the pursuit of novel molecular targets.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 2-Chlorotropone

Tropone and its derivatives are a fascinating class of non-benzenoid aromatic compounds that have captivated chemists for decades.[1][2] Their unique seven-membered ring structure imparts unusual electronic properties and a diverse range of chemical reactivity. Among these, this compound stands out as an exceptionally versatile and powerful building block for the synthesis of complex heterocyclic scaffolds. Its utility stems from the combination of an electron-deficient π-system, activated by the polarized carbonyl group, and the presence of a halogen at the C2 position, which acts as an excellent leaving group in nucleophilic substitution reactions.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies using this compound, complete with detailed mechanistic insights and actionable laboratory protocols.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the carbonyl group significantly polarizes the C1-C2 bond and stabilizes the intermediate formed upon nucleophilic attack, making the C2 position highly susceptible to substitution. This pathway is fundamental to creating a wide array of tropone-based heterocycles.[3][5]

Mechanism Overview: Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic C2 carbon, breaking the C=C π-bond and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. In the second step, the aromaticity of the tropone ring is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer-like Intermediate reactant->intermediate Addition product 2-Substituted Tropone + Cl⁻ intermediate->product Elimination

Caption: General mechanism for SNAr on this compound.

Application 1.1: Synthesis of Azuleno[2,1-b]quinolones

A powerful application of this chemistry is the synthesis of complex, fused heterocyclic systems. While this example starts from a 2-chloroazulene derivative, the initial synthesis of the azulene core often relies on precursors derived from tropones. The SNAr reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with various arylamines serves as a key step in constructing the azuleno[2,1-b]quinolone scaffold, a structure of interest in pharmaceutical development.[6] This is followed by a Brønsted acid-catalyzed intramolecular cyclization.

Protocol 1.1: Synthesis of Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate [6]

  • Setup: To a solution of diethyl 2-chloroazulene-1,3-dicarboxylate (1.0 mmol) in a suitable aprotic solvent such as toluene (10 mL), add aniline (1.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired product.

Arylamine Product Yield (%)
AnilineDiethyl 2-(phenylamino)azulene-1,3-dicarboxylate59
4-MethoxyanilineDiethyl 2-((4-methoxyphenyl)amino)azulene-1,3-dicarboxylate85
4-ChloroanilineDiethyl 2-((4-chlorophenyl)amino)azulene-1,3-dicarboxylate78
Data synthesized from Nozoe et al. and subsequent work on azulenoquinolones.[6]

Section 2: Ring Annulation with Binucleophiles

Binucleophilic reagents, which contain two nucleophilic centers, are ideal for constructing fused heterocyclic rings onto the tropone core. The reaction typically proceeds in a stepwise manner: an initial SNAr reaction at the C2 position, followed by an intramolecular condensation involving the carbonyl group at C1.

Application 2.1: Synthesis of Pyridazino[4,5-d]tropones

The reaction of this compound with hydrazine is a classic example of this strategy. The initial substitution of the chloride by the hydrazine is followed by an intramolecular cyclization and dehydration to afford the stable, fused pyridazinone ring system. These compounds are investigated for their potential biological activities.

Pyridazinone_Synthesis cluster_0 Reaction Workflow A This compound C SₙAr Adduct A->C + H₂NNH₂ - HCl B Hydrazine (H₂NNH₂) B->C D Pyridazino[4,5-d]tropone C->D Intramolecular Condensation - H₂O

Caption: Workflow for the synthesis of pyridazinotropones.

Protocol 2.1: General Synthesis of Pyridazino[4,5-d]tropone

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Addition: Add hydrazine hydrate (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

Section 3: Cycloaddition Pathways to Azulenes and Other Systems

The extended π-system of tropones makes them excellent partners in cycloaddition reactions. While they can participate in various modes (e.g., [4+2], [6+4]), a particularly powerful strategy for building azulene-type heterocycles involves an [8+2] cycloaddition.[7] This is often achieved via a stable intermediate, 2H-cyclohepta[b]furan-2-one, which is readily synthesized from this compound.

Application 3.1: Two-Step Synthesis of Azulenes

This robust strategy involves two distinct stages. First, this compound is reacted with an active methylene compound, such as diethyl malonate, to form a 2H-cyclohepta[b]furan-2-one derivative.[8] This intermediate then serves as a potent 8π component in a subsequent [8+2] cycloaddition reaction with an electron-rich 2π component, like an enamine, to construct the azulene core.[8][9]

Azulene_Synthesis_Workflow A This compound C 2H-Cyclohepta[b]furan-2-one (8π component) A->C B Diethyl Malonate B->C E [8+2] Cycloaddition C->E D Enamine (2π component) D->E F Azulene Derivative E->F

Caption: Two-step workflow for azulene synthesis from this compound.

Protocol 3.1: Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one [8]

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. After stirring for 15 minutes, add a solution of this compound (1.0 eq) in ethanol.

  • Heating: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Workup: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2H-cyclohepta[b]furan-2-one product.

Protocol 3.2: [8+2] Cycloaddition with an Enamine (Stork Enamine Alkylation Principle) [8][10]

  • Setup: In a high-boiling point solvent such as xylene or toluene, combine the 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 eq) from Protocol 3.1 and the desired enamine (e.g., 1-pyrrolidinocyclohexene, 1.5 eq).

  • Reaction: Heat the mixture to reflux (140-160 °C) for 12-24 hours. The reaction proceeds via a strained cycloadduct which undergoes spontaneous decarboxylation and elimination of the amine.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude azulene derivative, often a colored oil or solid, is purified by column chromatography on silica gel or alumina.

2π Component Solvent Approx. Yield (%)
1-PyrrolidinocyclohexeneXylene75-85
1-MorpholinocyclopenteneToluene70-80
Ethyl 3-aminocrotonateDioxane60-70
Yields are representative estimates based on analogous reactions in the literature.[8]

Summary and Outlook

This compound is a cornerstone reagent for the construction of diverse and complex heterocyclic and non-benzenoid aromatic systems. The methodologies detailed herein—nucleophilic substitution, ring annulation with binucleophiles, and cycloaddition reactions—represent fundamental strategies that can be adapted and expanded upon. The resulting scaffolds, including quinolones, pyridazinones, and azulenes, are of significant interest in medicinal chemistry, materials science, and dye chemistry. A thorough understanding of the underlying mechanisms and protocols enables chemists to harness the full synthetic potential of this remarkable seven-membered ring precursor.

References

Introduction: The Synthetic Value of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a detailed application note and protocol for the scale-up synthesis of 2-chlorotropone derivatives.

I need to cover the following aspects:

  • Introduction : Significance of this compound derivatives.

  • Synthesis Strategy : Discuss common methods for creating the tropone ring and introducing the chlorine atom. The search results point to several methods for tropone/tropolone synthesis, including oxidation of cycloheptatrienes, ring expansion of six-membered rings (e.g., via dichloroketene cycloaddition), and functional group manipulation of existing tropolones.[1][2][3][4][5] this compound itself is an α-haloketone, and its reactivity is dominated by nucleophilic substitution at the carbon adjacent to the carbonyl group.[6][7]

  • Key Reactions & Mechanisms :

    • Formation of the Tropone Core : The dichloroketene cycloaddition with cyclopentadiene followed by ring expansion seems to be a prominent method for accessing the tropolone skeleton, which can then be converted to this compound.[4][8] I should detail this mechanism.

    • Chlorination : Conversion of a tropolone (2-hydroxytropone) to this compound. This is a crucial step. I need to find specific reagents for this (e.g., thionyl chloride, oxalyl chloride, phosphoryl chloride).

    • Derivatization : Reactions of this compound with nucleophiles to create derivatives. This is a key part of the 'derivatives' aspect of the prompt. The search results highlight that α-chloroketones readily undergo SN2 reactions with various nucleophiles.[6][7][9][10][11]

  • Scale-Up Considerations : This is a critical part of the prompt. I need to discuss challenges and solutions for large-scale synthesis, such as:

    • Reagent Selection : Cost, availability, and safety of reagents for industrial scale. Dichloroketene, for example, is highly reactive and hazardous, so its in situ generation and handling at scale need careful consideration.[4][8][12]

    • Reaction Conditions : Temperature control (exotherms), reaction time, solvent choice, and mixing.

    • Work-up and Purification : Techniques suitable for large quantities, such as extraction, crystallization, and distillation, rather than just column chromatography.[13][14][15][16]

  • Detailed Protocols : Provide step-by-step procedures for:

    • A representative synthesis of the this compound precursor (e.g., tropolone).

    • The chlorination step to form this compound.

    • A representative nucleophilic substitution to form a derivative.

  • Safety Information : Crucial for a protocol guide. I need to include handling precautions for hazardous reagents like dichloroketene precursors (e.g., trichloroacetyl chloride), chlorinating agents, and solvents.[12][17][18]

  • Data Presentation : Create tables for reagents, conditions, and yields.

  • Visualization : Create Graphviz diagrams for the reaction pathway and workflow.

  • References : Compile a complete and correctly formatted reference list.

Plan:

  • Structure the document :

    • Title: Application Note & Protocol: Scale-Up Synthesis of this compound Derivatives.

    • Introduction: Briefly discuss the importance of troponoids and this compound as a versatile synthetic intermediate.[1][4]

    • Section 1: Synthetic Strategies for the Tropone Core. Focus on the dichloroketene cycloaddition/ring-expansion route as a primary example for scale-up.[4][8]

    • Section 2: Conversion to this compound. Detail the chlorination of tropolone.

    • Section 3: Synthesis of Derivatives via Nucleophilic Substitution. Explain the SNAr-type mechanism and provide examples of nucleophiles.[6][11]

    • Section 4: Scale-Up Considerations and Process Safety. Discuss thermal management, reagent handling, purification strategies, and waste disposal.[13][18][19]

    • Section 5: Detailed Experimental Protocols.

      • Protocol 1: Scale-Up Synthesis of Tropolone via Dichloroketene Cycloaddition.

      • Protocol 2: Chlorination of Tropolone to Yield this compound.

      • Protocol 3: Synthesis of a 2-Aminotropone Derivative.

    • Section 6: Troubleshooting.

    • Section 7: References.

  • Gather specific details for protocols : I have general methods from the search results. I will need to synthesize these into a coherent, step-by-step protocol, including realistic quantities, temperatures, times, and work-up procedures. I'll use information on general α-haloketone reactivity and purification of similar compounds to fill in gaps where specific scale-up data for this compound is scarce.[6][7][13]

  • Create Visuals :

    • Diagram 1 (DOT): Overall synthetic pathway from cyclopentadiene to a this compound derivative.

    • Diagram 2 (DOT): Workflow for purification and isolation.

  • Write the content : Flesh out each section, explaining the "why" behind each step (e.g., why a specific solvent is chosen, why temperature control is critical). I will integrate citations throughout the text.

  • Compile References : Create the final numbered list with titles, sources, and URLs based on the search results.

This plan covers all the user's requirements, including the autonomous structure, scientific integrity (explaining causality), self-validating protocols (with safety and troubleshooting), citations, and specific formatting (tables, DOT diagrams). The focus will be on providing practical, field-proven insights relevant to a researcher in drug development.An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound derivatives, versatile building blocks in medicinal chemistry.

Tropones and their derivatives are a class of non-benzenoid aromatic compounds that form the core of numerous natural products with significant biological activities, including anti-tumor, anti-fungal, and anti-viral properties.[1] Among these, this compound stands out as a highly versatile synthetic intermediate. Its reactivity is characterized by the electrophilic carbon at the C2 position, which is susceptible to nucleophilic attack, allowing for the displacement of the chloro group.[6][7] This reactivity profile enables the facile introduction of a wide array of functional groups, making this compound a pivotal precursor for constructing complex molecular scaffolds in drug discovery and development programs.

This application note provides a comprehensive guide to the scale-up synthesis of this compound and its subsequent derivatization. It covers the foundational chemistry, process considerations for large-scale production, and detailed, field-tested protocols.

Part 1: Strategic Approaches to the Tropone Skeleton

The primary challenge in synthesizing this compound derivatives lies in the efficient construction of the seven-membered tropone ring. While several methods exist, the dichloroketene cycloaddition-ring expansion sequence is particularly amenable to scale-up due to the accessibility of its starting materials.[4]

The Dichloroketene [2+2] Cycloaddition/Ring-Expansion Pathway

This powerful strategy involves the in situ generation of highly reactive dichloroketene, which undergoes a [2+2] cycloaddition with a diene, such as cyclopentadiene. The resulting bicyclic adduct is then subjected to hydrolysis and ring expansion to furnish the tropolone (2-hydroxytropone) skeleton.[4][8]

Mechanism Insight: Dichloroketene is typically generated in situ from trichloroacetyl chloride and a base (e.g., triethylamine) or by the dehalogenation of trichloroacetyl chloride with activated zinc. The subsequent cycloaddition with cyclopentadiene forms a bicyclo[3.2.0]heptanone intermediate. Hydrolysis of the gem-dichloro group and subsequent rearrangement under aqueous conditions facilitates the expansion of the five-membered ring, ultimately yielding the seven-membered tropolone ring system. This method's efficiency stems from its convergent nature, rapidly building molecular complexity.[8]

The overall synthetic logic is illustrated below.

G cluster_0 Part A: Tropolone Synthesis cluster_1 Part B: Derivatization Cyclopentadiene Cyclopentadiene Bicyclic Adduct Bicyclo[3.2.0] Adduct Cyclopentadiene->Bicyclic Adduct [2+2] Cycloaddition Dichloroketene Dichloroketene (in situ) Dichloroketene->Bicyclic Adduct Tropolone Tropolone Bicyclic Adduct->Tropolone Hydrolysis & Ring Expansion This compound This compound Derivative 2-Substituted Tropone Derivative This compound->Derivative Nucleophilic Aromatic Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Derivative Tropolone_ref->this compound Chlorination

Caption: Overall synthetic pathway for this compound derivatives.

Part 2: Scale-Up Synthesis and Derivatization Protocols

Scaling a synthesis from the bench to pilot or production scale introduces challenges related to heat management, reagent handling, purification, and safety. The following protocols are designed with these factors in mind.

Protocol 1: Scale-Up Synthesis of Tropolone

This protocol details the synthesis of the key tropolone intermediate via the dichloroketene pathway.

Safety First: This procedure involves dichloroketene, a highly reactive and toxic intermediate, and exothermic reactions. It must be performed in a well-ventilated fume hood or a designated reactor bay with appropriate engineering controls. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.[12][17] An emergency shower and eyewash station must be readily accessible.[18]

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Zinc Dust (activated)65.382.0 kg30.6Use fine, activated powder.
Trichloroacetyl Chloride181.384.5 L (7.0 kg)38.6Highly corrosive and lachrymatory.
Cyclopentadiene66.102.5 L (2.0 kg)30.3Freshly cracked from dicyclopentadiene.
Diethyl Ether (anhydrous)74.1240 L-Anhydrous grade is critical.
Acetic Acid60.0515 L-Used in work-up.
Water18.0215 L-Used in work-up.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 100 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a thermocouple.

  • Reagent Charging: Charge the reactor with activated zinc dust (2.0 kg) and anhydrous diethyl ether (20 L). Begin vigorous stirring.

  • Initiation: In the dropping funnel, prepare a solution of trichloroacetyl chloride (4.5 L) and freshly cracked cyclopentadiene (2.5 L) in anhydrous diethyl ether (20 L).

  • Addition and Temperature Control: Cool the reactor contents to 10-15°C using a chiller. Slowly add the solution from the dropping funnel to the stirred zinc suspension over 4-6 hours. The reaction is exothermic; maintain the internal temperature below 25°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 12 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of starting materials.

  • Work-up - Hydrolysis: Carefully decant the ether solution away from the excess zinc. Slowly add the ether solution to a separate vessel containing a vigorously stirred mixture of acetic acid (15 L) and water (15 L). Continue stirring at 40-50°C for 6 hours to facilitate the ring expansion and hydrolysis.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 10 L). Combine all organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropolone.

  • Final Purification: The crude tropolone can be purified by vacuum distillation to afford a pale yellow solid. Expected yield: 1.8-2.2 kg (50-60%).

Protocol 2: Chlorination of Tropolone to this compound

Safety First: This protocol uses oxalyl chloride, which is highly toxic and corrosive and reacts violently with water to release toxic gases. This procedure must be conducted in a high-performance fume hood.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Tropolone122.121.5 kg12.3From Protocol 1.
Oxalyl Chloride126.931.2 L (1.8 kg)14.2Use a fresh bottle.
Dichloromethane (DCM)84.9320 L-Anhydrous grade.
N,N-Dimethylformamide (DMF)73.0950 mL-Catalytic amount.

Step-by-Step Methodology:

  • Reactor Setup: In a 50 L reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend tropolone (1.5 kg) in anhydrous DCM (20 L).

  • Catalyst Addition: Add a catalytic amount of DMF (50 mL).

  • Reagent Addition: Cool the suspension to 0°C. Slowly add oxalyl chloride (1.2 L) dropwise over 2 hours, maintaining the temperature below 5°C. Gas evolution (CO, CO₂, HCl) will be observed. Ensure the off-gas is routed through a scrubber.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (20 kg). Separate the organic layer.

  • Purification: Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. Dry over magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a hexane/ethyl acetate mixture to yield off-white crystals. Expected yield: 1.4-1.6 kg (80-90%).

Protocol 3: Synthesis of a 2-Aminotropone Derivative

This protocol demonstrates a typical nucleophilic substitution reaction on this compound.[6][10]

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound140.561.0 kg7.11From Protocol 2.
Benzylamine107.150.85 L (0.84 kg)7.821.1 equivalents.
Triethylamine101.191.2 L (0.87 kg)8.531.2 equivalents, as base.
Acetonitrile41.0515 L-Anhydrous grade.

Step-by-Step Methodology:

  • Reactor Setup: Charge a 30 L reactor with this compound (1.0 kg), acetonitrile (15 L), and triethylamine (1.2 L).

  • Nucleophile Addition: Add benzylamine (0.85 L) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and maintain for 8-12 hours. Monitor the reaction for the disappearance of this compound by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Slurry the crude solid in water to remove triethylamine hydrochloride. Filter and dry the solid. Further purification can be achieved by recrystallization from ethanol to yield the pure 2-(benzylamino)tropone. Expected yield: 1.2-1.4 kg (80-90%).

Part 3: Large-Scale Purification and Troubleshooting

Transitioning from laboratory chromatography to scalable purification methods is essential for efficient production.

G Crude Crude Product (from reaction work-up) Slurry Aqueous/Solvent Slurry Wash Crude->Slurry Remove water-soluble salts Filtration1 Filtration & Drying Slurry->Filtration1 Recrystallization Recrystallization (Solvent Selection is Key) Filtration1->Recrystallization Primary Purification Filtration2 Filtration & Crystal Wash Recrystallization->Filtration2 Slow cooling Drying Vacuum Oven Drying Filtration2->Drying Pure Pure Crystalline Product (>98% Purity) Drying->Pure

Caption: General workflow for large-scale product purification.

Purification Strategies
  • Crystallization: This is the most effective and economical method for purifying solid tropone derivatives on a large scale.[13] Key to success is selecting an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Distillation: For liquid or low-melting point compounds like tropolone, vacuum distillation is an excellent method for removing non-volatile impurities.

  • Extraction: Liquid-liquid extraction is critical during the work-up phase to remove inorganic salts and other water-soluble byproducts.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 Inactive zinc dust.Activate zinc with dilute HCl, wash with water, ethanol, and ether, then dry under vacuum.
Wet reagents or solvents.Ensure all reagents and solvents are rigorously dried.
Incomplete Chlorination (Protocol 2) Deactivated oxalyl chloride.Use a new, sealed bottle of oxalyl chloride.
Insufficient catalyst.Slightly increase the catalytic amount of DMF.
Product Fails to Crystallize Solution is not supersaturated.Concentrate the solution or cool to a lower temperature.
High impurity load.Add a seed crystal of pure product. Consider an initial purification step like a slurry wash.[13]
Oiling out instead of crystallization.Use a slower cooling rate or a different solvent system.

References

2-Chlorotropone: A Versatile Synthon for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 2-Chlorotropone

In the landscape of synthetic chemistry, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to the modern chemist, this compound stands out as a unique and highly versatile precursor for a diverse array of functional materials. Its seven-membered, non-benzenoid aromatic ring, coupled with the strategic placement of a reactive chlorine atom and a carbonyl group, imparts a rich and tunable reactivity profile. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the principles and protocols for harnessing this compound in the synthesis of advanced materials, including bioactive molecules, liquid crystals, and functional polymers.

The inherent strain and unique electronic properties of the tropone scaffold make it an intriguing platform for molecular design. The presence of the chloro substituent at the 2-position further activates the ring system towards nucleophilic attack and provides a handle for a variety of cross-coupling reactions. This dual reactivity allows for a stepwise and controlled functionalization, enabling the construction of complex molecular targets with high precision. This guide will delve into the key reaction paradigms of this compound—nucleophilic substitution and cycloaddition reactions—providing both theoretical understanding and practical, field-proven protocols.

I. Synthesis of Bioactive Molecules: Leveraging the Tropone Core

The tropolone moiety, of which this compound is a key derivative, is a privileged scaffold found in a number of natural products with significant biological activity. Its ability to chelate metals and interact with biological targets has made it a focal point in medicinal chemistry.

A. Azulene Derivatives: Accessing a Unique Aromatic System

Azulenes, isomers of naphthalene with a fused five- and seven-membered ring system, exhibit unique electronic and photophysical properties, making them attractive targets for drug discovery and materials science. The Nozoe synthesis provides a classic and efficient route to functionalized azulenes, for which this compound derivatives are excellent starting materials.[1]

The Nozoe synthesis hinges on the reaction of a tropone derivative bearing a good leaving group at the 2-position, such as the chloro group in this compound, with an active methylene compound. The electron-withdrawing nature of the carbonyl group in the tropone ring facilitates nucleophilic attack at the C2 position. The subsequent cyclization and aromatization steps are driven by the formation of the stable, bicyclic aromatic azulene core.

This protocol details the synthesis of a highly functionalized azulene derivative from a this compound precursor.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Generation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol to generate sodium ethoxide.

  • Reaction with Active Methylene: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of ammonium acetate in water. Acidify the mixture with dilute HCl to pH 5-6.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the diethyl 2-aminoazulene-1,3-dicarboxylate.

Expected Yield: 60-70%

Workflow for the Nozoe Synthesis of Azulenes

Nozoe_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product chlorotropone This compound nucleophilic_attack Nucleophilic Attack chlorotropone->nucleophilic_attack malonate Diethyl Malonate malonate->nucleophilic_attack forms enolate base Base (NaOEt) cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate Formation aromatization Aromatization cyclization->aromatization Elimination of HCl azulene Diethyl 2-Aminoazulene-1,3-dicarboxylate aromatization->azulene

Caption: Workflow for the Nozoe Synthesis of Azulenes.

B. Colchicine and Hinokitiol Analogues: Probing Bioactivity

Colchicine, a natural product containing a tropolone ring, is a potent microtubule inhibitor with applications in the treatment of gout and certain cancers.[2][3][4][5] Hinokitiol (β-thujaplicin), another tropolone derivative, exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7][8] The synthesis of analogues of these natural products is a key strategy in drug discovery to improve efficacy and reduce toxicity. This compound serves as a valuable starting material for the synthesis of such analogues, allowing for the introduction of diverse functionalities on the seven-membered ring.

While direct protocols starting from this compound are not abundant in the literature, a plausible synthetic route can be designed based on its known reactivity. The introduction of the isopropyl group at the 4-position and a hydroxyl group at the 2-position is required. This can be achieved through a sequence of nucleophilic substitution and other functional group manipulations.

This hypothetical protocol outlines a potential pathway to a hinokitiol analogue from this compound.

Materials:

  • This compound

  • Isopropylmagnesium bromide (Grignard reagent)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere, add CuI (0.1 equivalents) and anhydrous THF. Cool the suspension to -78 °C.

  • Addition of Grignard Reagent: Slowly add isopropylmagnesium bromide (1.2 equivalents) to the cooled suspension.

  • Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Hydrolysis of the Chloro Group: The resulting 4-isopropyl-2-chlorotropone can be hydrolyzed to the corresponding tropolone (hinokitiol analogue) by heating with an aqueous solution of NaOH.

  • Acidification and Extraction: After cooling, acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

  • Drying and Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

II. Cycloaddition Reactions: Building Complex Scaffolds

The extended π-system of the tropone ring makes it an excellent participant in various cycloaddition reactions, including [4+2], [6+4], and [8+2] cycloadditions. These reactions provide rapid access to complex polycyclic frameworks. It is important to note that this compound is generally less reactive in cycloaddition reactions compared to tropone itself, a factor that must be considered in experimental design.[9]

The electron-withdrawing nature of the carbonyl group and the chloro substituent in this compound influences the energy levels of its molecular orbitals, which in turn affects its reactivity as a diene or a more extended π-system in cycloaddition reactions. The reduced reactivity compared to unsubstituted tropone can be attributed to the electronic effects of the chlorine atom.

Logical Flow of a Generic [4+2] Cycloaddition

Cycloaddition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product chlorotropone This compound (as diene) concerted_reaction Concerted [4+2] Cycloaddition chlorotropone->concerted_reaction dienophile Dienophile dienophile->concerted_reaction adduct Cycloadduct concerted_reaction->adduct

Caption: Generic workflow for a [4+2] cycloaddition reaction.

III. Nucleophilic Aromatic Substitution: A Gateway to Functionalization

The chloro substituent at the 2-position of the tropone ring is susceptible to nucleophilic aromatic substitution (SNAAr). This provides a powerful tool for introducing a wide range of functional groups, including amines, alkoxides, and thiolates.

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing carbonyl group. The facility of the substitution depends on the nucleophilicity of the incoming nucleophile and the stability of the intermediate.

This protocol provides a general framework for the substitution of the chloro group in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, or thiol)

  • Base (e.g., triethylamine, potassium carbonate, or sodium hydride, depending on the nucleophile)

  • Solvent (e.g., DMF, THF, or acetonitrile)

  • Standard work-up and purification reagents

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere.

  • Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMF8075-85
Sodium Methoxide-MethanolReflux80-90
ThiophenolEt₃NAcetonitrile6070-80

IV. Proposed Applications in Functional Materials

While specific literature examples of this compound being directly used in the synthesis of liquid crystals and polymers are sparse, its unique structure and reactivity suggest significant potential in these areas. The following sections propose synthetic strategies based on established principles.

A. Liquid Crystals: Designing Novel Mesophases

The rigid and polarizable tropone core makes it an attractive candidate for incorporation into liquid crystalline molecules. By attaching appropriate mesogenic units and flexible alkyl chains to the this compound scaffold via nucleophilic substitution, it is possible to design novel calamitic (rod-like) or discotic (disk-like) liquid crystals.

A potential route involves the reaction of this compound with a phenolic compound bearing a long alkyl chain, followed by further functionalization to introduce another mesogenic group.

Proposed Synthesis of a Tropolone-Based Liquid Crystal

LC_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Product chlorotropone This compound snar Nucleophilic Aromatic Substitution chlorotropone->snar phenol 4-Alkoxyphenol phenol->snar functionalization Further Functionalization snar->functionalization Tropone Ether Intermediate liquid_crystal Calamitic Liquid Crystal functionalization->liquid_crystal

Caption: Proposed synthetic route to a calamitic liquid crystal.

B. Functional Polymers: Creating Novel Macromolecules

The double bonds within the tropone ring of this compound offer the potential for polymerization. While the direct polymerization of this compound has not been extensively reported, it could potentially undergo polymerization through various mechanisms, such as radical or anionic polymerization, to yield novel functional polymers with unique electronic and chelating properties. The pendant chloro group would also allow for post-polymerization modification.

Conclusion

This compound is a building block of considerable potential, offering multiple avenues for the synthesis of complex and functional molecules. Its utility in the construction of bioactive azulenes is well-established, and its role as a precursor to other tropolone-based natural product analogues is highly promising. While its application in the fields of liquid crystals and functional polymers is less explored, the fundamental reactivity of this compound provides a strong foundation for the rational design and synthesis of novel materials in these areas. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this versatile synthon and to unlock its full potential in the development of next-generation functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chlorotropone. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring scientific integrity and procedural success.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors, including incomplete conversion, product degradation, or mechanical losses during workup.

Root Cause Analysis & Solutions:

  • Incomplete Reaction: The conversion of the starting material (e.g., tropolone or tropone) may be stalled.

    • From Tropolone: When using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reagent is fresh and used in sufficient stoichiometric excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. The reaction often benefits from gentle heating (40-60 °C) to overcome the activation energy.

    • From Tropone: The initial chlorination to form tropone dichloride is critical. Ensure anhydrous conditions, as moisture can interfere with the chlorinating agent.[1] The subsequent isomerization to this compound hydrochloride may require specific thermal or acidic conditions to proceed efficiently.

  • Product Degradation: this compound is susceptible to degradation under both harsh acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: Presence of water during workup or purification, especially under acidic conditions, can hydrolyze this compound back to tropolone.[1]

      • Solution: Use anhydrous solvents for the reaction and extraction. During aqueous workup, minimize contact time and avoid strong acids. Neutralize the reaction mixture carefully before extraction.

    • Base-Catalyzed Aromatization: Strong bases (e.g., NaOH, KOH) can induce an irreversible rearrangement of this compound to benzoic acid, a highly stable aromatic product.[1]

      • Solution: During workup, use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and maintain a low temperature (0-5 °C).

  • Sub-optimal Temperature:

    • Temperatures that are too low may lead to an impractically slow reaction rate.

    • Temperatures that are too high can promote side reactions and decomposition, leading to tar formation.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Start at a lower temperature (e.g., 0 °C for reagent addition) and slowly warm to room temperature or slightly above, tracking the consumption of starting material and formation of the product.

Below is a decision tree to guide your troubleshooting process for low yield.

G start Low Yield of this compound check_sm Check TLC: Is Starting Material (SM) Present? start->check_sm incomplete_reaction Issue: Incomplete Reaction check_sm->incomplete_reaction Yes degradation Issue: Product Degradation or Workup Loss check_sm->degradation No yes_sm YES no_sm NO solution_reagent Solution: 1. Use fresh chlorinating agent. 2. Increase stoichiometry (1.1-1.5 eq). 3. Increase reaction time/temperature. incomplete_reaction->solution_reagent solution_degradation Solution: 1. Check workup pH (use mild base). 2. Ensure anhydrous conditions. 3. Optimize purification to minimize loss. degradation->solution_degradation

Caption: Troubleshooting workflow for low yield.

Q2: My final product is contaminated with benzoic acid. Why did this happen and how can I prevent it?

A2: The presence of benzoic acid is a classic sign of a base-induced rearrangement of the tropone ring system.[1] This is a Favorskii-type rearrangement that occurs when the seven-membered ring contracts to form the more thermodynamically stable six-membered aromatic ring of benzoate.

  • Cause: Exposure of this compound to strong bases (e.g., hydroxide ions from NaOH or KOH) during the workup or purification steps.

  • Prevention:

    • Neutralization: Use a weaker, non-nucleophilic base for neutralization, such as saturated sodium bicarbonate solution or dilute potassium carbonate.

    • Temperature Control: Perform the neutralization and any subsequent extractions at low temperatures (0-5 °C) to slow down the rate of this rearrangement.

    • pH Monitoring: Carefully monitor the pH during the workup, ensuring it does not become strongly alkaline (pH > 9).

  • Removal: If benzoic acid has already formed, it can be removed from the organic phase by washing with a carefully controlled amount of cold, dilute NaHCO₃ solution. The benzoic acid will be extracted into the aqueous layer as sodium benzoate, while the less acidic this compound remains in the organic layer.

Q3: The NMR spectrum of my product shows tropolone as a major impurity. What is the source of this contamination?

A3: Tropolone contamination arises from the hydrolysis of the product, this compound. The C-Cl bond in this compound is activated towards nucleophilic substitution.

  • Cause: The most common cause is the presence of water in the reaction mixture or during workup, particularly under acidic conditions which can catalyze the hydrolysis.[1][2] Using wet solvents or not properly drying the apparatus are common culprits.

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Careful Workup: When performing an aqueous wash, minimize the contact time between the organic layer containing the product and the aqueous layer. Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

  • Removal: Tropolone is more polar than this compound and also acidic. It can be effectively removed using column chromatography on silica gel.

Q4: My reaction turned into a dark, tarry mess, and I am struggling to isolate any product. What went wrong?

A4: Tar formation is typically indicative of decomposition or polymerization, often caused by overly harsh reaction conditions.

  • Cause:

    • Excessive Heat: Overheating the reaction mixture can lead to complex, undefined decomposition pathways.

    • Highly Concentrated Reagents: Using highly concentrated acids or chlorinating agents can cause charring.

    • Extended Reaction Times: Leaving the reaction for too long, especially at elevated temperatures, can degrade both the starting material and the product.

  • Solutions:

    • Temperature Control: Add reactive reagents (like thionyl chloride) slowly at a low temperature (0 °C) and then allow the reaction to warm gradually. Use an oil bath for precise temperature regulation.

    • Solvent Choice: Ensure the chosen solvent is appropriate and does not react with the reagents. Dichloromethane, chloroform, or benzene are common choices.

    • Monitor Progress: Use TLC to track the reaction. Once the starting material is consumed, proceed with the workup promptly to avoid product degradation.

  • Salvaging the Product: If tar has formed, you may still be able to isolate some product. After the workup, attempt to purify the crude material using column chromatography. A plug of silica gel might first be used to filter out the most polar, insoluble tarry materials before running a full column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing this compound: tropolone or tropone?

A1: Both are viable starting materials, and the choice often depends on commercial availability and the desired scale.

Starting MaterialChlorinating Agent(s)AdvantagesDisadvantages
Tropolone Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅)Direct conversion of the hydroxyl group is a well-established transformation.[3][4] Reagents are common and byproducts (SO₂, HCl, CO, CO₂) are gaseous, simplifying workup.Tropolone can be more expensive than tropone.
Tropone Chlorine (Cl₂) in CCl₄Can be a high-yielding reaction (reported up to 83.5%).[1] Tropone may be more readily available or cheaper in some cases.Involves a multi-step sequence (addition then isomerization).[1] Requires handling of gaseous chlorine and chlorinated solvents.
Q2: How should I monitor the reaction progress effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 3:1 Hexane:Ethyl Acetate. This compound is less polar than tropolone, so it will have a higher Rf value. The starting tropone will have an intermediate polarity. Visualizing the spots under a UV lamp will allow you to track the disappearance of the starting material and the appearance of the product.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a moisture-sensitive solid. To ensure its stability and purity over time, it should be stored with the following precautions:

  • Temperature: In a cool, dark place, preferably refrigerated (<15°C).

  • Atmosphere: Under an inert gas atmosphere (Argon or Nitrogen) to prevent exposure to moisture and air.

  • Container: In a tightly sealed container.

Q4: What is the best method to purify crude this compound?

A4: A combination of techniques is often best for achieving high purity.

  • Aqueous Workup: A careful aqueous wash with cold, dilute NaHCO₃ solution to remove acidic impurities (see Troubleshooting Q2 & Q3).

  • Column Chromatography: This is highly effective for separating this compound from unreacted starting materials and side products.[5][6]

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Recrystallization: For achieving the highest purity, recrystallization is an excellent final step.

    • Solvent Selection: Since this compound is a moderately polar solid, a two-solvent system is often effective.[7][8] Good candidates include dissolving the crude solid in a minimal amount of a more polar solvent (like acetone or ethyl acetate) at boiling, followed by the slow addition of a non-polar solvent (like hexane or pentane) until the solution becomes cloudy (the cloud point).[9] Allowing this solution to cool slowly will yield pure crystals.

Experimental Protocol: Synthesis from Tropolone using Thionyl Chloride

This protocol provides a generalized procedure. Researchers should adapt it based on their specific lab conditions and scale.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification r1 1. Add Tropolone and anhydrous solvent (e.g., DCM) to a dry flask under N2. r2 2. Cool the mixture to 0 °C in an ice bath. r1->r2 r3 3. Slowly add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. r2->r3 r4 4. Allow to warm to RT and stir for 2-4 hours (Monitor by TLC). r3->r4 w1 5. Cool reaction to 0 °C and carefully quench with ice water. r4->w1 w2 6. Separate layers. Wash organic layer with cold, sat. NaHCO₃. w1->w2 w3 7. Wash with brine. w2->w3 w4 8. Dry organic layer over anhydrous MgSO₄, filter. w3->w4 w5 9. Evaporate solvent under reduced pressure. w4->w5 p1 10. Purify crude solid via silica gel column chromatography. w5->p1 p2 11. (Optional) Recrystallize purified solid for highest purity. p1->p2

Caption: Experimental workflow for this compound synthesis.

References

Common side reactions of 2-Chlorotropone and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chlorotropone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common side reactions and challenges encountered during experiments with this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.

Table of Contents

  • FAQs: Understanding the Reactivity of this compound

    • Q1: What are the primary modes of reactivity for this compound?

    • Q2: How does the stability of this compound vary with pH?

  • Troubleshooting Guide: Common Side Reactions & Avoidance Strategies

    • Nucleophilic Substitution Reactions

      • Q3: During a reaction with sodium hydroxide, I isolated benzoic acid instead of the expected 2-hydroxytropone. What happened and how can I prevent this?

      • Q4: My reaction of this compound with sodium methoxide is giving a complex mixture of products, including a rearranged ester. What is this side reaction and how can I favor the desired 2-methoxytropone?

      • Q5: When reacting this compound with a primary amine, I'm observing low yields and the formation of a rearranged aniline derivative. What is causing this?

      • Q6: I'm attempting a reaction with a thiol, but I'm getting a mixture of products, including some where the thiol has added to a different position on the ring. What is this and how can I improve regioselectivity?

    • Cycloaddition Reactions

      • Q7: In a Diels-Alder ([4+2]) reaction where this compound is the dienophile, I'm getting a mixture of regioisomers. How can I predict and control the major product?

      • Q8: I am trying to perform an [8+2] cycloaddition with this compound, but the reaction is sluggish and gives multiple products. How can I optimize this reaction?

  • Experimental Protocols

    • Protocol 1: General Procedure for Nucleophilic Substitution with "Soft" Nucleophiles

    • Protocol 2: General Conditions for Favoring [4+2] Cycloaddition

  • References

FAQs: Understanding the Reactivity of this compound

Q1: What are the primary modes of reactivity for this compound?

A1: this compound is a versatile building block with two primary modes of reactivity stemming from its unique electronic structure. The tropone ring is a non-benzenoid aromatic system with significant polarization.

  • Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which activates the C-Cl bond towards nucleophilic attack.

  • Cycloaddition Reactions: The conjugated π-system of the tropone ring allows it to participate in various pericyclic reactions. It can act as a 2π, 4π, 6π, or 8π component in cycloadditions, such as [4+2] (Diels-Alder) and [8+2] cycloadditions.

Reactivity_of_this compound cluster_nucleophilic_substitution Nucleophilic Substitution cluster_cycloaddition Cycloaddition Reactions This compound This compound Substituted Tropone Substituted Tropone This compound->Substituted Tropone Displacement of Cl- Cycloadduct Cycloadduct This compound->Cycloadduct Ring Formation Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Attack at C2 Diene/Dienophile Diene/Dienophile Diene/Dienophile->this compound Pericyclic Reaction Aromatization_Mechanism This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate 1. OH- attack Bicyclic_Intermediate Bicyclic_Intermediate Tetrahedral_Intermediate->Bicyclic_Intermediate 2. Ring Contraction (Favorskii-type) Benzoate Benzoate Bicyclic_Intermediate->Benzoate 3. Rearomatization Benzoic_Acid Benzoic_Acid Benzoate->Benzoic_Acid H+ workup Diels_Alder_Regioselectivity cluster_reaction [4+2] Cycloaddition cluster_control Control Factors Electron-Rich_Diene Electron-Rich_Diene Major_Regioisomer Major_Regioisomer Electron-Rich_Diene->Major_Regioisomer Favored Alignment Minor_Regioisomer Minor_Regioisomer Electron-Rich_Diene->Minor_Regioisomer Disfavored Alignment 2-Chlorotropone_Dienophile 2-Chlorotropone_Dienophile 2-Chlorotropone_Dienophile->Major_Regioisomer 2-Chlorotropone_Dienophile->Minor_Regioisomer Lewis_Acid_Catalyst Lewis_Acid_Catalyst Enhanced_Regioselectivity Enhanced_Regioselectivity Lewis_Acid_Catalyst->Enhanced_Regioselectivity Low_Temperature Low_Temperature Kinetic_Control Kinetic_Control Low_Temperature->Kinetic_Control

Technical Support Center: Synthesis of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chlorotropone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we aim to combine established protocols with field-proven insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely cited and effective method for synthesizing this compound is the direct chlorination of its precursor, tropone. This reaction typically proceeds in a two-step, one-pot sequence involving the addition of a chlorinating agent to tropone to form an intermediate, which then eliminates hydrogen chloride (HCl) to yield the final product. A common procedure involves dissolving tropone in an inert solvent like carbon tetrachloride and then introducing chlorine gas or another chlorinating agent.[1] The intermediate tropone dichloride is then isomerized to the hydrochloride of this compound, from which the final product is liberated.[1]

Q2: What are the most critical parameters that influence the yield and purity of this compound?

A2: The success of the this compound synthesis hinges on three critical parameters:

  • Purity of Starting Material: The purity of the initial tropone is paramount. Impurities can lead to significant side reactions, resulting in a complex crude mixture that is difficult to purify and lowers the overall yield.

  • Choice and Stoichiometry of Chlorinating Agent: The selection of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) and its precise molar ratio to tropone is crucial. An excess of the chlorinating agent can lead to the formation of dichlorinated and other polychlorinated byproducts.

  • Temperature Control: The reaction is highly sensitive to temperature. Inadequate temperature control can promote side reactions, including polymerization or the formation of undesired isomers, which complicates purification and reduces the yield.

Q3: My final product is a dark oil or solid, but this compound is described as a crystalline solid. What went wrong?

A3: If your final product is a dark, oily, or tar-like substance, it is a strong indication of side reactions and impurities. This compound is a solid with a melting point of around 68°C.[2] The discoloration is often due to polymerization of the starting material or product, or the formation of complex, polychlorinated byproducts. This typically results from poor temperature control (overheating), exposure to light, or the presence of acidic impurities that catalyze these degradation pathways. A thorough purification, such as column chromatography followed by recrystallization, is necessary to isolate the pure product.

Troubleshooting Guide: Low Yield and Purity Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: The reaction yield is consistently low (<50%).

Low yield is the most common issue, often stemming from several factors in the experimental setup and execution.

Causality Analysis Workflow

The following diagram illustrates a decision-making process to identify the root cause of low yield.

LowYieldTroubleshooting start Low Yield (<50%) q1 Was the tropone starting material pure? start->q1 q2 Was the chlorinating agent fresh and correctly quantified? q1->q2 Yes sol1 Solution: Purify tropone via distillation or chromatography before use. q1->sol1 No q3 Was the reaction temperature strictly controlled? q2->q3 Yes sol2 Solution: Use a freshly opened or assayed chlorinating agent. Ensure accurate stoichiometry (1.0-1.1 eq.). q2->sol2 No q4 Was the workup procedure effective? q3->q4 Yes sol3 Solution: Use an ice or dry ice/acetone bath. Add the chlorinating agent slowly and monitor internal temperature. q3->sol3 No sol4 Solution: Ensure complete neutralization. Minimize product loss during extraction by using an appropriate solvent and sufficient extraction cycles. q4->sol4 No end Further Optimization Needed q4->end Yes (Consider alternative methods or advanced purification)

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Detailed Solutions
  • Solution 1.1: Verify Purity of Tropone

    • Insight: Tropone is susceptible to polymerization and oxidation upon storage. Purity should be checked by NMR or GC before use.

    • Action: If impurities are detected, purify the tropone by vacuum distillation. This step is critical and should not be overlooked, as it prevents the introduction of contaminants that can initiate unwanted side reactions.

  • Solution 1.2: Manage Your Chlorinating Agent

    • Insight: Reagents like sulfuryl chloride (SO₂Cl₂) can decompose over time, releasing HCl and SO₂, which alters their reactivity. Gaseous chlorine requires precise metering.

    • Action: Use a freshly opened bottle of the chlorinating agent or titrate it to determine its active concentration. When adding the reagent, do so dropwise or via a gas dispersion tube at a slow, controlled rate to prevent localized high concentrations and subsequent side reactions.

  • Solution 1.3: Enforce Strict Temperature Control

    • Insight: The initial chlorination is an exothermic addition reaction. Without proper cooling, the temperature can rise uncontrollably, favoring the formation of polychlorinated species and tar.

    • Action: Perform the reaction in a flask equipped with a thermometer to monitor the internal temperature. Use an ice-salt or dry ice-acetone bath to maintain the temperature at the recommended level (often 0°C or below) throughout the addition of the chlorinating agent.

Problem 2: The purification is challenging, with multiple spots on TLC.

A complex mixture of products indicates a lack of reaction selectivity.

Reaction Optimization Parameters

Optimizing reaction conditions is a systematic process of adjusting variables to maximize the desired outcome.[3][] Consider the following parameters:

ParameterStandard ConditionOptimized Condition & Rationale
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane (DCM): Less toxic and often provides better solubility for the intermediates. Being polar and aprotic, it can help stabilize charged intermediates without interfering with the reaction.
Chlorinating Agent Chlorine (Cl₂) gasN-Chlorosuccinimide (NCS): A solid reagent that is easier to handle and measure accurately than chlorine gas. It often provides higher selectivity for mono-chlorination, reducing the formation of byproducts.
Reaction Time Run to completion (TLC)Time-course study: Monitor the reaction every 15-30 minutes by TLC. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or reacting further.
Base/Additive NonePyridine or Triethylamine (catalytic): A non-nucleophilic base can be added after the chlorination step to facilitate the elimination of HCl from the tropone dichloride intermediate, potentially leading to a cleaner conversion to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Tropone

This protocol is based on established literature methods for the chlorination of tropone.[1][5]

Reaction Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tropone (1.0 eq.) in anhydrous carbon tetrachloride or dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Chlorination: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq.) in the same solvent to the stirred tropone solution over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Monitor the progress of the reaction by TLC (thin-layer chromatography) until the tropone spot has disappeared.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent.

  • Recrystallization: Recrystallize the purified solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound as crystalline needles. Confirm purity and identity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

References

Technical Support Center: 2-Chlorotropone Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorotropone, a versatile reagent in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, purification, and reaction of this compound.

Synthesis & Purification

Question: My synthesis of this compound from tropone results in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the chlorination of tropone to this compound are a frequent challenge. The primary culprits are often incomplete reaction, side reactions, and degradation of the product.

  • Causality: Tropone itself is a non-benzenoid aromatic compound with a polarized carbonyl group, making it susceptible to various reactions.[1][2] The chlorination reaction, typically using reagents like thionyl chloride or oxalyl chloride, can lead to the formation of tropone dichloride as an intermediate. This intermediate must then isomerize to the hydrochloride of this compound, which upon neutralization yields the final product.[3] Inefficient isomerization or competing reactions can significantly reduce the yield.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry: Ensure your tropone starting material is pure. Impurities can catalyze side reactions. Use a slight excess of the chlorinating agent to drive the reaction to completion, but avoid a large excess which can lead to over-chlorination or other side products.

    • Reaction Temperature and Time: The chlorination of tropone is often performed at low temperatures to control reactivity and minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will result in unreacted tropone, while prolonged reaction times can lead to product degradation.

    • Isomerization Conditions: The isomerization of the tropone dichloride intermediate to the this compound precursor is a critical step.[3] This is often acid-catalyzed. Ensure anhydrous conditions are maintained until the isomerization is complete to prevent hydrolysis back to tropone or formation of other byproducts.

    • Work-up Procedure: The work-up must be performed carefully. Neutralization of the reaction mixture should be done at low temperatures to prevent hydrolysis of the this compound. Extraction with a suitable organic solvent should be efficient to recover the product.

Question: I'm having difficulty purifying this compound. It seems to be unstable during column chromatography.

Answer: this compound can be sensitive to both acidic and basic conditions, as well as prolonged exposure to silica gel.

  • Causality: The electrophilic nature of the carbon bearing the chlorine atom, enhanced by the adjacent carbonyl group, makes this compound susceptible to nucleophilic attack.[4][5] Silica gel, being slightly acidic, can catalyze decomposition or rearrangement reactions.

  • Troubleshooting Steps:

    • Use Deactivated Silica Gel: Deactivate silica gel by treating it with a small percentage of a neutral or slightly basic solvent like triethylamine in the eluent system. This will neutralize the acidic sites on the silica surface.

    • Rapid Chromatography: Do not let the compound sit on the column for an extended period. Perform the chromatography as quickly as possible.

    • Alternative Purification Methods:

      • Recrystallization: If the crude product is solid and reasonably pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.

      • Distillation: this compound can be distilled under reduced pressure. This is an excellent method for purification if the compound is thermally stable at the distillation temperature.

Reactions with Nucleophiles

Question: My nucleophilic substitution reaction with this compound is sluggish or gives a poor yield of the desired product. What factors should I consider?

Answer: The success of nucleophilic substitution on this compound depends on a delicate balance of the nucleophile's reactivity, solvent, temperature, and potential side reactions.

  • Causality: this compound undergoes nucleophilic aromatic substitution (SNAr-type) reactions. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer-like complex.[6]

  • Troubleshooting Steps:

    • Nucleophile Strength: Stronger nucleophiles will react more readily. If you are using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

    • Temperature: Increasing the reaction temperature can increase the reaction rate. However, be mindful of potential side reactions or decomposition of the starting material or product at higher temperatures.

    • Catalysis: In some cases, a catalyst may be necessary. For example, in reactions with amines, a non-nucleophilic base can be added to scavenge the HCl generated during the reaction.

    • Side Reactions: Be aware of potential side reactions. For instance, treatment with strong bases like hydroxide can lead to a ring contraction, forming benzoic acid derivatives.[1][2]

Question: I am observing the formation of a rearranged product, a benzoic acid derivative, in my reaction. How can I prevent this?

Answer: The rearrangement of tropones to benzenoid systems is a known phenomenon, particularly under basic conditions.[1][2]

  • Causality: This rearrangement, often referred to as a benzilic acid-type rearrangement, is promoted by strong bases. The hydroxide ion, for example, can attack the carbonyl carbon, leading to a cascade of electronic rearrangements that result in the contraction of the seven-membered ring to a six-membered aromatic ring.

  • Troubleshooting Steps:

    • Avoid Strong Bases: If possible, use non-basic or weakly basic conditions for your reaction.

    • Control pH: If a base is necessary, carefully control the pH of the reaction mixture. Use a milder base or a buffered system.

    • Lower Temperature: The rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

Frequently Asked Questions (FAQs)

What is the typical appearance and stability of this compound?

This compound is typically a white to amber crystalline solid.[7] It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dark place.

What are the key safety precautions when working with this compound?

This compound is an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

What spectroscopic data can be used to characterize this compound?

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the protons on the seven-membered ring, typically in the aromatic region.

  • 13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon and the other six carbons of the tropone ring. The carbon attached to the chlorine will have a characteristic chemical shift.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration will be present, typically around 1638 cm-1 for tropone.[8]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Can this compound participate in cycloaddition reactions?

Yes, tropones are known to participate in various cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions, as well as in other cycloadditions like [8+2] and [4+3] cycloadditions.[9][10][11] The presence of the chloro substituent can influence the reactivity and regioselectivity of these reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Tropone

This protocol is a general guideline and may require optimization.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tropone in a suitable anhydrous solvent (e.g., carbon tetrachloride).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add a solution of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in the same solvent dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Isomerization: After the reaction is complete, allow the mixture to warm to room temperature and stir for a specified time to facilitate the isomerization of the intermediate.[3]

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) while keeping the temperature low.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or distillation.

Visualizations

Reaction Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Tropone Tropone in Anhydrous Solvent ReactionMix Reaction Mixture (0°C to RT) Tropone->ReactionMix ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) ChlorinatingAgent->ReactionMix Monitoring TLC/GC Monitoring ReactionMix->Monitoring Quenching Quenching with Ice-cold Water Monitoring->Quenching Reaction Complete Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Recrystallization/Distillation) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield in Nucleophilic Substitution

G Start Low Yield in Nucleophilic Substitution CheckNucleophile Is the nucleophile strong enough? Start->CheckNucleophile CheckSolvent Is the solvent appropriate (polar aprotic)? CheckNucleophile->CheckSolvent Yes IncreaseNuc Increase nucleophilicity (e.g., add base) CheckNucleophile->IncreaseNuc No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to DMF, DMSO, or CH3CN CheckSolvent->ChangeSolvent No CheckSideReactions Are there side reactions (e.g., rearrangement)? CheckTemp->CheckSideReactions Yes OptimizeTemp Optimize temperature (increase cautiously) CheckTemp->OptimizeTemp No ModifyConditions Modify conditions to suppress side reactions (e.g., lower temp, avoid strong base) CheckSideReactions->ModifyConditions Yes Success Improved Yield CheckSideReactions->Success No, other issue IncreaseNuc->CheckSolvent ChangeSolvent->CheckTemp OptimizeTemp->CheckSideReactions ModifyConditions->Success

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-chlorotropone. Understanding the nuances of its synthesis and the nature of potential byproducts is critical for achieving high purity, which is essential for subsequent synthetic steps and biological assays.

Introduction to Purification Challenges

This compound is a valuable synthetic intermediate, often prepared by the chlorination of tropone or tropolone. The purification of this compound is frequently complicated by the presence of structurally similar byproducts, unreacted starting materials, and degradation products. The primary challenges stem from:

  • Hydrolysis: this compound is susceptible to hydrolysis, reverting to tropolone, especially in the presence of moisture or protic solvents.

  • Isomeric Byproducts: The chlorination reaction can lead to the formation of dichlorotropone isomers, which can be difficult to separate due to similar polarities.

  • Residual Starting Material: Incomplete reaction can leave unreacted tropone or tropolone, which may co-elute with the desired product.

This guide provides a structured approach to identifying and resolving these common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a white to amber crystalline solid, but the melting point is broad and lower than the reported 66-70 °C. What is the likely cause?

A low and broad melting point is a classic indicator of impurities. Given the chemistry of this compound, the most probable impurity is the starting material, tropolone, or tropone, which have different melting points and will cause a melting point depression. Another possibility is the presence of solvent residue from the purification process.

Q2: I observe a significant amount of a more polar spot on my TLC plate after workup. What could this be?

A more polar byproduct is very likely to be tropolone , the hydrolysis product of this compound.[1] This can occur if the reaction mixture is exposed to water during the workup or if wet solvents are used during purification. Tropolone is significantly more polar than this compound due to the presence of the hydroxyl group.

Q3: Can I use methanol or ethanol for the recrystallization of this compound?

It is strongly advised to avoid protic solvents like methanol and ethanol for the recrystallization of this compound. These solvents can react with the compound, leading to the formation of 2-methoxytropone or 2-ethoxytropone, or promote hydrolysis back to tropolone.

Q4: My GC-MS analysis shows a peak with a mass corresponding to dichlorotropone. How can I remove this?

The formation of dichlorinated byproducts is a common issue in chlorination reactions.[2] These isomers will have similar polarities to this compound, making separation by standard chromatography challenging. Careful optimization of the chromatographic conditions, potentially using a less polar solvent system and a longer column, may be required.

Troubleshooting Guides

Problem 1: Tropolone Contamination

Symptoms:

  • A more polar spot on TLC compared to the main product spot.

  • Broad or double melting point.

  • Characteristic O-H stretch in the IR spectrum of the purified product.

Causality: this compound can readily undergo hydrolysis to tropolone in the presence of water. This is a common issue during aqueous workups or if solvents are not properly dried.

Solutions:

Preventative Measures:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents for both the reaction and purification steps.

  • If an aqueous workup is necessary, minimize the contact time and ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Purification Strategy:

  • Column Chromatography: Tropolone is significantly more polar than this compound. A well-packed silica gel column with a non-polar eluent system should provide good separation.

Experimental Protocol: Column Chromatography for Removing Tropolone

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate gradient (starting from 95:5)[3]

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate starting solvent system by TLC. The ideal eluent should give the this compound an Rf value of ~0.3-0.4 and show clear separation from the more polar tropolone spot (which will have a lower Rf).[3]

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the starting solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 Hexane/Ethyl Acetate) to elute the this compound. Tropolone will remain on the column and elute with a much more polar solvent system.

  • Fraction Analysis: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Troubleshooting Chromatography:

IssuePotential CauseRecommended Action
Poor Separation Inappropriate eluent polarity.Optimize the solvent system using TLC. A shallower gradient or isocratic elution might be necessary.
Column overloading.Use a larger column or reduce the amount of crude material. A general rule is 25-50g of silica per 1g of crude product.[3]
Product Elutes with Starting Material Eluent is too polar.Start with a less polar solvent system (e.g., pure hexane or a higher hexane to ethyl acetate ratio).
Streaking on TLC Sample is too concentrated or degrading on silica.Dilute the sample before spotting. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.

Diagram of the purification workflow for removing tropolone.

G crude Crude this compound (with Tropolone) tlc TLC Analysis (Hexane:EtOAc) crude->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Minimal Solvent) packing->loading elution Gradient Elution (Increasing Polarity) loading->elution fractions Collect & Monitor Fractions (TLC) elution->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap pure Pure this compound evap->pure

Caption: Workflow for tropolone removal by column chromatography.

Problem 2: Dichlorotropone Isomers and Other Chlorinated Byproducts

Symptoms:

  • Multiple, closely spaced spots on TLC.

  • Mass spectrometry data indicating the presence of species with higher molecular weights corresponding to the addition of a second chlorine atom.

Causality: Over-chlorination of the tropone ring can occur, leading to the formation of various dichlorotropone isomers. The relative positions of the chlorine atoms will influence the polarity and reactivity of these byproducts.

Solutions:

Reaction Optimization:

  • Carefully control the stoichiometry of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Use of a slight excess is common, but a large excess should be avoided.

  • Monitor the reaction progress by TLC or GC-MS to minimize the formation of over-chlorinated products.

Purification Strategy:

  • Fractional Recrystallization: If the solubility differences between this compound and the dichlorinated byproducts are significant, fractional recrystallization can be effective. This is often a trial-and-error process.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of a non-polar solvent like hexane or cyclohexane and a slightly more polar, non-protic solvent like dichloromethane or ethyl acetate).[5]

  • Erlenmeyer flask, heating source, filtration apparatus.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various non-protic solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5] A two-solvent system may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseRecommended Action
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated.Reheat to dissolve the oil and add a small amount of additional solvent. Consider a solvent with a lower boiling point.
No Crystal Formation Solution is not saturated.Evaporate some of the solvent to increase the concentration and allow it to cool again.
Supersaturation.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Crystals washed with too much cold solvent.Use a minimal amount of ice-cold solvent for washing.

Diagram illustrating the decision-making process for purification.

G start Crude this compound analysis Analyze by TLC/GC-MS start->analysis decision Identify Major Impurity analysis->decision tropolone Tropolone (Polar) decision->tropolone Polar Impurity dichloro Dichlorotropone (Less Polar) decision->dichloro Non-polar/Similar Polarity starting_material Tropone (Less Polar) decision->starting_material Non-polar/Similar Polarity chromatography Column Chromatography (Polarity-based separation) tropolone->chromatography recrystallization Fractional Recrystallization (Solubility-based separation) dichloro->recrystallization starting_material->chromatography pure_product Pure this compound chromatography->pure_product recrystallization->chromatography If still impure recrystallization->pure_product

Caption: Decision tree for purification strategy based on impurity type.

Analytical Characterization for Purity Assessment

A combination of analytical techniques should be employed to confirm the purity of the final product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification of byproducts and residual solvents.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or other impurities.

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.[8]

By employing a systematic approach to troubleshooting and utilizing the appropriate purification and analytical techniques, researchers can overcome the challenges associated with this compound purification and obtain a high-quality product for their research and development needs.

References

Technical Support Center: Stabilizing 2-Chlorotropone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chlorotropone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their workflows. As a versatile synthetic intermediate, its stability in solution is paramount for achieving reproducible and high-yield results. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate degradation and ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work, providing explanations for the underlying chemistry and actionable solutions.

Problem: My this compound solution is developing a yellow or brown color over time.

  • Likely Cause: Color change is a common indicator of chemical degradation. This compound is an electrophilic molecule susceptible to nucleophilic attack, which can lead to the formation of colored byproducts.[1][2] The tropone ring system itself can be sensitive, and decomposition products may be colored aromatic species. Factors like exposure to light, air (oxidation), or contaminants in the solvent can accelerate this process.

  • Immediate Action:

    • Immediately analyze a small aliquot of the solution using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of new, likely more polar, impurities.

    • Compare this to a freshly prepared solution from solid material to confirm that degradation has occurred in the solution state.

  • Long-Term Solution:

    • Solvent Purity: Ensure you are using high-purity, anhydrous-grade solvents. Water is a common nucleophile that can cause hydrolysis.[3][4]

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.

    • Temperature Control: Store the solution at a low temperature (2-8 °C is recommended) to slow the rate of degradation.[5]

Problem: My LC-MS or NMR analysis shows a new peak corresponding to hydroxytropone.

  • Likely Cause: This is a definitive sign of hydrolysis, where a water molecule (or hydroxide ion) has displaced the chloride on the tropone ring.[6] This reaction is often accelerated by alkaline conditions, as the hydroxide ion (OH⁻) is a much stronger nucleophile than neutral water.[7][8]

  • Immediate Action:

    • Check the pH of your solvent or solution if it is an aqueous mixture. Even trace amounts of basic residue in glassware can raise the pH enough to catalyze hydrolysis.[9]

    • Review your experimental procedure to identify any sources of water or basic reagents that could have been inadvertently introduced.

  • Long-Term Solution:

    • Use Anhydrous Solvents: Strictly use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane for your stock solutions.[10][11]

    • Control pH: If your reaction must be run in the presence of water, maintain a neutral or slightly acidic pH (ideally pH 4-6) to minimize the concentration of hydroxide ions.[8] You can use a suitable buffer system if necessary.

    • Workup Diligence: During reaction workups, be mindful that aqueous basic washes (e.g., sodium bicarbonate) will rapidly degrade any unreacted this compound.

Problem: My reaction yield is inconsistent, and I suspect the purity of my this compound solution is compromised.

  • Likely Cause: The effective concentration of this compound in your solution is likely decreasing over time due to degradation. This is a critical issue in drug development and process chemistry, where precise stoichiometry is required. The primary degradation pathway is nucleophilic substitution from various sources.[1][12]

  • Solution: Implement a Stability Monitoring Protocol.

    • Establish a Baseline: Immediately after preparing your this compound solution, run an analysis using a quantitative technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative NMR (qNMR). This will be your t=0 reference.

    • Analyze Over Time: Store the solution under your standard laboratory conditions and re-analyze it at set intervals (e.g., 1, 4, 8, and 24 hours).

    • Quantify Degradation: Calculate the percentage of remaining this compound at each time point. If you observe significant degradation (e.g., >5% loss) within your experimental timeframe, your solution is not stable enough.

    • Take Corrective Action: Use the data to make informed decisions. Either prepare fresh solutions for each experiment or implement the stabilization strategies outlined in this guide (e.g., change solvent, control temperature, use an inert atmosphere) and repeat the stability study until the solution is stable for the required duration. A detailed HPLC monitoring protocol is provided in Section 3.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason this compound is unstable in solution?

The instability of this compound stems from the high electrophilicity of the carbon atom attached to the chlorine.[2] The tropone ring is an electron-withdrawing system, which polarizes the carbon-chlorine bond, making the carbon atom highly susceptible to attack by nucleophiles.[13] This leads to a nucleophilic substitution reaction where the chloride ion is displaced. Common laboratory nucleophiles like water, alcohols, and amines can all act as degrading agents.[1]

Q2: What are the best solvents for preparing a stable stock solution of this compound?

The best solvents are polar aprotic solvents that are anhydrous and non-nucleophilic. They can dissolve this compound effectively without participating in degradation reactions. Recommended choices include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (Note: Ensure it is a high-purity grade, as DMF can degrade to form dimethylamine, which is nucleophilic).[10]

Q3: How does pH impact the stability of this compound?

pH has a dramatic effect on stability, especially in the presence of water.[9]

  • Alkaline pH (pH > 7): Highly detrimental. Alkaline conditions generate hydroxide ions (OH⁻), which are potent nucleophiles that rapidly attack this compound, leading to hydrolysis.[7][8] For every pH point increase, the rate of hydrolysis can increase by a factor of 10.[8]

  • Neutral pH (pH ≈ 7): Hydrolysis still occurs with water acting as the nucleophile, but at a much slower rate than under alkaline conditions.[6]

  • Acidic pH (pH < 7): Generally, this compound is more stable in slightly acidic conditions (pH 4-6) because the concentration of hydroxide is negligible. However, very strong acidic conditions should be avoided as they can potentially catalyze other unwanted reactions.

Q4: What are the ideal storage conditions for this compound solutions?

For maximum stability, solutions of this compound should be stored with the following precautions:

  • Temperature: In a refrigerator at 2-8 °C.[5]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent moisture ingress and oxidation.

  • Container: In a tightly sealed, screw-cap vial, preferably amber glass to protect from light. Use a PTFE-lined cap to ensure a good seal and chemical compatibility.

  • Purity: Store as a concentrated stock solution in a recommended anhydrous solvent. Dilute into other solvents or aqueous systems immediately before use.

Q5: Can I use protic solvents like methanol or ethanol?

It is not recommended to use protic solvents like methanol or ethanol for storage or as the primary reaction solvent unless the desired outcome is the product of solvolysis (e.g., 2-methoxytropone). These solvents are nucleophiles and will react with this compound over time in a substitution reaction, analogous to hydrolysis. If they must be used in a subsequent reaction step, the this compound solution should be added immediately before the reaction is initiated.

Section 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a 100 mM stock solution in anhydrous acetonitrile, a preferred solvent for stability.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (ACN) in a sealed bottle with a septum

  • Sterile, dry syringe and needle

  • Dry, amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (argon or nitrogen) with a manifold

Procedure:

  • Preparation: Place the amber vial on a balance and tare it. Carefully weigh the desired amount of this compound (e.g., 14.05 mg for 1 mL of a 100 mM solution) directly into the vial.

  • Inerting: Remove the vial from the balance and flush the headspace with a gentle stream of argon or nitrogen for 1-2 minutes to displace air and moisture. Immediately cap the vial.

  • Solvent Addition: Using a dry syringe, carefully withdraw the required volume of anhydrous acetonitrile from the sealed source bottle (e.g., 1.0 mL).

  • Dissolution: Pierce the septum of the prepared vial cap with the syringe and add the acetonitrile to the solid this compound.

  • Mixing: Gently swirl or vortex the vial until all the solid has completely dissolved.

  • Storage: For long-term storage, seal the cap with parafilm and place it in a refrigerator at 2-8 °C.

Protocol 2: HPLC Method for Monitoring this compound Stability

This protocol provides a general-purpose Reverse-Phase HPLC method to quantify the degradation of this compound over time.

Instrumentation & Columns:

  • HPLC System: With a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detection Wavelength: ~245 nm (or determined by a UV scan of a fresh sample)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Dilute an aliquot of your this compound stock solution (from Protocol 1) to a final concentration of ~0.1 mM using the mobile phase composition at the start of the gradient (70:30 A:B).

  • Time Zero (t=0) Analysis: Immediately inject the freshly prepared sample onto the equilibrated HPLC system. Record the chromatogram. The peak for this compound should be the major peak. Integrate its area.

  • Incubation: Store the stock solution under the desired test conditions (e.g., on the benchtop at room temperature, in the refrigerator, etc.).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), repeat step 1 and 2 with an aliquot from the stored stock solution.

  • Data Analysis:

    • Identify the peak for this compound by its retention time from the t=0 run.

    • Note the appearance of any new peaks, which are likely degradation products (e.g., hydroxytropone will have a shorter retention time).

    • Calculate the percentage of this compound remaining at each time point t using the formula: % Remaining = (Area_t / Area_t=0) * 100

Section 4: Visual Guides & Data

Diagrams

cluster_pathway Generalized Nucleophilic Degradation Pathway Chlorotropone This compound Intermediate Meisenheimer-like Intermediate (SNAr) Chlorotropone->Intermediate Nucleophile Nucleophile (e.g., H₂O, R-OH, R-NH₂) Nucleophile->Chlorotropone Attack at C2 Product Substituted Product (e.g., Hydroxytropone) Intermediate->Product Loss of Leaving Group Chloride Cl⁻ Intermediate->Chloride

Caption: Nucleophilic attack on this compound.

Start Instability Observed (e.g., color change, new spot/peak) CheckSolvent Is the solvent aprotic and anhydrous? Start->CheckSolvent CheckpH Is the solution pH neutral or acidic? CheckSolvent->CheckpH Yes UseAnhydrous Action: Switch to anhydrous aprotic solvent (e.g., ACN, THF). CheckSolvent->UseAnhydrous No CheckStorage Is solution stored cold, dark, and inert? CheckpH->CheckStorage Yes UseBuffer Action: Adjust pH to 4-6. Use a buffer if needed. CheckpH->UseBuffer No ImproveStorage Action: Store at 2-8°C, protect from light, use N₂/Ar. CheckStorage->ImproveStorage No Stable Solution Stabilized CheckStorage->Stable Yes UseAnhydrous->CheckpH UseBuffer->CheckStorage ImproveStorage->Stable

Caption: Workflow for diagnosing instability.

Data Table

Table 1: Properties of Recommended Solvents for this compound This table summarizes key properties of suitable aprotic solvents. Data is compiled from standard chemical reference sources.[14][15][16]

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Notes
Acetonitrile (ACN) C₂H₃N81.637.5Excellent choice, polar, water-miscible.
Tetrahydrofuran (THF) C₄H₈O667.5Good choice, less polar. Can form peroxides.
Dichloromethane (DCM) CH₂Cl₂39.69.1Good for less polar applications. Volatile.
1,4-Dioxane C₄H₈O₂1012.2Higher boiling point, less polar. Can form peroxides.
Dimethylformamide (DMF) C₃H₇NO15336.7Highly polar, high boiling point. Use high-purity grade.

References

Technical Support Center: Safe Handling and Disposal of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorotropone. This guide is designed for researchers, scientists, and drug development professionals who work with this reactive intermediate. The following information synthesizes critical safety protocols, experimental best practices, and emergency procedures to ensure your work is conducted safely and in compliance with environmental regulations. Our goal is to provide not just instructions, but the scientific reasoning behind them, fostering a comprehensive culture of safety in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on available safety data, this compound (CAS RN: 3839-48-3) is classified as a hazardous substance. The primary concerns are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious damage and irritation to the eyes.

  • Moisture Sensitivity: The compound is sensitive to moisture, which can affect its stability and reactivity.

  • Inhalation Hazard: As with many chlorinated organic compounds, inhalation of dust or vapors should be avoided. While specific inhalation toxicity data is limited, analogous compounds can cause respiratory tract irritation.[1][2]

These classifications necessitate careful handling in a controlled laboratory environment. The underlying reason for its irritant properties lies in its reactive nature as a halogenated ketone, which can interact with biological macromolecules in the skin and eyes.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered PPE approach is required to mitigate the risks of exposure. The selection of PPE is a critical control measure, grounded in preventing the chemical from coming into contact with your body.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a significant splash risk.Protects against splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or nitrile). Gloves must be inspected for integrity before each use.Provides a direct barrier against skin contact. Halogenated compounds can degrade certain glove materials, so selecting a resistant type is crucial.
Body Protection A flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from contamination. Ensures incidental contact does not result in skin irritation.
Respiratory All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of airborne particles or vapors, minimizing respiratory exposure.[1]
Q3: Are there any specific storage requirements or chemical incompatibilities?

Yes, proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] Many suppliers recommend refrigeration (2–8 °C) and storing under an inert gas due to its moisture sensitivity.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4] Halogenated compounds can react violently or exothermically with these substances.[4][5] Mixing with incompatible chemicals can lead to undesirable and potentially dangerous reactions.[6]

Troubleshooting Guides

Scenario 1: A small amount of this compound powder (<1 gram) has been spilled inside the chemical fume hood.

A minor spill can be managed safely by trained laboratory personnel without causing a significant hazard, provided the correct procedure is followed. The goal is to contain, collect, and decontaminate without creating airborne dust.

Workflow for Minor Spill Cleanup

A Ensure PPE is worn (Goggles, Lab Coat, Double Gloves) B Restrict access to the fume hood A->B Secure Area C Gently cover the spill with inert absorbent material (e.g., sand, vermiculite) B->C Contain Spill D Carefully scoop the mixture into a labeled hazardous waste container C->D Collect Waste E Wipe the spill area with a cloth dampened with a detergent solution D->E Decontaminate F Perform a final wipe with water E->F G Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container F->G Package Waste H Seal, label, and dispose of the container via institutional EHS procedures G->H Final Disposal

Caption: Workflow for cleaning a minor this compound spill.

Detailed Protocol: See "Protocol for Decontamination of a Minor this compound Spill" below for a step-by-step guide.

Scenario 2: An operator experiences direct skin or eye contact with this compound.

Immediate and thorough decontamination is critical to minimize injury. The response must be swift and follow established first aid protocols.

Decision-Making Workflow for this compound Exposure

cluster_0 Immediate Actions cluster_1 Decontamination cluster_2 Follow-Up A Exposure Occurs B Move to Safety Shower or Eyewash Station A->B C Remove all contaminated clothing B->C D_skin SKIN CONTACT: Flush with copious amounts of water for at least 15 minutes C->D_skin D_eye EYE CONTACT: Flush with water for at least 15 minutes, lifting eyelids. Remove contacts if possible. C->D_eye E Seek Immediate Medical Attention D_skin->E D_eye->E F Provide Safety Data Sheet (SDS) or chemical name to medical personnel E->F G Report incident to Lab Supervisor and Institutional EHS F->G

Caption: First aid decision workflow for this compound exposure.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to ensure complete irrigation.[1][2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.

Experimental Protocols

Protocol for Decontamination of a Minor this compound Spill

This protocol details the steps for cleaning a spill of less than 1 gram of this compound powder within a certified chemical fume hood.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Two sealable, plastic hazardous waste bags.[10]

  • Scoop and scraper (non-sparking).[4][10]

  • Disposable towels.

  • Detergent solution.

  • Hazardous waste labels.

Procedure:

  • Preparation: Ensure your PPE is worn correctly. Post a warning sign to prevent others from entering the immediate area.

  • Containment: Gently cover the spill with a layer of inert absorbent material.[4][11] This prevents the powder from becoming airborne. Do NOT use combustible materials like paper towels for the initial absorption.

  • Collection: Using a non-sparking scoop, carefully collect the absorbent material and spilled chemical. Place the mixture into the first hazardous waste bag.[10][11]

  • Initial Decontamination: Wipe the spill surface with disposable towels dampened with a detergent and water solution. Place the used towels into the waste bag.

  • Final Rinse: Wipe the area again with towels dampened with clean water to remove any detergent residue. Place these towels in the waste bag.

  • PPE Disposal: Remove the outer pair of gloves and place them in the waste bag.

  • Waste Packaging: Seal the first waste bag. Place this sealed bag into the second waste bag (double-bagging) and seal it securely.

  • Labeling and Disposal: Attach a properly filled-out hazardous waste label to the outer bag. The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[12] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Final Steps: Remove your remaining PPE and wash your hands thoroughly with soap and water.

Protocol for Disposal of this compound Waste

All waste containing this compound, whether it's leftover material, contaminated consumables, or spill cleanup debris, must be treated as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[12][13] Commingling increases disposal complexity and cost.

  • Containerization: Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[13]

  • Labeling: The container must be labeled with "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[12]

  • Disposal Method: Do not dispose of this compound down the drain or as regular solid waste.[9] The standard and required method for disposal is through a licensed hazardous waste contractor, typically via high-temperature incineration.[12]

  • Scheduling Pickup: Contact your institution's EHS office to schedule a pickup for your properly containerized and labeled halogenated waste.

References

Technical Support Center: Navigating the Chemistry of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chlorotropone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging synthetic intermediate. This compound is a valuable building block for accessing the seven-membered tropolone and tropone ring systems, which are core scaffolds in numerous natural products and pharmacologically active molecules.[1][2][3] However, its unique electronic structure often leads to unexpectedly low reactivity in standard transformations.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just solutions, but the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is this compound so unreactive compared to other aryl chlorides like chlorobenzene or 2-chloropyridine?

The low reactivity of this compound is not straightforward and stems from the unique electronics of the troponoid system. Unlike a typical benzene ring, the seven-membered tropone ring exhibits significant aromatic character, often described by its contribution from the aromatic tropylium oxide resonance structure.

  • Aromatic Stabilization: The tropone ring possesses a Hückel-like aromatic sextet of π-electrons in its tropylium cation form.[2] Reactions that disrupt this aromaticity, such as the formation of an intermediate in nucleophilic aromatic substitution (SNAr), are energetically unfavorable.

  • Ground State Electronics: While the carbonyl group is electron-withdrawing, which should activate the ring for nucleophilic attack, the overall delocalization and polar nature of the ring system complicates this effect. The C-Cl bond is strong, and the carbon atom is part of a conjugated system that resists the geometric and electronic changes required for many reactions.

Q2: In which specific reactions is the low reactivity of this compound most commonly observed?

You will most likely encounter reactivity challenges in three main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by nucleophiles (amines, alkoxides, thiols) is often sluggish and requires forcing conditions.[4]

  • Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are routine for many aryl chlorides, often fail or give poor yields with this compound without carefully optimized catalyst systems. The oxidative addition step is particularly challenging.

  • Cycloaddition Reactions: While tropone itself is a versatile partner in cycloadditions, the presence of the chloro substituent can sterically and electronically disfavor the reaction, leading to lower reactivity compared to the parent tropone.[5]

Part 2: Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for overcoming common failures.

Issue 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: My SNAr reaction of this compound with a primary amine is not proceeding, even at elevated temperatures in DMF. What can I do?

This is a classic issue. Standard SNAr conditions are often insufficient. The formation of the negatively charged Meisenheimer-like intermediate is a high-energy step.[6][7] Here’s a systematic approach to troubleshoot:

Troubleshooting Flowchart: SNAr Reactions

SNAr_Troubleshooting start SNA_r Reaction Fails (No Product by TLC/LCMS) step1 Increase Reaction Temperature (e.g., switch DMF to DMSO, 120-150 °C) start->step1 step2 Use a Stronger Nucleophile or Base (e.g., NaH to pre-deprotonate alcohol/thiol) step1->step2 No/Low Conversion outcome_success Reaction Succeeds step1->outcome_success Success step3 Consider Acid Catalysis (e.g., Acetic Acid, p-TsOH) step2->step3 No/Low Conversion step2->outcome_success Success step3->outcome_success Success outcome_fail Still No Reaction step3->outcome_fail step4 Alternative Strategy: Transition-Metal Catalysis outcome_fail->step4

Caption: Systematic troubleshooting for SNAr reactions of this compound.

Detailed Rationale & Actions:

  • Solvent and Temperature: Polar aprotic solvents are essential for stabilizing the charged intermediate.[8] If DMF (b.p. 153 °C) is insufficient, switch to a higher boiling point solvent like DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) to push the reaction to higher temperatures.

  • Basicity: For amine nucleophiles, a non-nucleophilic base like DBU or a carbonate (K₂CO₃, Cs₂CO₃) can help by ensuring the amine remains in its more nucleophilic freebase form. For alcohols or thiols, pre-deprotonation with a strong base like NaH or NaOt-Bu to form the more potent alkoxide or thiolate is critical.

  • Acid Catalysis: Counterintuitively, acid catalysis can promote substitution. An acid can protonate the carbonyl oxygen, increasing the electrophilicity of the tropone ring and making it more susceptible to nucleophilic attack.[4] This strategy was successfully used to convert this compound to tropolone using refluxing formic acid.[4]

Issue 2: Suzuki-Miyaura Cross-Coupling

Q: I am trying to perform a Suzuki coupling with this compound and an arylboronic acid using Pd(PPh₃)₄, but I only recover starting material. Why is this catalyst ineffective?

Your choice of catalyst is the most likely point of failure. The oxidative addition of palladium(0) into the strong C-Cl bond is the rate-limiting step for unreactive aryl chlorides.[9] Standard catalysts like Pd(PPh₃)₄ are generally not potent enough for this transformation.

Catalyst System Selection for Suzuki Coupling of Aryl Chlorides

Catalyst ComponentRole & RationaleRecommended Systems
Palladium Precatalyst Provides the active Pd(0) species.Pd₂(dba)₃, Pd(OAc)₂, or modern palladacycle precatalysts (e.g., G3-XPhos).
Ligand Crucial for activating Pd(0). For aryl chlorides, bulky, electron-rich phosphine ligands are required to facilitate oxidative addition and reductive elimination.Buchwald Ligands: SPhos, XPhos, RuPhos. Other: P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs).[10]
Base Activates the boronic acid to form a more nucleophilic boronate species for transmetalation.K₃PO₄, K₂CO₃, Cs₂CO₃, CsF. Often used with water as a co-solvent.[9]
Solvent Must solubilize all components and be stable at high temperatures. Must be rigorously degassed.Dioxane, Toluene, THF, DMF.

Troubleshooting Steps:

  • Ensure Anhydrous & Inert Conditions: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes) and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Check Your Base: Ensure the base is finely powdered and dry. K₃PO₄ is often a good choice for challenging couplings.

Suzuki_Cycle pd0 L₂Pd(0) oa Oxidative Addition (RATE-LIMITING) pd0->oa Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) (Ar = troponyl) oa->pd2_complex Ar-Cl tm Transmetalation pd2_complex->tm R-B(OH)₂ pd2_trans L₂Pd(II)(Ar)(R) tm->pd2_trans R-B(OH)₂ boronate R-B(OH)₃⁻ base Base (e.g., K₃PO₄) re Reductive Elimination pd2_trans->re re->pd0 Regenerates Catalyst product Ar-R re->product

Caption: Suzuki-Miyaura cycle highlighting the difficult oxidative addition step.

Issue 3: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is giving a complex mixture with low conversion to the desired product. What are the critical parameters?

Similar to the Suzuki reaction, Buchwald-Hartwig amination of this compound requires specialized, sterically hindered ligands.[11][12] The base is also a critical parameter, as it must be strong enough to deprotonate the amine without causing side reactions.

Key Parameters for Buchwald-Hartwig Amination

ParameterImportance & Common ChoicesTroubleshooting Tip
Ligand The single most important factor. Bulky biarylphosphine ligands are essential.Start with a second-generation ligand like BrettPhos or XPhos. For very hindered amines, more specialized ligands may be needed.[13]
Base A strong, non-nucleophilic base is required. The choice can be substrate-dependent.NaOt-Bu is the most common and effective base. LiHMDS is an alternative for sensitive substrates. K₃PO₄ or Cs₂CO₃ are sometimes used but are generally less effective for chlorides.[14]
Solvent Anhydrous, non-protic, and degassed.Toluene or Dioxane are standard.
Temperature Typically requires heating (80-110 °C).If decomposition is observed, try a lower temperature for a longer time with a more active catalyst system.

Common Failure Modes:

  • Hydrodehalogenation: The this compound is reduced to tropone. This often occurs if moisture is present or if the reductive elimination step is slow.

  • Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to the formation of palladium black and a stalled reaction. Using a more stable precatalyst can mitigate this.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol uses a modern, commercially available catalyst system that is effective for challenging aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), both rigorously degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryltropone product.

References

Validation & Comparative

The Imperative for Purity: Understanding Potential Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of spectroscopic methodologies for the purity assessment of 2-chlorotropone (C₇H₅ClO), a crucial non-benzenoid aromatic building block in synthetic chemistry. The integrity of subsequent research and development hinges on the purity of this starting material, making robust analytical validation indispensable. This document moves beyond mere protocols to explain the rationale behind the choice of techniques and the interpretation of the resulting data, ensuring a comprehensive and self-validating approach to quality control.

The purity of this compound is paramount as contaminants can lead to undesired side products, lower yields, and introduce complexities in downstream applications. While specific impurities depend on the synthetic route, common contaminants may include:

  • Starting Materials: Unreacted tropone or tropolone.

  • Isomeric Impurities: Positional isomers such as 3-chlorotropone or 4-chlorotropone, which may form during non-selective chlorination reactions.[1]

  • Reaction Byproducts: Products arising from side reactions or degradation.

  • Residual Solvents: Alcohols or other solvents used during synthesis and purification.[2]

A multi-faceted spectroscopic approach is essential for detecting this diverse range of potential impurities.

Comparative Spectroscopic Analysis for this compound

No single technique provides a complete purity profile. Instead, a complementary suite of analyses—NMR, IR, MS, and UV-Vis—should be employed. Each method offers unique insights into the molecular structure and potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for unambiguous structure elucidation and quantification of impurities. Both ¹H and ¹³C NMR are essential for a complete analysis.

Expertise & Causality: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, the asymmetry of the molecule means all seven carbon atoms and all five vinyl protons are chemically distinct, leading to a complex but highly informative spectrum.

Expected ¹H NMR Spectrum (Pure this compound): The spectrum will exhibit five distinct signals in the aromatic/vinylic region (typically δ 6.8-7.5 ppm). Each signal will integrate to one proton. The splitting patterns will be complex due to coupling between adjacent protons.

Expected ¹³C NMR Spectrum (Pure this compound): The spectrum will show seven unique signals. The carbonyl carbon (C=O) will be the most downfield signal (typically > δ 180 ppm). The carbon bearing the chlorine (C-Cl) will also be significantly downfield, while the other five sp² carbons will appear in the typical vinylic region (δ 120-140 ppm).

Detecting Impurities:

  • Tropone: The presence of unreacted tropone would introduce a simpler set of signals due to its higher symmetry.

  • Isomers: 3- or 4-chlorotropone would present a different set of five complex signals in the ¹H NMR and seven distinct signals in the ¹³C NMR, with chemical shifts differing from the 2-chloro isomer.

  • Solvents: Sharp, characteristic singlets for solvents like methanol or acetone would be readily identifiable.

References

Comparing the reactivity of 2-Chlorotropone with other tropones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Unique Chemistry of Tropones

Tropones are a fascinating class of non-benzenoid aromatic compounds, characterized by a seven-membered carbon ring containing a ketone functional group and three conjugated double bonds.[1] First proposed to have aromatic properties by M. J. S. Dewar in 1945, the tropone ring system exhibits a significant contribution from a dipolar resonance structure.[1][2] This resonance imparts a partial positive charge on the seven-membered ring, creating an aromatic tropylium cation system with 6 π-electrons, and a partial negative charge on the exocyclic oxygen atom.[1][2] This aromatic character is evidenced by its large dipole moment (4.17 D) compared to its saturated analog, cycloheptanone (3.04 D).[1]

This inherent electronic structure dictates the reactivity of the tropone scaffold, making it susceptible to nucleophilic attack and an active participant in various cycloaddition reactions.[1][3] Among its derivatives, 2-chlorotropone stands out as a particularly versatile and reactive synthon. The presence of a chlorine atom at the C2 position—adjacent to the carbonyl group—profoundly influences the molecule's reactivity profile compared to the parent tropone, 2-methoxytropone, and the isomeric tropolone. This guide provides a detailed comparison of this compound's reactivity, supported by experimental data and mechanistic insights, for researchers in organic synthesis and drug development.

Nucleophilic Aromatic Substitution (SNAr): The Forte of this compound

The most significant difference in reactivity between this compound and other tropones lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the carbonyl group and the chlorine atom renders the C2 position highly electrophilic and primed for attack by nucleophiles.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). In the subsequent step, the chloride ion, being a good leaving group, is eliminated to restore the aromatic tropone ring.

Cycloaddition_Workflow cluster_workflow General Cycloaddition Experimental Workflow A 1. Reactant Preparation B Dissolve Tropone Derivative and Diene/Dienophile in appropriate solvent. A->B C 2. Reaction A->C D Heat mixture (or cool) under inert atmosphere. Monitor by TLC/GC-MS. C->D E 3. Workup C->E F Quench reaction, perform aqueous wash, and extract with organic solvent. E->F G 4. Purification & Analysis E->G H Dry organic layer, concentrate, and purify via chromatography. Characterize (NMR, HRMS). G->H

References

A Senior Application Scientist's Guide to Validating Product Structures from 2-Chlorotropone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. The versatile scaffold of 2-chlorotropone presents a gateway to a diverse array of functionalized seven-membered rings, structures of significant interest in medicinal chemistry and materials science. However, the inherent reactivity of the tropone ring, coupled with the influence of the chloro substituent, can lead to a variety of isomeric products. Unambiguous structural validation is therefore not merely a procedural step, but a critical determinant of a research project's trajectory.

This guide provides an in-depth comparison of analytical methodologies for validating the structures of products derived from this compound reactions. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, presenting self-validating systems and workflows designed to instill confidence in your structural assignments.

The Structural Dichotomy: Nucleophilic Substitution vs. Cycloaddition

Reactions of this compound predominantly follow two key pathways: nucleophilic aromatic substitution (SNAr) at the C2 position and various modes of cycloaddition across the π-system. The challenge lies in distinguishing between the resulting constitutional isomers and stereoisomers.

dot graph TD { A[this compound] --> B{Reaction}; B --> C[Nucleophilic Substitution]; B --> D[Cycloaddition]; C --> E[2-Substituted Tropone]; D --> F{Modes}; F --> G["[4+2] Cycloaddition"]; F --> H["[8+2] Cycloaddition"]; G --> I["Bicyclo[3.2.2]nonane Derivatives"]; H --> J["Cyclohepta[b]furan/pyran Derivatives"]; } caption="Reaction Pathways of this compound"

This guide will systematically address the validation of products from both reaction classes, providing comparative data and detailed protocols for the most salient analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Part 1: Unraveling Substitution Patterns with NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of this compound reaction products in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously establish connectivity. For a 2-substituted tropone, the primary goal is to confirm that the nucleophile has indeed displaced the chloride at the C2 position and to assign all protons and carbons in the seven-membered ring.

  • ¹H NMR: Provides initial information on the number of distinct proton environments and their scalar couplings, offering clues to the substitution pattern.

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments and distinguishes between CH, CH₂, CH₃, and quaternary carbons.

  • COSY (Correlation Spectroscopy): Maps out the ¹H-¹H coupling network, allowing for the tracing of proton connectivity around the tropone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Comparative NMR Data for 2-Substituted Tropones

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for common 2-substituted tropones. These values serve as a valuable reference for comparing experimentally obtained data.

CompoundNucleophile¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Aminotropone Amine (e.g., NH₃)H3-H7: ~6.5-7.5, NH₂: broadC1: ~175, C2: ~155, C3-C7: ~115-140
2-Methoxytropone Alcohol (e.g., CH₃OH)H3-H7: ~6.6-7.2, OCH₃: ~3.9C1: ~180, C2: ~164, C3-C7: ~112-137, OCH₃: ~56
2-(Methylthio)tropone Thiol (e.g., CH₃SH)H3-H7: ~6.8-7.6, SCH₃: ~2.5C1: ~182, C2: ~150, C3-C7: ~125-135, SCH₃: ~15

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Experimental Protocol: A Self-Validating NMR Workflow

This protocol outlines a systematic approach to acquiring and analyzing NMR data for a novel 2-substituted tropone.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.

    • Acquire a ¹³C{¹H} NMR spectrum to determine the number of carbon signals.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish the proton-proton coupling network.

    • Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.

    • Acquire an HMBC spectrum. This is the keystone of the validation. Look for key correlations from the protons on the tropone ring to the carbonyl carbon (C1) and the carbon bearing the substituent (C2).

  • Data Analysis and Structure Confirmation:

    • Use the COSY spectrum to "walk around" the tropone ring, assigning adjacent protons.

    • Use the HSQC spectrum to assign the carbons directly attached to these protons.

    • Crucially, use the HMBC spectrum to confirm the position of the substituent. For example, in 2-methoxytropone, a correlation from the methoxy protons to C2 provides definitive evidence of the substitution site.

dot graph TD { subgraph "NMR Workflow" A[Sample Prep] --> B[1D NMR: ¹H, ¹³C, DEPT]; B --> C[2D NMR: COSY, HSQC, HMBC]; C --> D[Data Analysis]; D --> E{Structure Confirmation}; end } caption="NMR Workflow for Structural Elucidation"

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry provides the crucial data point of the molecular weight of the product, confirming the successful incorporation of the nucleophile and loss of chlorine. Furthermore, the fragmentation pattern offers a fingerprint of the molecule, which can be used to differentiate between isomers.

The "Why": Interpreting Fragmentation Pathways

Electron ionization (EI) mass spectrometry of tropone derivatives often reveals characteristic fragmentation patterns. The tropylium cation (m/z 91) is a common fragment, but the initial fragmentation can be highly diagnostic.

  • 2-Methoxytropone: A characteristic loss of a formyl radical (CHO, 29 Da) has been reported, which involves a specific rearrangement of the methoxy group.[1]

  • 2-Aminotropone: Expect to see the molecular ion peak and potential fragmentation involving the amino group.

  • General Tropones: Sequential loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for tropones.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
2-Aminotropone C₇H₇NO121.14121 (M⁺), fragments corresponding to loss of CO, HCN
2-Methoxytropone C₈H₈O₂136.15136 (M⁺), 107 (M-CHO)⁺, 78
2-(Methylthio)tropone C₈H₈OS152.21152 (M⁺), fragments from loss of CH₃, CO, and SH
Experimental Protocol: Acquiring High-Resolution Mass Spectra
  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

  • High-Resolution MS (HRMS): If available, obtain a high-resolution mass spectrum to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the correct molecular formula.

dot graph TD { A[Sample] --> B[Ionization (EI)]; B --> C[Molecular Ion (M⁺)]; C --> D{Fragmentation}; D --> E[Fragment Ion 1]; D --> F[Fragment Ion 2]; D --> G[...]; subgraph "Mass Analyzer" E --> H[Detection]; F --> H; G --> H; C --> H; end H --> I[Mass Spectrum]; } caption="Mass Spectrometry Fragmentation Process"

Part 3: The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography

While NMR and MS provide powerful evidence for structure determination, X-ray crystallography offers the ultimate, unambiguous proof by providing a three-dimensional model of the molecule in the solid state.[2] This technique is particularly valuable when complex stereochemistry is involved or when NMR data is ambiguous.

The "Why": From Diffraction Pattern to 3D Structure

X-ray crystallography relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is mathematically transformed into an electron density map, into which the atomic structure is fitted. For products of this compound reactions, this can definitively establish:

  • The exact position of the substituent on the tropone ring.

  • The conformation of the molecule in the solid state.

  • Intermolecular interactions, such as hydrogen bonding.

The crystal structure of 2-aminotropone, for example, has been determined and shows intermolecular hydrogen bonding between the amine and carbonyl groups.[1]

Experimental Protocol: A Simplified Crystallography Workflow
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common techniques include slow evaporation from a saturated solution, vapor diffusion, and solvent layering.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it, collecting the diffraction data on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters.

  • Structure Validation: Analyze the final refined structure for geometric reasonability and agreement with the experimental data.

dot graph TD { A[Purified Compound] --> B{Crystal Growth}; B --> C[Single Crystal]; C --> D[X-ray Diffraction]; D --> E[Diffraction Pattern]; E --> F{Structure Solution & Refinement}; F --> G[3D Molecular Structure]; } caption="X-ray Crystallography Workflow"

Part 4: Navigating the Complexities of Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, acting as either a 2π, 4π, 6π, or 8π component. The most common of these are [4+2] (Diels-Alder) and [8+2] cycloadditions. The presence of the chloro substituent can influence the regioselectivity of these reactions.

Distinguishing Cycloaddition Adducts

Validating the structure of a cycloaddition adduct requires determining not only the connectivity but also the stereochemistry.

  • [4+2] Cycloaddition: Reaction with a dienophile, such as N-methylmaleimide, can lead to a bicyclo[3.2.2]nonane derivative. NMR spectroscopy, particularly 2D NOESY or ROESY experiments, is essential for determining the endo/exo stereochemistry of the adduct.

  • [8+2] Cycloaddition: These reactions are also possible with certain reaction partners, leading to different bicyclic systems.

The analysis of the coupling constants in the ¹H NMR spectrum of the bicyclic product is crucial for determining the relative stereochemistry of the newly formed stereocenters.

A Note on Regioselectivity

In the [4+2] cycloaddition of a substituted tropone, the dienophile can add across different diene systems within the tropone ring. The electronic nature of the substituent at C2 influences which diene is more reactive, thus dictating the regiochemical outcome. Computational studies can be a valuable tool in predicting the most likely regioisomer.

Conclusion: A Multi-faceted Approach to Structural Certainty

The validation of product structures from this compound reactions is a critical endeavor that necessitates a multi-pronged analytical approach. While ¹H and ¹³C NMR spectroscopy, supplemented by 2D techniques like COSY, HSQC, and HMBC, can often provide a definitive structure in solution, mass spectrometry is indispensable for confirming the molecular formula. For ultimate, unambiguous proof, particularly in cases of complex stereochemistry or where crystallinity allows, single-crystal X-ray diffraction remains the gold standard.

By understanding the "why" behind each experimental choice and employing a systematic, self-validating workflow, researchers can navigate the potential structural ambiguities of tropone chemistry with confidence, ensuring the integrity and progression of their scientific pursuits.

References

A Comparative Mechanistic Guide to the Reactions of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the chemical reactivity of 2-chlorotropone, a versatile seven-membered non-benzenoid aromatic compound. This guide moves beyond a simple recitation of reactions to provide a mechanistic understanding of why this compound behaves as it does, comparing its performance with relevant alternatives and grounding our discussion in experimental evidence. As your senior application scientist, my goal is to equip you with the insights needed to effectively harness this unique synthon in your research and development endeavors.

The Unique Electronic Nature of the Tropone Ring

Tropone and its derivatives, like this compound, possess a unique electronic structure. The carbonyl group is polarized, creating a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. In an extreme resonance form, this polarization leads to the formation of a tropylium ion, a stable 6π-electron aromatic system. This aromatic character significantly influences the reactivity of the ring system, making it susceptible to a range of transformations not typically observed in simple α,β-unsaturated ketones.

I. Nucleophilic Aromatic Substitution: A Concerted Dance of Electrons

One of the most synthetically useful reactions of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the carbonyl group, coupled with the electronegativity of the chlorine atom, renders the C-2 position of the tropone ring sufficiently electrophilic to be attacked by nucleophiles.

Mechanistic Insights

While classical SNAr reactions are often depicted as proceeding through a discrete Meisenheimer intermediate, recent studies on other electron-deficient aromatic systems suggest that many of these reactions are, in fact, concerted.[1][2][3] In the case of this compound, the reaction with a nucleophile likely proceeds through a single, high-energy transition state where the new carbon-nucleophile bond is forming concurrently with the breaking of the carbon-chlorine bond. The aromaticity of the tropone ring is a key factor in stabilizing this transition state.

Caption: Concerted Nucleophilic Aromatic Substitution on this compound.

Comparison with Alternatives: The Role of the Leaving Group
Leaving GroupRelative ReactivityRationale
-FHighestThe highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining nucleophilic attack.[4]
-ClHighChlorine is a good leaving group and effectively activates the ring towards nucleophilic attack.
-BrModerateWhile a better leaving group than chlorine in SN1 and SN2 reactions, the C-Br bond is less polarized than the C-Cl bond, leading to a slightly slower rate of nucleophilic attack in SNAr.[4]
-OCH₃LowThe methoxy group is a poor leaving group and its electron-donating resonance effect deactivates the ring towards nucleophilic attack.

II. Cycloaddition Reactions: Building Complexity with Pericyclic Chemistry

The extended π-system of this compound allows it to participate in a variety of cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic frameworks.[5][6] These reactions are governed by the principles of frontier molecular orbital (FMO) theory, with the relative energies of the HOMO and LUMO of the tropone and the reacting partner determining the feasibility and outcome of the reaction.

The [4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a 4π component in Diels-Alder reactions. The regioselectivity of these reactions is dictated by the electronic effects of the substituents on both the diene (tropone) and the dienophile.[7][8][9] The electron-withdrawing nature of the chloro and carbonyl groups in this compound influences the coefficients of the frontier molecular orbitals, directing the regiochemical outcome.

References

A Senior Application Scientist's Guide to Isotopic Labeling Studies: A Comparative Analysis of 2-Chlorotropone and Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of mechanistic studies and drug development, the ability to trace the fate of molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, provides an unparalleled window into complex biological and chemical processes.[1] The choice of labeling reagent is a critical decision that dictates the success and precision of such studies. This guide provides an in-depth, objective comparison of 2-chlorotropone as a potential isotopic labeling agent against established alternatives, supported by mechanistic insights and practical experimental protocols.

The Emerging Potential of this compound in Isotopic Labeling

This compound, a seven-membered aromatic ketone, presents an intriguing scaffold for isotopic labeling. Its utility stems from the inherent reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of an isotopically labeled tropone moiety onto a variety of nucleophile-containing molecules, such as proteins, peptides, and metabolites.

The core principle behind using isotopically labeled this compound lies in synthesizing it with heavy isotopes (e.g., ¹³C or ¹⁵N) within its aromatic ring. Subsequent reaction with a target molecule permanently attaches this "heavy" tag, enabling its differentiation from unlabeled counterparts by mass spectrometry.

Mechanism of Labeling with this compound

The labeling reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the carbonyl group in the tropone ring activates the chlorine atom for displacement by a nucleophile.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination This compound This compound Intermediate Meisenheimer-like Intermediate This compound->Intermediate + Nu-H Nucleophile Nu-H Labeled_Product Labeled Product Intermediate->Labeled_Product - Cl⁻, - H⁺

Caption: SNAr mechanism for labeling with this compound.

The key advantage of this approach is the formation of a stable covalent bond between the tropone ring and the target molecule, ensuring the isotopic label remains intact throughout complex biological experiments.

Established Alternatives: A Benchmark for Comparison

To objectively evaluate this compound, we must compare it against the current gold standards for labeling specific functional groups.

N-Hydroxysuccinimide (NHS) Esters for Amine Labeling

NHS esters are widely used for their high reactivity and specificity towards primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues.[2][3]

NHS_Ester_Labeling cluster_0 Amine Reaction NHS_Ester Isotopically Labeled NHS Ester Labeled_Amine Labeled Amine NHS_Ester->Labeled_Amine + R-NH₂ Amine R-NH₂ NHS N-Hydroxysuccinimide Labeled_Amine->NHS - NHS

Caption: Amine labeling using an isotopically labeled NHS ester.

Iodoacetamide for Thiol Labeling

Iodoacetamide and its derivatives are highly specific reagents for the alkylation of cysteine residues in proteins, forming a stable thioether bond.[4][5][6] This reaction is a cornerstone of quantitative proteomics.

Iodoacetamide_Labeling cluster_0 Thiol Alkylation Iodoacetamide Isotopically Labeled Iodoacetamide Labeled_Thiol Labeled Thiol Iodoacetamide->Labeled_Thiol + R-SH Thiol R-SH Iodide I⁻ Labeled_Thiol->Iodide - I⁻, - H⁺

Caption: Thiol labeling using isotopically labeled iodoacetamide.

Performance Comparison: this compound vs. Alternatives

The choice of a labeling reagent should be guided by a careful consideration of several performance metrics. The following table provides a comparative overview.

FeatureThis compound (Isotopically Labeled)NHS Esters (Isotopically Labeled)Iodoacetamide (Isotopically Labeled)
Target Functional Group Amines, Thiols, potentially othersPrimary and secondary aminesThiols (Cysteine)
Reaction Mechanism Nucleophilic Aromatic SubstitutionAcyl SubstitutionSN2 Alkylation
Reaction pH Typically basic (pH > 8)Typically pH 7.2-9[7]Typically pH ~8.0[6]
Reaction Speed Moderate to slow, requires heatingFast at optimal pHFast at optimal pH
Specificity Potentially lower, may react with multiple nucleophilesHigh for aminesHigh for thiols
Stability of Labeled Product Very stable tropone-adductStable amide bondStable thioether bond
Synthesis of Labeled Reagent Multi-step synthesis requiredCommercially available or multi-step synthesisCommercially available or multi-step synthesis
Potential for Side Reactions Possible side reactions with other nucleophilesHydrolysis of the NHS esterOff-target alkylation of other residues (e.g., methionine)[6]

Experimental Protocols

To provide a practical basis for comparison, detailed step-by-step methodologies for labeling a generic protein with each reagent are outlined below.

Workflow for Isotopic Labeling

Labeling_Workflow Start Prepare Protein Sample Labeling Isotopic Labeling Reaction (this compound, NHS Ester, or Iodoacetamide) Start->Labeling Quenching Quench Reaction Labeling->Quenching Purification Remove Excess Reagent (e.g., Dialysis, SEC) Quenching->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for isotopic labeling of proteins.

Protocol 1: Labeling with Isotopically Labeled this compound

This protocol is a generalized procedure based on nucleophilic aromatic substitution principles and should be optimized for the specific target molecule.

  • Reagent Preparation:

    • Synthesize isotopically labeled this compound (e.g., uniformly ¹³C-labeled) via established organic synthesis routes.

    • Dissolve the labeled this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

  • Protein Preparation:

    • Prepare the protein solution in a suitable buffer with a slightly basic pH (e.g., 50 mM sodium borate, pH 8.5). Ensure the buffer is free of extraneous nucleophiles.

  • Labeling Reaction:

    • Add the dissolved labeled this compound to the protein solution. A molar excess of the labeling reagent (e.g., 10- to 20-fold) is typically required.

    • Incubate the reaction mixture at an elevated temperature (e.g., 37-50 °C) for several hours to overnight, with gentle mixing. Monitor the reaction progress by mass spectrometry if possible.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule nucleophile (e.g., Tris or glycine) to consume any unreacted this compound.

    • Remove the excess labeling reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

  • Analysis:

    • Analyze the labeled protein by mass spectrometry to confirm the incorporation of the isotopic label and to determine the labeling efficiency.

Protocol 2: Labeling with Isotopically Labeled NHS Ester

This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.[3][7]

  • Reagent Preparation:

    • Dissolve the isotopically labeled NHS ester in an anhydrous aprotic solvent like DMSO or DMF immediately before use.[3]

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer at a pH of 7.2-9.0 (e.g., 50 mM sodium bicarbonate or phosphate buffer, pH 8.3).[7]

  • Labeling Reaction:

    • Add the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess is common.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4 °C.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0).

    • Purify the labeled protein using dialysis or SEC.

  • Analysis:

    • Confirm labeling and determine efficiency using mass spectrometry.

Protocol 3: Labeling with Isotopically Labeled Iodoacetamide

This is a standard protocol for the specific labeling of cysteine residues.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the isotopically labeled iodoacetamide in a suitable buffer or water.

  • Protein Preparation and Reduction:

    • Denature the protein in a buffer containing a chaotropic agent (e.g., 6 M urea or guanidine-HCl).

    • Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating for 1 hour at room temperature.

  • Labeling Reaction:

    • Add the labeled iodoacetamide solution to the reduced protein sample. A 2- to 5-fold molar excess over the reducing agent is typically used.

    • Incubate in the dark for 30-60 minutes at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing compound like DTT or β-mercaptoethanol.

    • Purify the protein via dialysis or SEC.

  • Analysis:

    • Analyze the labeled protein by mass spectrometry to identify the labeled cysteine residues and quantify the extent of labeling.

Causality Behind Experimental Choices

  • Choice of pH: The reaction pH is critical for all three methods. For this compound and NHS esters, a basic pH deprotonates the amine nucleophile, increasing its reactivity.[7] For iodoacetamide, a pH around 8.0 is a compromise between the reactivity of the thiolate anion and the stability of the protein.[6]

  • Molar Excess of Reagent: A molar excess of the labeling reagent is used to drive the reaction to completion. However, excessive amounts can lead to non-specific labeling and should be optimized.

  • Quenching: Quenching the reaction is essential to prevent further, potentially non-specific, modification of the target molecule and to ensure a defined endpoint for the labeling reaction.

  • Purification: Thorough removal of unreacted labeling reagent is crucial for accurate downstream analysis, especially in mass spectrometry where small molecule contaminants can interfere with the signal of the labeled protein.

Trustworthiness: Self-Validating Systems

Each protocol incorporates self-validating steps. The final mass spectrometry analysis not only confirms the successful incorporation of the isotopic label but also allows for the precise determination of the labeling stoichiometry and site-specificity. For instance, in proteomics experiments, the identification of peptides containing the mass shift corresponding to the isotopic label provides direct evidence of the labeling event.

Concluding Remarks for the Senior Application Scientist

While this compound is not a conventional isotopic labeling reagent, its chemical properties suggest it holds potential as a tool for labeling nucleophilic biomolecules. Its primary advantage lies in the introduction of a unique tropone tag, which could offer different fragmentation patterns in mass spectrometry, potentially aiding in structural elucidation.

However, its broader reactivity towards various nucleophiles may lead to lower specificity compared to highly selective reagents like NHS esters and iodoacetamide. Furthermore, the requirement for elevated temperatures and longer reaction times could be detrimental to the stability of sensitive biomolecules.

In contrast, NHS esters and iodoacetamide are well-established, highly efficient, and specific reagents with a wealth of supporting literature and optimized protocols. For routine and high-throughput isotopic labeling of amines and thiols, respectively, they remain the superior choice.

This compound may find its niche in specialized applications where the introduction of a tropone moiety is desirable for specific analytical purposes, or in cases where traditional labeling reagents are unsuitable. Further research is warranted to fully explore the scope and limitations of isotopically labeled this compound as a tool for the modern life scientist.

References

A Comparative Crystallographic Guide to 2-Chlorotropone Derivatives: Unveiling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the seven-membered aromatic ring of the tropone scaffold presents a unique platform for molecular design. The electronic and steric properties of substituents on this non-benzenoid aromatic system can dramatically influence its biological activity and chemical reactivity. This guide offers an in-depth comparative analysis of the X-ray crystallographic structures of 2-chlorotropone and two of its key derivatives: 2-aminotropone and 2-methoxytropone. By juxtaposing their solid-state conformations, intermolecular interactions, and key structural parameters, we aim to provide researchers with field-proven insights into the structure-activity relationships (SAR) that govern this important class of compounds.

The Significance of the Tropone Scaffold

Tropone and its derivatives have garnered significant interest due to their presence in a variety of natural products and their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic nature of the tropone ring, with its polarized carbonyl group and delocalized π-electron system, makes it a versatile building block in organic synthesis. The substituent at the 2-position plays a pivotal role in modulating the reactivity and biological profile of the entire molecule. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is therefore paramount for rational drug design and the development of novel functional materials.

Comparative Crystallographic Analysis

The substitution of the chlorine atom in this compound with an amino or a methoxy group leads to significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and overall crystal packing. These differences are quantitatively captured in their respective crystallographic data.

Key Crystallographic and Geometric Parameters
ParameterThis compound2-Aminotropone2-Methoxytropone Derivative
Empirical Formula C₇H₅ClOC₇H₇NOC₈H₉NO₂ (2-Amino-7-methoxytropone)
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/aP1
Key Bond Lengths (Å)
C=OData not availableData not availableData not available
C-X (X=Cl, N, O)Data not availableData not availableData not available
Key Bond Angles (°)
O=C-CData not availableData not availableData not available
C-C-X (X=Cl, N, O)Data not availableData not availableData not available
Ring Planarity PlanarLargely PlanarNearly Planar
Intermolecular Interactions van der Waals forcesN-H···O Hydrogen Bonds, π-π stackingC-H···O Hydrogen Bonds, π-π stacking

Note: Specific bond lengths and angles are best obtained from the original crystallographic information files (CIFs) deposited in the Cambridge Structural Database (CSD). The data for the 2-methoxytropone derivative is for 2-amino-7-methoxytropone as a representative example.[3]

Structural Insights and Causality

The substitution at the 2-position directly influences the planarity of the seven-membered ring and the nature of intermolecular interactions, which in turn dictates the crystal packing and ultimately affects the compound's physical properties and bioavailability.

  • This compound : The electronegative chlorine atom withdraws electron density from the tropone ring, influencing its reactivity. In the solid state, its packing is primarily governed by van der Waals interactions.

  • 2-Aminotropone : The amino group acts as a hydrogen bond donor, leading to the formation of strong N-H···O intermolecular hydrogen bonds.[4] This results in a more organized and stable crystal lattice compared to this compound. The crystal structure of 2-aminotropone reveals the presence of these hydrogen-bonded chains, which significantly impacts its melting point and solubility.[4]

  • 2-Methoxytropone : The methoxy group, while not a strong hydrogen bond donor, can act as a hydrogen bond acceptor. The crystal structure of a derivative, 2-amino-7-methoxytropone, shows the presence of C-H···O interactions and π-π stacking, which contribute to the stability of the crystal lattice.[3] The orientation of the methoxy group relative to the tropone ring is a critical factor in determining steric hindrance and potential binding interactions with biological targets.

Structure-Activity Relationship Insights

The observed structural variations have direct implications for the biological activity of these derivatives.

  • Cytotoxicity and Antitumor Activity : Studies on tropolone derivatives have indicated that their cytotoxic activities are related to parameters such as the highest occupied molecular orbital (HOMO) energy and dipole moments.[5] The ability of tropolones to chelate metal ions is also believed to be a key factor in their antitumor properties.[1] The substitution at the 2-position alters the electronic properties of the tropone ring, thereby influencing these parameters and modulating the biological response. For instance, the introduction of an amino group can enhance interactions with biological targets through hydrogen bonding, potentially leading to increased potency.

Experimental Protocols

The following sections provide standardized methodologies for the synthesis and crystallographic analysis of this compound derivatives, offering a self-validating framework for researchers.

Synthesis of 2-Aminotropone

A common route for the synthesis of 2-aminotropone involves the reaction of tropolone with an aminating agent.

Step-by-Step Methodology:

  • Starting Material : Tropolone (1 equivalent).

  • Reaction : Tropolone is reacted with an appropriate aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent like aqueous sodium hydroxide.

  • Work-up : The reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification : The crude product is purified by column chromatography or recrystallization to yield pure 2-aminotropone.

For a detailed synthetic procedure, refer to specialized literature on tropone chemistry.[3][6]

X-ray Crystallographic Analysis Workflow

The determination of the single-crystal X-ray structure is a critical step in understanding the molecular architecture.

Diagram of the X-ray Crystallography Workflow:

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data_Collection Data Collection Xray->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Step-by-Step Methodology:

  • Crystal Growth : Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).

  • Structure Solution : The collected diffraction data are processed, and the initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and thermal parameters are refined using full-matrix least-squares methods.

  • Validation : The final structure is validated using software tools like PLATON and CheckCIF to ensure its quality and correctness. The crystallographic data is then typically deposited in the Cambridge Structural Database (CSD).[4]

Visualization of Structural Comparison

The following diagram illustrates the logical relationship between the substituent at the 2-position and the resulting molecular properties and interactions.

comparison substituent Substituent at C2 -Cl -NH₂ -OCH₃ properties Electronic Properties Electron Withdrawing Electron Donating / H-bond Donor Electron Donating / H-bond Acceptor substituent:f1->properties:f1 substituent:f2->properties:f2 substituent:f3->properties:f3 interactions Intermolecular Interactions van der Waals N-H···O Hydrogen Bonding C-H···O Interactions / π-π stacking properties:f1->interactions:f1 properties:f2->interactions:f2 properties:f3->interactions:f3 activity Biological Activity Modulated Reactivity Enhanced Target Binding Potential Altered Pharmacokinetics interactions:f1->activity:f1 interactions:f2->activity:f2 interactions:f3->activity:f3

Caption: Impact of C2 substituent on the properties of this compound derivatives.

Conclusion

The X-ray crystallographic analysis of this compound and its amino and methoxy derivatives provides invaluable insights into their structure-function relationships. The seemingly subtle change of a single substituent at the 2-position leads to profound differences in their solid-state structures, driven by distinct intermolecular forces. This guide underscores the power of crystallographic studies in understanding the fundamental principles that govern molecular recognition and biological activity, thereby paving the way for the rational design of next-generation therapeutics and functional materials based on the versatile tropone scaffold.

References

A Senior Application Scientist's Guide to Catalytic Transformations of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 2-Chlorotropone

This compound is a non-benzenoid aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its unique seven-membered ring structure, coupled with the reactive C-Cl bond, makes it a prime substrate for a variety of catalytic transformations. These transformations are pivotal in the synthesis of complex molecules, natural products, and novel pharmaceutical agents, where the tropone scaffold is a recurring motif.[1] This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development and materials science. We will delve into the causality behind experimental choices, focusing on the most prevalent and effective palladium-catalyzed cross-coupling reactions, while also exploring alternatives including other transition metals and organocatalysts.

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of this compound Functionalization

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3] For this compound, the chlorine atom serves as an excellent leaving group in these reactions, making it an ideal electrophilic partner. The success of these transformations hinges on the careful selection of the palladium source, ligand, base, and solvent system.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron species.[4][5] When applied to this compound, it allows for the direct introduction of various aryl and heteroaryl substituents at the C2 position.

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Ligand: The ligand is arguably the most critical component. For aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are required.[4] Ligands like SPhos, XPhos, or RuPhos stabilize the palladium center and facilitate the difficult oxidative addition step. The steric bulk also promotes the final reductive elimination step to release the product.[6]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can affect the reaction rate and the integrity of sensitive functional groups. Aqueous bases are often employed, as water can accelerate the reaction.[8]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by directly coupling aryl halides with primary or secondary amines.[9][10] This reaction is indispensable for synthesizing tropone-based compounds with nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Causality of Component Selection:

  • Palladium Catalyst & Ligand: Similar to the Suzuki coupling, the challenge with this compound is the activation of the C-Cl bond. This necessitates the use of specialized, sterically hindered biarylphosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos).[6][11] These ligands form highly active, monoligated Pd(0) species that readily undergo oxidative addition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[12] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be used for more sensitive substrates. The choice of base must be carefully considered to avoid side reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction provides a direct route to 2-alkynyltropones, which are valuable intermediates for further transformations or as components in materials science.

Causality of Component Selection:

  • Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[14]

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols. These systems rely on highly active palladium/phosphine ligand complexes and often use a different base, such as Cs₂CO₃ or K₃PO₄.

Part 2: Comparative Data on Catalytic Systems

The performance of different catalytic systems for the transformation of this compound is summarized below. The data represents typical results synthesized from the literature for aryl chlorides, providing a baseline for comparison.

Transformation Catalyst System Typical Base Solvent Temp (°C) Typical Yield (%) Key Advantages
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11085-98Wide functional group tolerance; commercially available reagents.[4][7]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOt-BuToluene or Dioxane80-11080-95Direct C-N bond formation; applicable to a wide range of amines.[9][12]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / i-Pr₂NHTHF or DMF25-7075-90Mild reaction conditions; direct introduction of alkynes.[13][15]
Nickel-Catalyzed NiCl₂(dppp)K₃PO₄Dioxane100-13070-85Lower cost compared to palladium; different reactivity profile.[17]
Organocatalytic [8+2] Chiral Guanidine-CH₂Cl₂2590-95Metal-free; high enantioselectivity for cycloadditions.[18]

Part 3: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generalized cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Generalized Palladium(0)/Palladium(II) Catalytic Cycle

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition (+ R¹-X) Transmetal Transmetalation Complex OxAdd->Transmetal 2. Transmetalation (+ R²-M) Product_Complex Product Complex Transmetal->Product_Complex Byproduct M-X Transmetal->Byproduct - M-X Product_Complex->Pd0 3. Reductive Elimination (- R¹-R²) Product 2-Substituted Tropone (R¹-R²) Product_Complex->Product React1 This compound (R¹-X) React1->OxAdd React2 Nucleophile (R²-M) React2->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[19]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron in Suzuki, an amine in Buchwald-Hartwig, or a copper acetylide in Sonogashira) displaces the halide on the palladium center. This step is facilitated by the base.[7][19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[9]

Part 4: Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Adherence to anhydrous and anaerobic techniques is critical for success, especially for palladium-catalyzed reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Protocol start Start: Assemble Reagents reagents To a flame-dried Schlenk flask, add: - this compound (1.0 equiv) - Phenylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents atmosphere Seal flask, evacuate, and backfill with Argon (repeat 3x) reagents->atmosphere solvent Add degassed Toluene/H₂O (10:1) via syringe atmosphere->solvent reaction Heat mixture to 100 °C with vigorous stirring for 12-24h solvent->reaction monitor Monitor progress via TLC or LC-MS reaction->monitor workup Cool to RT, add water, and extract with Ethyl Acetate (3x) monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Isolate 2-Phenyltropone purify->end

References

A Comparative Guide to the Synthesis of 2-Chlorotropone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chlorotropone (2-chloro-2,4,6-cycloheptatrien-1-one) is a pivotal non-benzenoid aromatic compound, serving as a versatile intermediate in organic synthesis. Its unique seven-membered ring structure and reactive chloro-substituent make it a valuable precursor for the synthesis of more complex molecules, most notably tropolone and its derivatives, which exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The efficient and scalable synthesis of this compound is therefore a topic of significant interest for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, grounded in established chemical principles and experimental data. We will explore the causality behind methodological choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Overview of Synthetic Strategies

The synthesis of this compound is primarily approached from two distinct and readily available precursors: tropone and tropolone. Each starting material dictates a different chemical transformation to achieve the target molecule.

  • From Tropone: This route involves the direct chlorination of the tropone ring. The most effective method proceeds via an addition-isomerization mechanism.

  • From Tropolone: This strategy relies on the conversion of the hydroxyl group of tropolone, which behaves as a vinylogous carboxylic acid, into a chloride. This is a classic transformation achievable with several common chlorinating agents.

The choice between these pathways often depends on the availability of the starting material, desired scale, and tolerance for specific reagents and reaction conditions.

cluster_main Synthetic Pathways to this compound Tropone Tropone Intermediate Tropone Dichloride (Intermediate) Tropone->Intermediate Cl₂ / CCl₄ Tropolone Tropolone Chlorotropone This compound Tropolone->Chlorotropone SOCl₂ or (COCl)₂ or PCl₅ Chlorotropone->Tropolone Hydrolysis (e.g., 80% HCOOH) Intermediate->Chlorotropone Isomerization

Caption: Key synthetic routes to this compound.

Method 1: Synthesis from Tropone via Chlorination

This is a direct and high-yielding approach that leverages the reactivity of the conjugated π-system of tropone.

Mechanism and Rationale: The reaction does not proceed via a simple electrophilic aromatic substitution. Instead, chlorine adds across one of the double bonds of the tropone ring to form a dichlorinated intermediate. This tropone dichloride is then induced to isomerize, likely through the formation of a tropylium-like cation, which subsequently rearranges and eliminates hydrogen chloride to yield the hydrochloride salt of this compound. Neutralization then provides the final product. The use of a non-polar solvent like carbon tetrachloride is crucial for the initial chlorination step.

A well-documented procedure involves the chlorination of tropone in a carbon tetrachloride solution, which forms tropone dichloride. This intermediate isomerizes to the hydrochloride of this compound, from which the final product is liberated to achieve a yield of 83.5%.[2]

Advantages:

  • High reported yield.

  • Direct conversion from a readily available starting material.

Disadvantages:

  • Involves the use of chlorine gas and chlorinated solvents, which have safety and environmental concerns.

  • The mechanism is less straightforward than a simple substitution.

Method 2: Synthesis from Tropolone via Hydroxyl Replacement

This approach treats tropolone as a vinylogous acid, where the hydroxyl group can be replaced by a chlorine atom using standard reagents for converting alcohols or carboxylic acids to alkyl/acyl chlorides.

Mechanism and Rationale: The hydroxyl group of tropolone is first activated by the chlorinating agent. For instance, with thionyl chloride (SOCl₂), an intermediate chlorosulfite ester is formed. The chloride ion then acts as a nucleophile, attacking the C2 position of the ring and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. The choice of chlorinating agent is critical and influences the reaction conditions and work-up procedure.

  • Thionyl Chloride (SOCl₂): A common and cost-effective choice. The reaction typically requires heating (reflux), and its byproducts, SO₂ and HCl, are gaseous, which simplifies purification.[3][4] However, the high temperatures and acidic byproduct (HCl) can be detrimental to sensitive substrates.[3]

  • Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent.[3] Reactions can frequently be run at room temperature or below, especially with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO, CO₂, HCl) are also gaseous, facilitating an easy work-up.[5] Its higher cost makes it more suitable for smaller-scale, fine chemical synthesis.[3]

  • Phosphorus Pentachloride (PCl₅): A powerful, solid chlorinating agent that readily converts hydroxyl groups to chlorides.[6][7] The primary byproduct is phosphorus oxychloride (POCl₃), a high-boiling liquid that must be separated from the product via distillation or chromatography, complicating the purification process.[7]

Comparative Analysis

The selection of a synthetic route is a multi-factorial decision. The following table provides a side-by-side comparison of the key performance indicators for each method.

ParameterMethod 1: From TroponeMethod 2: From Tropolone
Starting Material TroponeTropolone
Primary Reagent(s) Chlorine (Cl₂)Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), or Phosphorus Pentachloride (PCl₅)
Typical Yield ~84%[2]Generally high, though specific literature yields for this exact transformation are varied. Assumed to be >80% under optimal conditions.
Reaction Conditions Low temperature for chlorination, followed by isomerization.Varies by reagent: Room temp to reflux (SOCl₂, (COCl)₂); often requires heating (PCl₅).
Key Byproducts HClSOCl₂: SO₂(g), HCl(g) (COCl)₂: CO(g), CO₂(g), HCl(g) PCl₅: POCl₃(l), HCl(g)
Purification Neutralization, extraction, and crystallization/distillation.Removal of excess reagent (distillation), followed by extraction and crystallization. Simplified by gaseous byproducts (SOCl₂, (COCl)₂).
Scalability Good, but handling Cl₂ gas can be challenging on a large scale.Excellent, particularly with SOCl₂ or (COCl)₂ due to simple work-up.
Safety & Hazards Chlorine gas is highly toxic and corrosive. Use of CCl₄ (ozone-depleting, toxic).All chlorinating agents are highly toxic, corrosive, and react violently with water.[8][9] Reactions must be conducted in a fume hood with appropriate personal protective equipment.
Cost-Effectiveness Tropone can be expensive. Cl₂ is cheap but requires specialized handling equipment.Tropolone can be expensive. SOCl₂ and PCl₅ are relatively inexpensive; (COCl)₂ is more costly.

Experimental Protocols

CAUTION: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Synthesis of this compound from Tropone

This protocol is adapted from the procedure described by Doering and Knox.[2]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser (fitted with a drying tube), dissolve tropone (1 equivalent) in anhydrous carbon tetrachloride.

  • Chlorination: Cool the solution in an ice bath (0-5 °C). Bubble chlorine gas (Cl₂) slowly through the solution with stirring. Monitor the reaction by TLC until the starting material is consumed. The formation of the tropone dichloride intermediate occurs.

  • Isomerization: Once the initial reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature. Gentle heating may be required to facilitate the isomerization to the hydrochloride salt of this compound, which may precipitate.

  • Work-up: Cool the reaction mixture and carefully neutralize it by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from hexanes) or vacuum distillation.

Protocol B: Synthesis of this compound from Tropolone using Thionyl Chloride

This is a representative protocol for the conversion of a hydroxyl group to a chloride.[10]

cluster_workflow Workflow: Tropolone to this compound start 1. Charge Reactor reactants Add Tropolone and excess Thionyl Chloride (SOCl₂) to a dry flask. start->reactants reflux 2. Reaction reactants->reflux heat Heat mixture to reflux (e.g., 80°C). Monitor by TLC until tropolone is consumed. (Gaseous SO₂ and HCl evolve) reflux->heat workup 3. Work-up heat->workup evap Cool to RT. Remove excess SOCl₂ under reduced pressure. workup->evap extract Dissolve residue in CH₂Cl₂. Wash with cold, dilute NaHCO₃(aq) and then brine. evap->extract purify 4. Purification extract->purify dry Dry organic layer (Na₂SO₄), filter, and concentrate. purify->dry final Purify crude product by recrystallization or vacuum distillation. dry->final

Caption: Experimental workflow for this compound synthesis.

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ to a basic scrubber), add tropolone (1 equivalent).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~5-10 equivalents), either neat or in an inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C) and maintain it until TLC analysis indicates the complete consumption of the starting material. Vigorous gas evolution will be observed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a trap to protect the vacuum pump).

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Carefully wash the organic solution with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Conclusion and Recommendations

Both primary routes to this compound are effective and high-yielding. The choice of method ultimately hinges on laboratory capabilities and economic considerations.

  • The synthesis from tropone is a very direct, one-pot conversion with a high reported yield.[2] It is an excellent choice if tropone is readily available and the laboratory is equipped to handle chlorine gas safely.

  • The synthesis from tropolone offers more flexibility in the choice of chlorinating agent. Using thionyl chloride or oxalyl chloride is particularly advantageous due to the formation of gaseous byproducts, which greatly simplifies product isolation and purification. This route is often preferred in research and fine chemical settings where ease of work-up and milder conditions (with oxalyl chloride) are prioritized over reagent cost.

For most laboratory-scale applications, the conversion of tropolone using thionyl chloride or oxalyl chloride represents the most practical and reliable approach due to its operational simplicity and high efficiency.

References

A Comparative Guide to the Applications and Limitations of 2-Chlorotropone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among these, 2-chlorotropone has emerged as a valuable reagent, particularly in the construction of non-benzenoid aromatic systems like azulenes and their derivatives. This guide provides a comprehensive technical overview of the applications of this compound, critically compares its performance with alternative methodologies, and delves into its inherent limitations, supported by experimental data and detailed protocols.

Core Applications of this compound: A Gateway to Azulene Chemistry

This compound serves as a key precursor in two primary strategies for the synthesis of the azulene scaffold: the Nozoe synthesis and via [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones.

The Nozoe Synthesis of Azulenes

The classical Nozoe synthesis provides a direct route to functionalized azulenes. This method involves the reaction of a tropone derivative bearing a good leaving group at the 2-position, such as a halogen, with an active methylene compound in the presence of a base.[1] this compound is a frequently employed substrate in this reaction due to its commercial availability and reactivity. The reaction proceeds through a series of condensation and cyclization steps to afford 2-amino- and 2-hydroxyazulene derivatives with various substituents.[1]

[8+2] Cycloaddition Reactions

A more contemporary and powerful approach to the azulene skeleton involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich alkenes.[2] this compound is a crucial starting material for the synthesis of these furan-fused troponoid systems. The reaction of this compound with active methylene compounds like diethyl malonate or ethyl acetoacetate in the presence of a base such as sodium ethoxide yields the corresponding 2H-cyclohepta[b]furan-2-one derivatives.[1] These intermediates then undergo cycloaddition with reagents like enamines or enol ethers to construct the azulene core.[2]

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound as a precursor is best understood through a comparative lens, particularly in the context of the leaving group at the 2-position of the tropone ring. Other common derivatives include 2-methoxytropone and 2-tosyloxytropone.

Leaving GroupReagentReaction TypeProductYield (%)Reference
-Cl Diethyl MalonateNozoe SynthesisDiethyl 2-hydroxyazulene-1,3-dicarboxylateModerate[1]
-Cl Pyrrolidine Enamine of Cyclohexanone[8+2] CycloadditionTetrahydrodibenz[a,e]azulene derivativeGood[3]
-OMe Diethyl MalonateNozoe SynthesisDiethyl 2-hydroxyazulene-1,3-dicarboxylateGenerally higher than -Cl[1]
-OTs Diethyl MalonateNozoe SynthesisDiethyl 2-hydroxyazulene-1,3-dicarboxylateOften the highest[1]

Note: Yields are generalized from literature and can vary significantly based on specific substrates and reaction conditions.

As the table suggests, while this compound is a viable option, tropones with better leaving groups like methoxy (-OMe) and tosyloxy (-OTs) often provide higher yields in the Nozoe synthesis.[1] The choice of reagent is often a balance between reactivity, availability, and cost.

Limitations of this compound

Despite its utility, this compound is not without its limitations, which researchers must consider when designing synthetic strategies.

Reaction Conditions

A significant drawback, particularly in the [8+2] cycloaddition pathway, is the requirement for high reaction temperatures, often in the range of 160–200 °C.[2][4] These harsh conditions can limit the substrate scope, particularly for thermally sensitive molecules, and may lead to the formation of side products.

Regioselectivity

In cycloaddition reactions, the regioselectivity can be a concern. For instance, in Diels-Alder reactions of tropones, it has been observed that while electron-donating groups on the tropone ring can lead to high regioselectivity, halogen substituents like chlorine often result in only moderate regioselectivity.[5] This can lead to mixtures of products that are difficult to separate, lowering the overall yield of the desired isomer.

Side Reactions

In the Nozoe synthesis, the basic conditions and the presence of active methylene compounds can sometimes lead to side reactions, including self-condensation of the active methylene reagent or other undesired condensation products. Careful control of reaction conditions is crucial to minimize these side products.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key applications of this compound are outlined below.

Protocol 1: Synthesis of Diethyl 2-hydroxyazulene-1,3-dicarboxylate via Nozoe Synthesis

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and diethyl malonate in anhydrous ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain diethyl 2-hydroxyazulene-1,3-dicarboxylate.

Protocol 2: Synthesis of a Benz[a]azulene Derivative via [8+2] Cycloaddition

This protocol involves the initial synthesis of a 2H-cyclohepta[b]furan-2-one derivative from this compound, followed by the cycloaddition reaction.

Step A: Synthesis of 2H-Cyclohepta[b]furan-2-one derivative

  • Follow a similar procedure to Protocol 1, reacting this compound with an appropriate active methylene compound (e.g., ethyl acetoacetate) in the presence of sodium ethoxide in ethanol.

  • Isolate and purify the resulting 2H-cyclohepta[b]furan-2-one derivative.

Step B: [8+2] Cycloaddition with an Enamine

Materials:

  • 2H-Cyclohepta[b]furan-2-one derivative (from Step A)

  • Enamine (e.g., prepared from 4-tert-butylcyclohexanone and pyrrolidine)

  • Anhydrous toluene

  • Pressure-seal reaction tube

Procedure:

  • In a pressure-seal reaction tube, combine the 2H-cyclohepta[b]furan-2-one derivative and the enamine in anhydrous toluene.

  • Seal the tube and heat the mixture to 200 °C for 24 hours. (Caution: High-pressure reaction. Use appropriate safety precautions, including a blast shield). [4]

  • After cooling to room temperature, carefully open the reaction tube and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the benz[a]azulene derivative.[3]

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Nozoe Synthesis Mechanism

The Nozoe synthesis is a complex, multi-step process. A simplified representation of the key transformations is depicted below.

Nozoe_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Chlorotropone This compound Node1 Initial Condensation (Base-catalyzed) Chlorotropone->Node1 ActiveMethylene Active Methylene Compound ActiveMethylene->Node1 Node2 Intramolecular Cyclization Node1->Node2 Node3 Aromatization Node2->Node3 Azulene Functionalized Azulene Node3->Azulene

Caption: Simplified workflow of the Nozoe azulene synthesis.

[8+2] Cycloaddition Mechanism

The [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enol ether proceeds through a concerted mechanism.

Cycloaddition_Mechanism Reactants 2H-Cyclohepta[b]furan-2-one + Enol Ether TS [8+2] Cycloaddition Transition State Reactants->TS Heat Intermediate Strained Bicyclic Intermediate TS->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Elimination Elimination of Alcohol (-ROH) Decarboxylation->Elimination Product Azulene Derivative Elimination->Product

Caption: Mechanism of the [8+2] cycloaddition reaction.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of azulenes and their derivatives. Its utility in both the classical Nozoe synthesis and modern [8+2] cycloaddition strategies makes it a staple in the synthetic organic chemist's toolbox. However, researchers must be cognizant of its limitations, including the often-harsh reaction conditions required and potential issues with regioselectivity. A careful evaluation of the desired target molecule and a comparison with alternative troponoid precursors will ultimately guide the most efficient and effective synthetic approach.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-chlorotropone.

For many novel or specialized reagents like this compound, specific, dedicated disposal protocols may not be readily published. In such instances, a conservative approach grounded in the principles of hazardous waste management and an analysis of the compound's structural class is the most responsible path forward.[1] This guide is built on that principle, treating this compound based on its identity as a halogenated organic compound to ensure maximum safety and regulatory compliance.

Part 1: Hazard Profile and Essential Precautions

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. As a chlorinated, non-benzenoid aromatic compound, it must be handled with care. The primary risks are associated with its classification as a halogenated organic compound, which dictates a specific waste stream.

All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Parameter Guideline & Rationale
Chemical Category Halogenated Organic Compound.[2] The presence of a carbon-halogen bond requires a specific, high-temperature incineration process to prevent the formation of toxic dioxins or other hazardous byproducts.[3]
Anticipated Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Potential Environmental Hazard. Based on analogous chlorinated compounds, caution is warranted.[4][5]
Required PPE Chemical safety goggles, nitrile or neoprene gloves, and a standard laboratory coat are mandatory to prevent skin and eye contact.[1]
Storage & Incompatibility Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and bases.[1][6] Do not mix with other waste streams.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for collecting and preparing this compound waste for final disposal. The cornerstone of this process is meticulous waste segregation.

Step 1: Waste Characterization and Segregation

This is the most critical step. This compound waste must be categorized and collected as Halogenated Organic Waste .

  • Causality: Halogenated and non-halogenated organic waste streams are treated differently by hazardous waste facilities.[7] Halogenated compounds require significantly higher incineration temperatures and specialized flue gas scrubbing to neutralize the acidic gases (like HCl) produced and prevent the formation of persistent organic pollutants.[3][8] Mixing these waste streams leads to improper treatment, environmental release of toxins, and increased disposal costs.[7]

  • Action: Designate a specific waste container exclusively for halogenated organic solvents. Never mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or solid waste.[9]

Step 2: Proper Containerization

The integrity and labeling of the waste container are essential for safety and compliance.

  • Action: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid.

  • Action: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and list all constituents, including "this compound." [9] Maintain a running log of the approximate volumes of all chemicals added.

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Keep the waste container closed at all times, except when you are actively adding waste.[9]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from ignition sources or incompatible chemicals.[8] Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal Arrangement

The final step is the transfer of waste to a certified professional.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[8]

  • Action: Provide the EHS professional with the accurately labeled container and any accompanying waste logs.

  • Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10] This is a serious regulatory violation and poses a significant environmental risk. The required disposal method is high-temperature incineration at a licensed facility.[6][7]

Part 3: Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential.

  • For Small Spills:

    • Notify & Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating correctly to ventilate the vapors.[6]

    • Isolate: Remove all ignition sources from the area.[11]

    • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[6]

    • Collect: Carefully scoop the absorbent material into your designated halogenated organic waste container.

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and add the cleaning materials to the hazardous waste container.

  • For Large Spills:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and contact your institution's EHS emergency line.[9] Do not attempt to clean up a large spill yourself.

Visualizing the Disposal Workflow

To ensure clarity, the logical flow for managing this compound waste is presented below. This workflow serves as a quick reference guide for the decision-making process from the point of generation to final disposal.

G Figure 1: this compound Disposal Workflow cluster_0 Figure 1: this compound Disposal Workflow cluster_1 Figure 1: this compound Disposal Workflow start Waste Generated: This compound characterize Characterize as 'Halogenated Organic Waste' start->characterize segregate Segregate from all other waste streams characterize->segregate container Use Designated, Compatible, and Labeled Container segregate->container store Store in SAA (Closed, Secondary Containment) container->store pickup Arrange EHS Pickup for High-Temp Incineration store->pickup spill Spill Occurs spill_response Follow Spill Protocol: 1. Notify & Ventilate 2. Contain with Inert Material 3. Collect into Waste Container spill->spill_response spill_response->container

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 2-Chlorotropone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insight into Managing Uncharacterized Chemical Hazards

The Imperative of Chemical-Specific Safety Data

Before we proceed, it is crucial to address a foundational principle of chemical safety: one cannot accurately extrapolate the hazards of one chemical from another, even with a similar name. Chemicals like 2-Chloropropene or 2-Chloropropane, for which data is more accessible, possess different molecular structures and, consequently, may have vastly different toxicological and reactivity profiles compared to 2-Chlorotropone. Relying on such data would be a serious breach of safety protocol. In the absence of a specific SDS for this compound, a conservative, risk-based approach is paramount.

A Risk-Based Framework for PPE Selection

When handling a substance with unknown hazards, the selection of PPE must be based on a thorough risk assessment that considers the physical form of the chemical, the procedures to be performed, and the potential routes of exposure.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, all laboratory work with this compound should be conducted with robust engineering and administrative controls in place:

  • Ventilation: All handling of this compound, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized and trained personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[2]

Personal Protective Equipment: A Comprehensive Barrier

The following table outlines a recommended baseline for PPE when handling this compound, assuming it is a solid or liquid with unknown toxicity. This represents a conservative approach and should be adapted based on a site-specific risk assessment.

PPE CategorySpecificationRationale for Use with this compound
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes, aerosols, and any unforeseen reactions. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), double-glovedProtects against dermal absorption, a common route of exposure for many organic compounds. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.
Body Protection A flame-retardant laboratory coat, buttoned, with full-length sleevesProtects the skin and personal clothing from contamination. Flame-retardant material is a prudent precaution for an organic compound with unknown flammability.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeIn the absence of known inhalation toxicity data, a respirator is a critical measure to prevent inhalation of vapors or fine particles. The specific type should be determined by your institution's Environmental Health and Safety (EHS) department.

Procedural Guidance for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start with clean hands.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Laboratory Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting appropriate PPE when handling a chemical with limited safety information.

Caption: PPE selection workflow for a chemical with unknown hazards.

Disposal Plan: A Conservative Approach

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for all solid and liquid waste contaminated with this compound.[1][3] This waste stream should be kept separate from other laboratory waste.

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1]

  • Disposal Vendor: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the final disposal of the waste.[1] The likely method of disposal for a chlorinated organic compound is high-temperature incineration.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

Seeking Definitive Information

While this guide provides a framework for safe handling in the absence of data, the primary goal should be to obtain a comprehensive SDS for this compound. Contact the manufacturer or supplier directly to request this information.

By adhering to this conservative, risk-based approach, researchers can confidently and safely handle novel compounds like this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.